Dimethyl sulfoxide-13C2
Description
BenchChem offers high-quality Dimethyl sulfoxide-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl sulfoxide-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(113C)methylsulfinyl(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZDPXIOMUYVGZ-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]S(=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480422 | |
| Record name | Dimethyl sulfoxide-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136321-15-8 | |
| Record name | Dimethyl sulfoxide-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and purification methods for Dimethyl sulfoxide-13C2
An In-Depth Technical Guide to the Synthesis and Purification of Dimethyl Sulfoxide-¹³C₂
Introduction: The Significance of Isotopically Labeled DMSO
Dimethyl sulfoxide (DMSO) is a uniquely versatile and highly polar aprotic solvent, renowned for its ability to dissolve a vast array of polar and nonpolar compounds. Its isotopically labeled variant, Dimethyl sulfoxide-¹³C₂ ((¹³CH₃)₂SO), elevates its utility from a mere solvent to a powerful tool in advanced scientific research. Researchers in drug development and metabolomics employ DMSO-¹³C₂ as an internal standard in quantitative NMR (qNMR) and mass spectrometry, leveraging its distinct mass shift for unambiguous signal identification. Its application as a tracer in metabolic studies allows scientists to track the fate of carbon atoms through complex biochemical pathways, providing critical insights into cellular processes.
However, the synthesis and purification of DMSO-¹³C₂ present significant challenges. The primary goal is not only to achieve exceptional chemical purity, removing residual starting materials and side products, but also to ensure near-perfect isotopic enrichment. This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the synthesis and purification of DMSO-¹³C₂, focusing on the causality behind experimental choices and self-validating protocols to ensure the production of high-fidelity, research-grade material.
Part 1: Synthesis of Dimethyl Sulfoxide-¹³C₂
The foundational principle for synthesizing DMSO-¹³C₂ is the controlled oxidation of its corresponding isotopically labeled sulfide, dimethyl sulfide-¹³C₂. This two-step approach ensures that the expensive ¹³C isotopes are incorporated efficiently before the final oxidation step.
Precursor Synthesis: Crafting Dimethyl Sulfide-¹³C₂
The journey begins with a commercially available and highly enriched ¹³C source, typically ¹³C-methyl iodide. The selection of this precursor is a strategic one; its high reactivity and commercial availability make it the most expedient starting point for building the carbon backbone of the target molecule.[1] The synthesis proceeds via a nucleophilic substitution reaction where a sulfur nucleophile displaces the iodide.
Experimental Protocol: Synthesis of Dimethyl Sulfide-¹³C₂
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous sodium sulfide (Na₂S) and a suitable polar aprotic solvent such as ethanol or THF.
-
Precursor Addition: While stirring the suspension under an inert nitrogen atmosphere, slowly add ¹³C-methyl iodide ((¹³CH₃)I) via the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Expertise & Experience: The slow addition is critical to prevent dimerization of the methyl iodide and to control the reaction's exothermicity, maximizing the yield of the desired sulfide.
-
-
Reaction & Monitoring: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating (e.g., 40-50°C) for several hours. The reaction progress can be monitored by GC-MS by taking small aliquots, quenching them, and analyzing the organic layer.
-
Workup: Upon completion, the reaction mixture is quenched with water. The volatile dimethyl sulfide-¹³C₂ is typically separated from the reaction mixture by distillation. Due to its low boiling point (37°C), careful handling in a well-ventilated fume hood is essential. The collected distillate can be further purified by a second fractional distillation.
Oxidation: The Conversion to Dimethyl Sulfoxide-¹³C₂
The oxidation of dimethyl sulfide to dimethyl sulfoxide is the most critical step and requires a delicate balance. The choice of oxidant is paramount to prevent over-oxidation to the corresponding sulfone ((¹³CH₃)₂SO₂), an impurity that is difficult to remove due to its similar physical properties. While various industrial methods exist, such as using nitrogen dioxide or hydrogen peroxide, a controlled laboratory-scale synthesis often favors milder and more selective reagents.[2] Sodium periodate (NaIO₄) in a methanol-water mixture is an excellent choice for this transformation, offering high yields and selectivity for the sulfoxide.[3][4]
Experimental Protocol: Oxidation of Dimethyl Sulfide-¹³C₂
-
Reaction Setup: Dissolve the freshly prepared dimethyl sulfide-¹³C₂ in a mixture of methanol and water at 0°C (ice bath).
-
Oxidant Addition: Slowly add a solution of sodium periodate in water. The molar equivalence should be carefully controlled (typically 1.0 to 1.1 equivalents) to minimize sulfone formation.
-
Trustworthiness: This protocol is self-validating because the stoichiometry of the periodate directly controls the oxidation state of the sulfur. Using a slight excess ensures full conversion of the sulfide, while avoiding a large excess prevents significant over-oxidation.
-
-
Reaction & Monitoring: Stir the reaction mixture at 0°C for several hours and then allow it to warm to room temperature overnight. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting sulfide.
-
Workup and Isolation:
-
Filter the reaction mixture to remove the sodium iodate byproduct.
-
Remove the methanol from the filtrate under reduced pressure.
-
The remaining aqueous solution is then extracted multiple times with a suitable organic solvent like dichloromethane or chloroform to isolate the DMSO-¹³C₂.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude DMSO-¹³C₂.
-
Synthesis Workflow
Caption: Multi-step workflow for the purification of DMSO-¹³C₂.
Part 3: Quality Control and Characterization
Rigorous analytical testing is required to validate the purity and identity of the final product.
| Parameter | Method | Specification | Rationale |
| Chemical Purity | Gas Chromatography (GC-FID) | ≥ 99.9% | Quantifies volatile organic impurities, especially residual dimethyl sulfide. |
| Water Content | Karl Fischer Titration | ≤ 0.05% | Precisely measures water content, critical for a hygroscopic solvent. |
| Identity | ¹H & ¹³C NMR Spectroscopy | Conforms to structure | Confirms chemical structure and absence of proton-containing impurities. ¹³C NMR verifies isotopic labeling. |
| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | ≥ 99 atom % ¹³C | Confirms the correct mass (M+2 shift) and determines the level of isotopic enrichment. |
| Non-volatile Residue | Evaporation Test | ≤ 0.001% | Ensures absence of salts and other non-volatile impurities. |
NMR Spectroscopy Insights
-
¹H NMR: The spectrum should be essentially "clean," showing only a very small residual peak for DMSO-¹³C, H-D exchange peaks if in the presence of water, and a characteristic quintet for the residual CHD₂ group in the partially deuterated solvent if run in DMSO-d₆.
-
¹³C NMR: The spectrum provides definitive proof of labeling. It will show a strong singlet at approximately 40 ppm. Any unlabeled DMSO would appear at the same chemical shift, but its relative intensity would be used to calculate the final isotopic purity.
Mass Spectrometry Insights
The mass spectrum is the ultimate confirmation of successful isotopic incorporation. Unlabeled DMSO has a molecular weight of 78.13 g/mol . The fully labeled DMSO-¹³C₂ will have a molecular weight of 80.12 g/mol . HRMS can resolve these masses unambiguously and quantify the ratio of labeled to unlabeled species.
Conclusion
The synthesis and purification of Dimethyl sulfoxide-¹³C₂ is a meticulous process that demands precision in both execution and analysis. The strategy of starting with ¹³C-methyl iodide, followed by a controlled oxidation and a multi-step purification protocol centered around dehydration and fractional vacuum distillation, provides a reliable pathway to obtaining high-purity material. Each step, from the choice of oxidant to the final quality control assays, is designed to systematically eliminate impurities and validate the final product. For researchers in drug development and metabolic studies, a well-characterized, high-purity DMSO-¹³C₂ is not just a solvent but a critical enabler of discovery.
References
-
Beerli, R., & Borschberg, H. J. (1991). Preparation of ( sup 13 C sub 2 )DMSO. [Dimethyl sulfoxide]. Journal of Labelled Compounds and Radiopharmaceuticals, 29(8), 957-961. Available at: [Link]
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Zeyer, J., Eicher, P., Wakeham, S. G., & Schwarzenbach, R. P. (1987). Oxidation of dimethyl sulfide to dimethyl sulfoxide by phototrophic purple bacteria. Applied and Environmental Microbiology, 53(9), 2026-2032. Available at: [Link]
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Hawkesworth, K., & Alder, J. F. (1994). Oxidation of dimethyl sulfide to dimethyl sulfoxide in liquefied petroleum gas prior to piezoelectric crystal detection. Analyst, 119, 2155-2159. Available at: [Link]
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Zeyer, J., Eicher, P., Wakeham, S. G., & Schwarzenbach, R. P. (1987). Oxidation of Dimethyl Sulfide to Dimethyl Sulfoxide by Phototrophic Purple Bacteria. Applied and Environmental Microbiology. Available at: [Link]
-
Klein, A. T. J., & Holschbach, M. (2001). Labelling of the solvent DMSO as side reaction of methylations with n.c.a [11C]CH3I. Journal of Labelled Compounds and Radiopharmaceuticals, 44(S1), S136-S138. Available at: [Link]
-
Chen, Y., et al. (2022). Exploring dimethyl sulfide (DMS) oxidation and implications for global aerosol radiative forcing. Atmospheric Chemistry and Physics, 22(3), 1799-1817. Available at: [Link]
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Hawkesworth, K., & Alder, J. F. (1994). Oxidation of dimethyl sulfide to dimethyl sulfoxide in liquefied petroleum gas prior to piezoelectric crystal detection. The Analyst. Available at: [Link]
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Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). Oxidative synthesis of dimethyl sulfoxide. Available at: [Link]
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Biswas, T. (2021). DMSO-d6 preparation (NMR solvent) from DMSO: NMR peak position & splitting. YouTube. Available at: [Link]
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IUPAC. (n.d.). The Purification of Dimethylsulphoxide. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Available at: [Link]
- Google Patents. (n.d.). CN109020849B - Preparation method of deuterated dimethyl sulfoxide.
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Lesage, S., et al. (2010). The influence of lipid-extraction and long-term DMSO preservation on carbon (δ¹³C) and nitrogen (δ¹⁵N) isotope values in cetacean skin. Journal of Cetacean Research and Management, 11(2), 149-155. Available at: [Link]
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ResearchGate. (2023). What are the best parameters for DMSO analysis by using HPLC system? Available at: [Link]
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GAYLORD CHEMICAL. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Available at: [Link]
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Defense Technical Information Center. (1989). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Chromatography (HPLC). Available at: [Link]
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ResearchGate. (2014). How can I remove DMSO from my sample? Available at: [Link]
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You, L., et al. (2012). Quantification of Peptide m/z Distributions from ¹³C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 84(14), 6035-6042. Available at: [Link]
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ResearchGate. (n.d.). Method of Regeneration of DMSO-d6. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
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- 4. Oxidation of dimethyl sulfide to dimethyl sulfoxide in liquefied petroleum gas prior to piezoelectric crystal detection - Analyst (RSC Publishing) [pubs.rsc.org]
Dimethyl Sulfoxide-13C2: A Technical Guide for Advanced Research Applications
This guide provides an in-depth exploration of the physical and chemical characteristics of Dimethyl sulfoxide-13C2 ((¹³CH₃)₂SO), a stable isotope-labeled analogue of the widely used solvent, Dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document elucidates the unique properties conferred by ¹³C enrichment and details its applications in modern analytical and metabolic research.
Introduction: The Significance of Isotopic Labeling
Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional solvating power for a wide range of polar and nonpolar compounds.[1] The strategic incorporation of the stable isotope carbon-13 (¹³C) at both methyl positions to create Dimethyl sulfoxide-13C2 offers a powerful tool for specific analytical applications. This isotopic enrichment, while minimally altering the fundamental chemical reactivity, provides a distinct mass signature and enhanced nuclear magnetic resonance (NMR) properties that are invaluable for tracer studies and quantitative analysis.
The primary advantage of using stable isotopes like ¹³C lies in their non-radioactive nature, ensuring safety in handling and experimentation, including in vivo studies.[2] The +2 mass shift relative to the unlabeled compound allows for unambiguous identification and quantification by mass spectrometry, crucial for metabolic fate and drug disposition studies.[3] Furthermore, the presence of ¹³C nuclei significantly enhances the signal intensity in ¹³C NMR spectroscopy, facilitating more sensitive and detailed structural and quantitative analyses.
Core Physical and Chemical Properties
The fundamental physical properties of Dimethyl sulfoxide-13C2 are largely comparable to those of its unlabeled counterpart, with minor variations attributable to the increased molecular mass.
| Property | Value | Source(s) |
| Molecular Formula | (¹³CH₃)₂SO | [3] |
| Molecular Weight | 80.12 g/mol | [3][4] |
| CAS Number | 136321-15-8 | [3][4] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 18.4 °C | [3] |
| Boiling Point | 189 °C | [3] |
| Density | 1.129 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.479 | [3] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [3] |
Spectroscopic Profile: A Window into Molecular Structure
The spectroscopic characteristics of Dimethyl sulfoxide-13C2 are of paramount importance for its application as an analytical tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of two ¹³C atoms profoundly influences the NMR spectroscopic signature of the molecule.
-
¹³C NMR: The most significant impact of isotopic labeling is observed in the ¹³C NMR spectrum. The presence of ¹³C at natural abundance (approximately 1.1%) typically results in low signal-to-noise ratios. In Dimethyl sulfoxide-13C2 with high isotopic enrichment, the signal intensity of the methyl carbons is dramatically enhanced. The chemical shift of the ¹³C-labeled methyl carbons is expected to be virtually identical to that of unlabeled DMSO, which is approximately 39.5 ppm when referenced in DMSO-d₆.[5] This strong, sharp signal makes it an excellent reference standard or internal standard for ¹³C NMR studies.
-
¹H NMR: The ¹H NMR spectrum of Dimethyl sulfoxide-13C2 will exhibit a characteristic singlet for the six equivalent protons of the methyl groups. The chemical shift is consistent with that of unlabeled DMSO, appearing at approximately 2.50 ppm in DMSO-d₆. A key feature will be the presence of large one-bond carbon-proton coupling constants (¹JC-H), which can provide valuable structural information.
Infrared (IR) Spectroscopy
The primary absorption of interest in the IR spectrum of DMSO is the strong S=O stretching vibration. For unlabeled DMSO, this band appears around 1044 cm⁻¹ .[6] Due to the slightly heavier mass of the ¹³C isotopes, a small shift to a lower wavenumber (frequency) is expected for this and other vibrational modes involving the carbon atoms in Dimethyl sulfoxide-13C2. This subtle shift can be utilized in specialized vibrational spectroscopy studies to track the labeled molecule.
Key Applications in Research and Development
The unique characteristics of Dimethyl sulfoxide-13C2 lend themselves to a variety of sophisticated research applications, particularly in the fields of drug metabolism and quantitative analysis.
Metabolic and Pharmacokinetic Studies
Stable isotope labeling is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) investigations.[2]
-
Metabolic Fate and Pathway Elucidation: By administering a drug candidate synthesized with ¹³C labels, researchers can trace its journey through a biological system. The distinct mass of the ¹³C-labeled metabolites allows for their confident identification using mass spectrometry, even in complex biological matrices like plasma or urine. This enables the precise mapping of metabolic pathways.
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[7] While ¹³³C-labeled substrates like glucose are more common, the use of a ¹³C-labeled co-solvent or vehicle like Dimethyl sulfoxide-13C2 can be considered in specific experimental designs to probe solvent-mediated metabolic interactions or as a delivery vehicle for labeled precursors.
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method for determining the concentration of a substance by comparing its NMR signal intensity to that of a certified internal standard.
-
Internal Standard: While dimethyl sulfone is a commonly used internal standard for qNMR, Dimethyl sulfoxide-13C2 can serve a similar purpose, particularly in ¹³C qNMR.[1] Its sharp, intense singlet in the ¹³C NMR spectrum provides an excellent reference signal for the quantification of other ¹³C-containing analytes. The high isotopic enrichment ensures that the signal is predominantly from the labeled species, leading to more accurate quantification.
Experimental Protocol: Use of Dimethyl sulfoxide-13C2 as an Internal Standard in ¹³C qNMR
-
Standard Preparation: Accurately weigh a known amount of a certified Dimethyl sulfoxide-13C2 standard.
-
Analyte Preparation: Accurately weigh a known amount of the analyte to be quantified.
-
Sample Preparation: Dissolve both the standard and the analyte in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a high-precision NMR tube. Ensure complete dissolution.
-
NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. Key parameters include a sufficient relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5-7 times the longest T₁), a 90° pulse angle, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration: Carefully integrate the signal of the Dimethyl sulfoxide-13C2 methyl carbons and a well-resolved signal of the analyte.
-
Calculation: The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Synthesis of Dimethyl Sulfoxide-13C2
A common and efficient method for the synthesis of Dimethyl sulfoxide-13C2 involves a two-step process starting from commercially available ¹³C-labeled methyl iodide.[8]
-
Formation of Dimethyl Sulfide-13C2: ¹³C-Methyl iodide is reacted with a suitable sulfur source, such as sodium sulfide, to produce Dimethyl sulfide-13C2.
-
Oxidation to Dimethyl Sulfoxide-13C2: The resulting Dimethyl sulfide-13C2 is then oxidized to Dimethyl sulfoxide-13C2 using a controlled oxidizing agent, such as hydrogen peroxide or oxygen with a catalyst.[9]
The final product is then purified to achieve high chemical and isotopic purity.
Safety, Handling, and Storage
As a stable isotope-labeled compound, Dimethyl sulfoxide-13C2 does not pose a radiological hazard. The primary safety considerations are related to the chemical properties of DMSO itself.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Skin Penetration: DMSO is known for its ability to readily penetrate the skin and can carry dissolved substances with it.[1] Therefore, it is crucial to avoid skin contact, especially when it is used as a solvent for other chemical agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.[10] Due to its hygroscopic nature, it should be protected from moisture to prevent isotopic dilution with atmospheric water.
Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.
Conclusion
Dimethyl sulfoxide-13C2 is a highly valuable tool for modern scientific research. Its combination of the excellent solvent properties of DMSO with the analytical advantages of stable isotope labeling makes it indispensable for detailed metabolic studies and accurate quantitative analyses. By understanding its unique physical and spectroscopic characteristics, researchers can effectively leverage this compound to gain deeper insights into complex biological and chemical systems.
References
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Wikipedia. Dimethyl sulfoxide. [Link]
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PubChem. Dimethyl sulfoxide-13C2. [Link]
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ResearchGate. FTIR spectrum of dimethyl sulfoxide. [Link]
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ETDEWEB. Preparation of ( sup 13 C sub 2 )DMSO. [Dimethyl sulfoxide]. [Link]
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ResearchGate. The Use of Isotopically Labeled Compounds in Drug Discovery. [Link]
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NIST. Dimethyl Sulfoxide. [Link]
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Frontiers. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. [Link]
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ResearchGate. Dimethylsulfone as a universal standard for analysis of organics by QNMR. [Link]
- Google Patents. A process for producing dimethyl sulphoxide.
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PubMed Central. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. [Link]
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A Senior Application Scientist's Guide to High-Purity Dimethyl Sulfoxide-13C2: From Supplier Qualification to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of High-Purity, Isotopically Labeled DMSO in Modern Research
Dimethyl sulfoxide (DMSO) is an indispensable polar aprotic solvent, renowned for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1] Its isotopically labeled counterpart, Dimethyl sulfoxide-13C2 (DMSO-13C2), where both carbon atoms are replaced with the stable isotope carbon-13, offers a powerful tool for a multitude of advanced research applications. The incorporation of ¹³C atoms provides a distinct spectroscopic signature, enabling researchers to trace, quantify, and elucidate molecular structures and metabolic pathways with exceptional precision.[2] This guide provides an in-depth technical overview of high-purity DMSO-13C2, from sourcing and quality control to its critical applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and cryopreservation.
Part 1: Sourcing and Qualification of High-Purity Dimethyl Sulfoxide-13C2
The integrity of experimental data is fundamentally linked to the quality of the reagents. Therefore, the selection of a reputable commercial supplier for high-purity DMSO-13C2 is a critical first step.
Leading Commercial Suppliers
Several reputable suppliers specialize in the provision of high-purity, isotopically labeled compounds. These include:
-
Sigma-Aldrich (Merck): A prominent supplier offering DMSO-13C2 with high isotopic and chemical purity, often accompanied by detailed Certificates of Analysis (CoA).
-
Cambridge Isotope Laboratories, Inc. (CIL): A key player in the stable isotope market, providing DMSO-13C2 with specified isotopic enrichment and chemical purity.[3][4]
-
Santa Cruz Biotechnology, Inc.: Offers DMSO-13C2 for research purposes, with product specifications available on their datasheets.[5]
-
LGC Standards: A supplier of reference materials, including isotopically labeled compounds, ensuring high-quality standards.
-
BOC Sciences: Provides DMSO-13C2, highlighting its utility in NMR and mass spectrometry applications.[6]
Comparative Analysis of Supplier Specifications
When selecting a supplier, a direct comparison of key specifications is crucial. The following table provides a general overview of what to look for, though it is imperative to consult the specific CoA for each batch.
| Specification | Typical Range/Value | Importance in Research |
| Isotopic Purity (¹³C atom %) | ≥ 99% | Essential for clear, unambiguous signals in NMR and mass spectrometry, minimizing interference from the unlabeled isotopologue. |
| Chemical Purity (Assay) | ≥ 99% (CP/GC) | Ensures that observed effects are due to the labeled compound and not impurities, which could be reactive or spectrally active. |
| Water Content | Typically low, but should be verified (e.g., by Karl Fischer titration) | Water can interfere with certain reactions and affect the chemical shift in NMR spectroscopy. |
| Packaging | Amber glass bottles/ampules under inert gas | Protects the compound from light and moisture, which can degrade the product. |
The Underlying Science: Synthesis of Dimethyl Sulfoxide-13C2
A foundational understanding of the synthesis of DMSO-13C2 provides insight into potential impurities and the rationale for stringent quality control. A common and efficient method is a two-step synthesis starting from commercially available ¹³C-labeled methyl iodide.[7]
Diagram: Synthesis Pathway of DMSO-13C2
Caption: A simplified two-step synthesis of Dimethyl sulfoxide-13C2.
This process, while efficient, necessitates rigorous purification to remove unreacted starting materials and byproducts, underscoring the importance of the quality control measures discussed in the next section.
Part 2: In-House Quality Control and Verification
While suppliers provide a CoA, independent verification of purity and identity is a hallmark of good scientific practice.
Analytical Techniques for Quality Assurance
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful technique for confirming both the isotopic enrichment and the chemical purity of DMSO-13C2.
-
¹H NMR: In a proton NMR spectrum of DMSO-13C2, the methyl protons will appear as a doublet due to coupling with the ¹³C nucleus (¹JCH coupling constant). The absence of a significant singlet at the chemical shift of unlabeled DMSO confirms high isotopic enrichment.
-
¹³C NMR: The carbon-13 NMR spectrum will show a single, strong signal for the two equivalent ¹³C-labeled methyl carbons. The signal-to-noise ratio of this peak relative to the baseline provides an indication of purity.
Experimental Protocol: NMR Analysis of DMSO-13C2
-
Sample Preparation:
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the region around 2.5 ppm (the typical chemical shift of DMSO).
-
Integrate the area of the ¹³C-coupled doublet and any residual singlet from unlabeled DMSO. The ratio of these integrals allows for the calculation of isotopic enrichment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Observe the strong signal around 40 ppm (the typical chemical shift for the carbon in DMSO).
-
The presence of other significant peaks would indicate carbon-containing impurities.
-
2. Mass Spectrometry (MS):
Mass spectrometry is an excellent tool for confirming the molecular weight and, by extension, the isotopic labeling of the compound.
-
Expected Mass: The molecular weight of unlabeled DMSO ((¹²CH₃)₂SO) is approximately 78.13 g/mol . For DMSO-13C2 ((¹³CH₃)₂SO), the expected molecular weight is approximately 80.12 g/mol .
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used. The observation of a predominant molecular ion peak at m/z corresponding to the ¹³C₂-labeled compound confirms its identity.
3. Karl Fischer Titration:
This is the gold standard for determining the water content in organic solvents.[10][11] Low water content is crucial for many applications, especially in reactions involving water-sensitive reagents.
Workflow: In-House Quality Control Verification
Caption: A logical workflow for the in-house quality verification of DMSO-13C2.
Part 3: Advanced Applications in Research and Development
The high purity and distinct isotopic signature of DMSO-13C2 make it a valuable tool in several advanced research areas.
High-Resolution NMR Spectroscopy
As a high-boiling, polar aprotic solvent, DMSO is excellent for dissolving a wide range of compounds that are insoluble in other common NMR solvents like chloroform or methanol.[12] Using DMSO-13C2 is particularly advantageous in ¹³C NMR experiments, as it eliminates the large solvent signal that would be present with unlabeled DMSO, allowing for the unambiguous detection of low-concentration analytes.
Experimental Protocol: NMR Analysis of a Poorly Soluble Compound
-
Solubility Test: First, test the solubility of your compound of interest in unlabeled DMSO to determine the appropriate concentration.
-
Sample Preparation for qNMR:
-
Accurately weigh the compound of interest and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial.[13] The internal standard should have peaks that do not overlap with the analyte peaks.[14][15]
-
Add a precise volume of high-purity DMSO-13C2 and ensure complete dissolution, using a vortex mixer if necessary.[8]
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
The concentration or purity of the analyte can be calculated by comparing the integral of a known analyte proton signal to the integral of a known internal standard proton signal.[15]
-
Cryopreservation of Cells and Tissues
DMSO is a widely used cryoprotectant that prevents the formation of damaging ice crystals during the freezing of biological samples. The use of DMSO-13C2 in cryopreservation media allows for the potential to study the metabolic state of cells during freezing and thawing processes using techniques like NMR or mass spectrometry, without the interference of signals from unlabeled DMSO.
Experimental Protocol: Cryopreservation of HEK293 Cells
-
Cell Preparation:
-
Preparation of Freezing Medium:
-
Freezing Procedure:
-
Resuspend the cell pellet in the chilled freezing medium to a final concentration of 1-5 million cells/mL.[17]
-
Aliquot the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container, which ensures a cooling rate of approximately -1°C per minute.[16]
-
Store the vials at -80°C overnight before transferring to long-term storage in liquid nitrogen.[16]
-
Diagram: Cryopreservation Workflow
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- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. isotope.com [isotope.com]
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- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Preparation of ( sup 13 C sub 2 )DMSO. [Dimethyl sulfoxide] (Journal Article) | ETDEWEB [osti.gov]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 9. Dimethyl Sulfoxide [sigmaaldrich.com]
- 10. mt.com [mt.com]
- 11. img.antpedia.com [img.antpedia.com]
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- 13. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
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- 16. lab.rockefeller.edu [lab.rockefeller.edu]
- 17. hek293.com [hek293.com]
A-Comprehensive-Technical-Guide-to-the-Isotopic-Purity-and-Enrichment-of-Dimethyl-Sulfoxide-13C2
Abstract
This technical guide provides an in-depth exploration of the critical quality attributes of Dimethyl sulfoxide-13C2 (DMSO-13C2), specifically focusing on isotopic purity and enrichment. Tailored for researchers, scientists, and professionals in drug development, this document delineates the fundamental principles, analytical methodologies, and practical implications of these parameters. We will delve into the causality behind experimental choices for the characterization of DMSO-13C2, emphasizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary analytical tools. Furthermore, this guide offers field-proven insights into interpreting certificates of analysis and troubleshooting common issues related to isotopic integrity. Our objective is to equip the reader with the expertise necessary to ensure the validity and reproducibility of experimental outcomes that rely on the precise isotopic composition of DMSO-13C2.
Introduction: The Pivotal Role of Isotopic Integrity in Advanced Research
Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent with a wide range of applications in the chemical and medical industries.[1] Its isotopically labeled analogue, Dimethyl sulfoxide-13C2 ((13CH3)2SO), has emerged as an indispensable tool in modern research, particularly in studies requiring precise molecular tracking and quantification. The substitution of naturally abundant carbon-12 (¹²C) with the stable, heavier isotope carbon-13 (¹³C) imparts a unique mass signature to the molecule, enabling its differentiation from endogenous or unlabeled counterparts.
The utility of DMSO-13C2 spans a multitude of applications, including:
-
Internal Standards in Mass Spectrometry: In quantitative LC-MS/MS analyses, fully ¹³C-labeled internal standards are invaluable for correcting matrix effects and variations in sample preparation, leading to highly accurate and precise results.[2]
-
Metabolic Flux Analysis: As a tracer, DMSO-13C2 can be used to follow the metabolic fate of the methyl groups in biological systems.
-
NMR Spectroscopy: While deuterated DMSO (DMSO-d6) is more common as an NMR solvent, DMSO-13C2 finds application in specialized NMR experiments where the observation of ¹³C is paramount.[3]
The efficacy of DMSO-13C2 in these applications is contingent upon its isotopic purity and isotopic enrichment . A failure to comprehend and verify these parameters can lead to erroneous data interpretation and compromise the integrity of a study. This guide will provide the foundational knowledge and practical protocols to confidently assess and utilize DMSO-13C2.
Core Concepts: Isotopic Purity vs. Isotopic Enrichment
While often used interchangeably, isotopic purity and isotopic enrichment are distinct parameters that define the quality of an isotopically labeled compound.
-
Isotopic Enrichment refers to the percentage of a specific isotope at a particular atomic position in a molecule. For DMSO-13C2, an isotopic enrichment of 99 atom % ¹³C signifies that 99% of the carbon atoms in the methyl positions are ¹³C, while the remaining 1% are ¹²C.[4]
-
Isotopic Purity describes the proportion of molecules in a sample that possess the desired isotopic labeling pattern. For instance, a sample of DMSO-13C2 with 98% isotopic purity would contain 98% (¹³CH₃)₂SO molecules, with the remainder being comprised of isotopologues such as (¹³CH₃)(¹²CH₃)SO and (¹²CH₃)₂SO.[5]
A high isotopic enrichment is a prerequisite for high isotopic purity. From a practical standpoint, for applications like internal standards in mass spectrometry, high isotopic purity is critical to prevent signal overlap with the unlabeled analyte.
Analytical Characterization: Methodologies and Protocols
The verification of isotopic purity and enrichment is predominantly accomplished through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical structure and isotopic composition of a molecule.[6][7] Quantitative NMR (qNMR) is particularly well-suited for determining the absolute concentration and purity of compounds.[8][9]
¹³C NMR directly observes the carbon nuclei, making it a definitive method for determining ¹³C enrichment.[10][11]
Experimental Protocol: ¹³C qNMR for Isotopic Enrichment
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the DMSO-13C2 sample.
-
Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) in a high-precision NMR tube. The choice of solvent should ensure that the solvent signals do not overlap with the DMSO-13C2 signal.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Ensure the instrument is properly tuned and shimmed to achieve high resolution.
-
-
Data Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum using an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure uniform signal response.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei to allow for full magnetization recovery between scans.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the area of the ¹³C signal corresponding to the methyl groups of DMSO-13C2.
-
The presence of any signal at the chemical shift corresponding to unlabeled DMSO would indicate incomplete enrichment. The relative integration of these signals allows for the calculation of isotopic enrichment.
-
¹H NMR can be used to indirectly assess ¹³C enrichment by observing the coupling between protons and adjacent ¹³C atoms (¹JCH coupling).
Experimental Protocol: ¹H NMR for Isotopic Enrichment
-
Sample Preparation: As described for ¹³C NMR.
-
Data Acquisition: Acquire a standard high-resolution ¹H NMR spectrum.
-
Data Processing and Analysis:
-
In the spectrum of highly enriched DMSO-13C2, the methyl proton signal will appear as a doublet due to coupling with ¹³C.
-
The presence of a singlet at the chemical shift of unlabeled DMSO would indicate the presence of (¹²CH₃) groups.
-
The ratio of the integral of the doublet to the singlet provides a measure of the isotopic enrichment.
-
Diagram: NMR-Based Workflow for Isotopic Purity Assessment
A streamlined workflow for determining the isotopic enrichment and purity of DMSO-13C2 using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for differentiating isotopologues. High-resolution mass spectrometry (HRMS) is particularly powerful for this application.[12][13]
Experimental Protocol: GC-MS for Isotopic Purity Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the DMSO-13C2 sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup:
-
Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[14] The GC will ensure that any volatile impurities are separated from the DMSO-13C2 peak.
-
Optimize the GC method to achieve a sharp, symmetrical peak for DMSO.
-
Set the MS to scan over a mass range that includes the molecular ions of unlabeled and labeled DMSO.
-
-
Data Acquisition:
-
Inject the sample into the GC-MS system.
-
Acquire the mass spectrum across the chromatographic peak corresponding to DMSO.
-
-
Data Processing and Analysis:
-
Extract the ion chromatograms for the expected m/z values of DMSO-13C2 (e.g., [M+H]⁺ at m/z 81.04) and any potential unlabeled (m/z 79.03) or partially labeled (m/z 80.03) species.
-
The relative peak areas of these extracted ion chromatograms can be used to calculate the isotopic purity. It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C, ³³S, ³⁴S, ¹⁷O, ¹⁸O) in the unlabeled molecule to avoid overestimation of impurities.[15]
-
Diagram: MS-Based Workflow for Isotopic Purity Assessment
A systematic approach for the determination of DMSO-13C2 isotopic purity using Gas Chromatography-Mass Spectrometry.
Interpreting Supplier Specifications
Commercial suppliers of DMSO-13C2 provide a Certificate of Analysis (CoA) that details the quality control testing performed on a specific batch.[16][17]
Key Parameters to Scrutinize on a CoA:
| Parameter | Typical Specification | Significance for Researchers |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | Ensures a high degree of labeling at the specified carbon positions.[4] |
| Chemical Purity | ≥ 99% (by GC or NMR) | Guarantees that the product is free from significant chemical impurities that could interfere with experiments.[4] |
| Water Content | ≤ 0.1% | Important for reactions sensitive to moisture. |
| Appearance | Clear, colorless liquid | A visual check for degradation or gross contamination.[16] |
Table 1: Example Certificate of Analysis Data for DMSO-13C2
It is imperative to review the CoA for each new lot of material to ensure it meets the requirements of the intended application.
Field Insights and Troubleshooting
-
Source of Isotopic Impurities: The primary source of isotopic impurities is often the starting materials used in the synthesis of DMSO-13C2, such as ¹³C-labeled methyl iodide.[5][18] Incomplete reactions or side reactions during the synthesis can also contribute.[19]
-
Impact of Low Enrichment: In quantitative mass spectrometry, low isotopic enrichment of an internal standard can lead to an underestimation of the analyte concentration due to signal overlap.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb moisture from the atmosphere. It is crucial to store DMSO-13C2 in a tightly sealed container in a dry environment to prevent water contamination.[16]
Conclusion: Upholding Scientific Integrity through Rigorous Characterization
References
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Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication. (2021). PMC - NIH. [Link]
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Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. (n.d.). Gaylord Chemical. [Link]
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13C Isotope Labeled. (n.d.). Romer Labs. [Link]
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Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. (2023). PMC - NIH. [Link]
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Dimethyl sulfoxide (DMSO) - analysis. (n.d.). Analytice. [Link]
-
13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. (n.d.). RSC Publishing. [Link]
-
The influence of lipid-extraction and long-term DMSO preservation on carbon (δ13C) and nitrogen (δ15N) isotope values. (n.d.). ResearchGate. [Link]
-
Preparation of ( sup 13 C sub 2 )DMSO. [Dimethyl sulfoxide]. (1991). ETDEWEB. [Link]
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Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. (n.d.). PMC - NIH. [Link]
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NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. (2010). ACS Publications. [Link]
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Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. (2024). International Journal of Pharmaceutical Excipients. [Link]
-
Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. (n.d.). ACS Publications. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. (n.d.). ResolveMass Laboratories Inc.. [Link]
-
13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. (2024). EPIC. [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (n.d.). PMC - NIH. [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac. [Link]
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (2022). Chemical Reviews. [Link]
-
Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur. (2016). American Pharmaceutical Review. [Link]
-
The first synthesis of all possible isotopically labelled [D, 13C] methyl group combinations of 2,2‐dimethyl tetralone. (2025). ResearchGate. [Link]
-
Certificate of Analysis Dimethyl sulfoxide pharma grade. (n.d.). Magistraliter Distributio. [Link]
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Stable Isotope Standards For Mass Spectrometry. (n.d.). Chemie Brunschwig. [Link]
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NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. (n.d.). ACS Publications. [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
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Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Analytical Methods. (2023). The Royal Society of Chemistry. [Link]
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Quantitative NMR Spectroscopy. (2017). University of Oxford. [Link]
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QNMR - A versatile concept for the validation of natural product reference compounds. (2025). ETH Zurich Research Collection. [Link]
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- 19. researchgate.net [researchgate.net]
CAS number for Dimethyl sulfoxide-13C2
An In-Depth Technical Guide to Dimethyl Sulfoxide-¹³C₂ (CAS: 136321-15-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Dimethyl sulfoxide-¹³C₂ (DMSO-¹³C₂), an isotopically labeled form of the widely used aprotic solvent, Dimethyl Sulfoxide. The inclusion of two ¹³C atoms in place of the naturally abundant ¹²C isotopes renders this molecule an invaluable tool in advanced analytical and research applications, particularly in quantitative mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the fundamental physicochemical properties of DMSO-¹³C₂, explores its primary applications in drug development and metabolic research, and provides validated experimental protocols for its use. The central objective is to equip researchers and scientists with the technical knowledge and practical insights required to effectively leverage DMSO-¹³C₂ in their experimental designs.
Introduction: The Significance of Stable Isotope Labeling
In modern research, particularly within the pharmaceutical and life sciences, the ability to trace, quantify, and characterize molecules with high precision is paramount. Stable Isotope Labeled (SIL) compounds are non-radioactive molecules where one or more atoms have been substituted with a less common, heavier stable isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). This substitution results in a compound that is chemically identical to its native counterpart but has a distinct, higher mass. This mass difference is the cornerstone of its utility, enabling it to be distinguished from the unlabeled analyte by mass-sensitive analytical instruments. The use of SIL compounds, such as those fully labeled with ¹³C, is considered the gold standard for quantitative analysis as it allows for the correction of sample loss during preparation and mitigates ion suppression or enhancement effects in mass spectrometry.[1]
Dimethyl Sulfoxide (DMSO): The Parent Compound
Dimethyl Sulfoxide ((CH₃)₂SO, CAS: 67-68-5) is a highly polar, aprotic organic solvent with exceptional solvating power for a wide array of polar and nonpolar compounds.[2] Its miscibility with water and many organic solvents, coupled with its ability to penetrate biological membranes, has led to its widespread use in drug delivery, cryopreservation, and as a reaction solvent in chemical synthesis.[2][3][4] Given its ubiquity in experimental workflows, the availability of its isotopically labeled analogue, DMSO-¹³C₂, provides a powerful tool for studies where DMSO itself may be an analyte or an internal standard.
Dimethyl Sulfoxide-¹³C₂: Core Technical Data
The defining characteristic of DMSO-¹³C₂ is the substitution of both carbon atoms with the ¹³C isotope, providing a mass shift of +2 Daltons compared to the unlabeled compound.
Chemical and Physical Properties
The physicochemical properties of DMSO-¹³C₂ are nearly identical to those of its unlabeled form, which is a critical feature for its use as an internal standard. This ensures it behaves similarly during chromatographic separation and ionization.
| Property | Dimethyl Sulfoxide-¹³C₂ | Dimethyl Sulfoxide (Unlabeled) |
| CAS Number | 136321-15-8[5][6][7] | 67-68-5[2][3] |
| Molecular Formula | (¹³CH₃)₂SO[6][7] | (CH₃)₂SO[2] |
| Molecular Weight | 80.12 g/mol [5][6][7] | 78.13 g/mol [2][8] |
| IUPAC Name | (¹³C)methylsulfinyl(¹³C)methane[5] | methylsulfinylmethane[3] |
| Isotopic Purity | Typically ≥99 atom % ¹³C[6] | Natural Abundance |
| Appearance | Colorless liquid[2] | Colorless liquid[2] |
| Boiling Point | 189 °C (lit.)[6] | 189 °C (lit.)[2] |
| Melting Point | 18.4 °C (lit.)[6] | 19 °C[2] |
| Density | 1.129 g/mL at 25 °C[6] | 1.1004 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.479 (lit.)[6] | n20/D 1.479 (lit.)[2] |
Molecular Structure
The structure consists of a central sulfur atom double-bonded to an oxygen atom and single-bonded to two ¹³C-labeled methyl groups.
Caption: Molecular structure of Dimethyl sulfoxide-¹³C₂.
Key Applications in Research and Drug Development
The primary utility of DMSO-¹³C₂ stems from its ability to serve as a high-fidelity internal standard and reference material.
Internal Standard for Quantitative Mass Spectrometry
In drug metabolism and pharmacokinetic (DMPK) studies, accurate quantification of a drug candidate or its metabolites is essential. The Stable Isotope Dilution (SID) method using a labeled internal standard is the preferred approach for this.
Causality: Because DMSO-¹³C₂ is chemically identical to native DMSO, it co-elutes during liquid chromatography (LC) and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer (MS) source. However, due to its +2 mass difference, it is easily distinguished by the mass analyzer. By spiking a known concentration of DMSO-¹³C₂ into every sample and standard, the ratio of the analyte's signal to the internal standard's signal can be used to construct a calibration curve and accurately determine the analyte's concentration, effectively canceling out variations introduced during sample preparation or analysis.[1] This is critical for validating assays in complex biological matrices like plasma or tissue homogenates.
Reference Standard in ¹³C-NMR Spectroscopy
In ¹³C-NMR, chemical shifts are reported relative to a reference standard. While deuterated solvents like DMSO-d₆ are commonly used, the residual protio-solvent peak is often used for ¹H-NMR referencing. For ¹³C-NMR, the solvent peak itself (a septet for DMSO-d₆ centered around 39.52 ppm) is used.[9]
Expert Insight: Using DMSO-¹³C₂ as an external or internal standard can be advantageous in specific scenarios. Its two equivalent ¹³C nuclei produce a single, sharp, and intense signal, making it an excellent reference point. This is particularly useful in quantitative NMR (qNMR) or in complex sample mixtures where an unambiguous, high-intensity reference peak is required for calibration or spectral alignment.
Tracer in Metabolic Flux Analysis
While DMSO is not a central metabolite, its labeled form can be used in specialized studies. For instance, if investigating the metabolism or degradation of DMSO itself—which can occur in biological systems—DMSO-¹³C₂ serves as an ideal tracer.[10][11] By introducing it into a cellular or in vivo system, researchers can use MS or NMR to track the appearance of the ¹³C label in potential metabolites, thereby elucidating the metabolic pathways involved.
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating and reflect best practices in the field.
Protocol: Use of DMSO-¹³C₂ as an Internal Standard for LC-MS/MS Quantification
This workflow outlines the quantification of unlabeled DMSO in a biological matrix (e.g., plasma).
Objective: To accurately measure the concentration of DMSO using a stable isotope dilution assay.
Methodology:
-
Preparation of Stock Solutions:
-
Analyte Stock: Accurately weigh and dissolve unlabeled DMSO in an appropriate solvent (e.g., acetonitrile) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Internal Standard (IS) Stock: Prepare a stock solution of DMSO-¹³C₂ (e.g., 1 mg/mL) in the same solvent.
-
IS Working Solution: Dilute the IS stock to a concentration that will yield a robust signal in the final sample volume (e.g., 100 ng/mL). The optimal concentration should be determined during method development.
-
-
Preparation of Calibration Curve Standards:
-
Perform serial dilutions of the Analyte Stock to create a series of calibration standards spanning the expected concentration range of the unknown samples (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of each calibration standard, quality control (QC) sample, and unknown biological sample into separate microcentrifuge tubes.
-
Add 150 µL of the IS Working Solution (in acetonitrile) to each tube. The acetonitrile serves to precipitate proteins while simultaneously adding a fixed amount of the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to LC-MS vials for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method (e.g., reverse-phase C18 column) that provides good peak shape and retention for DMSO.
-
Optimize mass spectrometer parameters using the individual stock solutions. Set up a Multiple Reaction Monitoring (MRM) method to monitor at least one parent-to-fragment ion transition for both unlabeled DMSO and DMSO-¹³C₂.
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the internal standard for all injections.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for each standard.
-
Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of each standard. Apply a linear regression with appropriate weighting (e.g., 1/x²).
-
Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Caption: Workflow for using DMSO-¹³C₂ as an internal standard in LC-MS/MS.
Conclusion
Dimethyl sulfoxide-¹³C₂ (CAS: 136321-15-8) is more than just an isotopically labeled solvent; it is a critical enabling tool for generating high-quality, reproducible, and accurate quantitative data in demanding research environments. Its role as a gold-standard internal standard in mass spectrometry is indispensable for drug development, while its properties also lend it to specialized applications in NMR spectroscopy and metabolic tracing. Understanding the principles behind its application and adhering to validated protocols allows researchers and scientists to significantly enhance the integrity and confidence of their experimental results.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12206145, Dimethyl sulfoxide-13C2. Retrieved from [Link].[5]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. Retrieved from [Link].[3]
-
Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link].[2]
-
Notman, S., et al. (2006). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. The Journal of clinical and aesthetic dermatology, 9(10), 34–36. Retrieved from [Link].[12]
-
Albayati, N., et al. (2024). Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. International Journal of Pharmaceutical Excipients. Retrieved from [Link].[13]
-
ResearchGate. (n.d.). ¹³C NMR spectrum of PDPDA in DMSO- d 6. Retrieved from [Link].[14]
-
Osborne, J. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur. Pharmaceutical Technology. Retrieved from [Link].[15]
-
Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link].[4]
-
Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link].[8]
-
Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. HHS Public Access, 24(6), 989–1001. Retrieved from [Link].[10]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link].[16]
-
Romer Labs. (2023). ¹³C Isotope Labeled Calibrants. Retrieved from [Link].[1]
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An In-depth Technical Guide to Dimethyl Sulfoxide-13C2: Properties, Applications, and Methodologies
Introduction: The Significance of Isotopic Labeling with Dimethyl Sulfoxide-13C2
In the landscape of modern scientific research, precision and accuracy are paramount. The ability to trace, quantify, and elucidate molecular structures and metabolic pathways is fundamental to advancements in drug development, proteomics, and metabolomics. It is in this context that stable isotope-labeled compounds, such as Dimethyl sulfoxide-13C2 ((¹³CH₃)₂SO), emerge as indispensable tools. This guide provides an in-depth technical overview of Dimethyl sulfoxide-13C2, a non-radioactive, isotopically enriched variant of the widely used polar aprotic solvent, Dimethyl sulfoxide (DMSO).[1][2]
Unlike its unlabeled counterpart, Dimethyl sulfoxide-13C2 has its two methyl carbons substituted with the stable carbon-13 (¹³C) isotope.[3][] This seemingly subtle modification provides a distinct mass signature that allows for its unambiguous identification and differentiation from the naturally abundant ¹²C-containing molecules. The natural abundance of ¹³C is only about 1.1%, making compounds intentionally enriched with ¹³C highly valuable for applications where background noise from naturally occurring isotopes needs to be minimized.[5][6][7][8][9] This guide will delve into the core physicochemical properties of Dimethyl sulfoxide-13C2, its synthesis and characterization, and its critical applications in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and as a metabolic tracer.
Physicochemical Properties of Dimethyl Sulfoxide-13C2
A thorough understanding of the physicochemical properties of Dimethyl sulfoxide-13C2 is essential for its effective application in experimental design. While many of its physical properties are similar to unlabeled DMSO, the key difference lies in its molecular weight.
Molecular Weight Calculation
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For Dimethyl sulfoxide-13C2, the molecular formula is (¹³CH₃)₂SO.[3]
The calculation is as follows:
-
Carbon-13 (¹³C): The atomic mass of Carbon-13 is approximately 13.00335 atomic mass units (amu).[5][10]
-
Hydrogen (H): The standard atomic weight of hydrogen is approximately 1.008 amu.[11][12][13]
-
Sulfur (S): The standard atomic weight of sulfur is approximately 32.066 amu.[14][15][16]
-
Oxygen (O): The standard atomic weight of oxygen is approximately 15.999 amu.[17][18][19]
Molecular Weight = (2 x Atomic Weight of ¹³C) + (6 x Atomic Weight of H) + (1 x Atomic Weight of S) + (1 x Atomic Weight of O) Molecular Weight = (2 x 13.00335) + (6 x 1.008) + (1 x 32.066) + (1 x 15.999) Molecular Weight ≈ 26.0067 + 6.048 + 32.066 + 15.999 Molecular Weight ≈ 80.1197 amu
For practical laboratory use, this value is often rounded. Commercial suppliers typically list the molecular weight as 80.12 g/mol .[3][][20]
Key Physicochemical Data
The following table summarizes the key quantitative data for Dimethyl sulfoxide-13C2 for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | (¹³CH₃)₂SO | [3] |
| Molecular Weight | 80.12 g/mol | [3][][20] |
| CAS Number | 136321-15-8 | [3][] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [21] |
| Appearance | Colorless liquid | [2] |
| Density | 1.129 g/mL at 25 °C | [21] |
| Melting Point | 18.4 °C | [21] |
| Boiling Point | 189 °C | [21] |
| Flash Point | 85 °C (closed cup) | [21] |
| Refractive Index | n20/D 1.479 | [21] |
Synthesis and Analytical Characterization
The production of high-purity Dimethyl sulfoxide-13C2 is a multi-step process that requires specialized facilities.
Synthesis Overview
The synthesis of ¹³C-labeled compounds starts with a highly enriched source of ¹³C, often in the form of ¹³C-methane or ¹³C-carbon monoxide.[6] These precursors are then used in subsequent chemical reactions to build the desired molecular scaffold. The production of Dimethyl sulfoxide-13C2 involves the synthesis of ¹³C-labeled methylating agents, which are then reacted with a sulfur-containing precursor, followed by oxidation to the sulfoxide.
Caption: Generalized synthesis workflow for Dimethyl sulfoxide-13C2.
Analytical Characterization for Quality Control
Ensuring the chemical and isotopic purity of Dimethyl sulfoxide-13C2 is critical for its reliable use in research. A combination of analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess the degree of ¹³C enrichment. In the ¹H NMR spectrum, the coupling between the protons and the attached ¹³C nucleus provides direct evidence of labeling.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and confirm the isotopic distribution. The mass spectrum of Dimethyl sulfoxide-13C2 will show a molecular ion peak at m/z corresponding to the ¹³C-enriched molecule, which is two mass units higher than unlabeled DMSO.[21]
Key Applications in Scientific Research
The unique properties of Dimethyl sulfoxide-13C2 make it a valuable tool in a variety of research applications.
NMR Spectroscopy
In ¹³C NMR spectroscopy, Dimethyl sulfoxide-13C2 can be used as a reference standard or as a solvent for samples that are insoluble in other deuterated solvents. Its distinct ¹³C chemical shift provides a clear reference point. When used as a solvent, its signal can be easily distinguished from the signals of the analyte.
Mass Spectrometry
Dimethyl sulfoxide-13C2 is widely used as an internal standard in quantitative mass spectrometry-based assays, such as in proteomics and drug metabolism studies. Since it is chemically identical to its unlabeled counterpart, it co-elutes during chromatographic separation and exhibits similar ionization efficiency. However, its higher mass allows it to be distinguished from the unlabeled analyte, enabling accurate quantification.
Caption: Workflow for using DMSO-¹³C₂ as an internal standard in LC-MS.
Metabolic Tracer Studies
In metabolic research, ¹³C-labeled compounds are used to trace the fate of molecules through biochemical pathways.[5] While DMSO itself is not a primary metabolite, its ¹³C-labeled methyl groups can potentially be transferred in certain biological systems, allowing researchers to study methylation reactions.
Experimental Protocol: Preparation of an Internal Standard Stock Solution for LC-MS
The following is a detailed, step-by-step methodology for preparing a Dimethyl sulfoxide-13C2 internal standard stock solution for use in a quantitative LC-MS assay.
Objective: To prepare a 1 mg/mL stock solution of Dimethyl sulfoxide-13C2 in acetonitrile.
Materials:
-
Dimethyl sulfoxide-13C2 (≥99 atom % ¹³C)
-
LC-MS grade acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks (1 mL and 10 mL)
-
Calibrated micropipettes
-
Amber glass vials for storage
Procedure:
-
Equilibration: Allow the vial of Dimethyl sulfoxide-13C2 and the solvent to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg of Dimethyl sulfoxide-13C2 into a clean, dry weighing boat. Record the exact weight.
-
Dissolution: Carefully transfer the weighed Dimethyl sulfoxide-13C2 to a 10 mL Class A volumetric flask.
-
Solubilization: Add approximately 5 mL of LC-MS grade acetonitrile to the volumetric flask. Gently swirl the flask to dissolve the solid completely.
-
Dilution to Volume: Once the solid is fully dissolved, bring the solution to the 10 mL mark with acetonitrile. Cap the flask and invert it several times to ensure the solution is homogeneous. This is your 1 mg/mL (based on the exact weight) stock solution.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store it at the recommended temperature (typically 2-8 °C) to minimize evaporation and degradation.
Self-Validation:
-
The use of calibrated equipment (balance, flasks, pipettes) ensures accuracy.
-
The use of high-purity, LC-MS grade solvent minimizes interference.
-
Proper storage conditions maintain the stability of the standard.
Conclusion
Dimethyl sulfoxide-13C2 is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined physicochemical properties, particularly its distinct molecular weight, coupled with its chemical similarity to unlabeled DMSO, make it an ideal internal standard for quantitative analysis and a valuable compound for isotopic labeling studies. The rigorous synthesis and characterization processes ensure the high purity and reliability required for sensitive analytical applications. By understanding the principles behind its use and adhering to best practices in experimental design and execution, researchers can leverage the unique advantages of Dimethyl sulfoxide-13C2 to achieve more accurate and reproducible results.
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A-Guide-to-the-Application-of-13C-Labeled-Compounds-in-Modern-Research
Introduction: The Power of Carbon-13 in Unraveling Biological Complexity
In the intricate world of biological and chemical research, the ability to trace and quantify molecular transformations is paramount. Stable isotope labeling, particularly with carbon-13 (¹³C), has emerged as a transformative technology, offering unparalleled insights into the dynamic processes that govern life.[1][2][3] Unlike radioactive isotopes, ¹³C is a stable, non-radioactive isotope of carbon, making it safe for a wide array of studies, including those involving human subjects.[4][5] Its unique nuclear magnetic resonance (NMR) properties and slightly greater mass allow for its detection and differentiation from the more abundant ¹²C isotope.[4] This fundamental characteristic enables researchers to introduce ¹³C-labeled compounds into biological systems and track their journey, providing a window into the inner workings of cellular metabolism, protein dynamics, and drug disposition.[1][3][4]
This in-depth technical guide provides a comprehensive overview of the core applications of ¹³C labeled compounds for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed methodologies, and explore the latest advancements in the field.
I. Metabolic Flux Analysis: Mapping the Highways of Cellular Metabolism
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[6] ¹³C-MFA, which utilizes ¹³C-labeled substrates, is considered the gold standard for accurately determining intracellular metabolic fluxes.[6] By providing cells with a substrate, such as glucose or glutamine, that has been enriched with ¹³C at specific atomic positions, researchers can trace the path of these carbon atoms as they are incorporated into various metabolites.[6][7]
The choice of the ¹³C-labeled tracer is a critical experimental design parameter that significantly influences the precision of the resulting flux estimations.[8] For instance, [1,2-¹³C₂]glucose is often optimal for analyzing glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is preferred for studying the tricarboxylic acid (TCA) cycle.[8]
The distribution of ¹³C within the metabolic network creates unique labeling patterns in downstream metabolites. These patterns are then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][9] By analyzing these isotopic fingerprints and applying computational modeling, a detailed map of cellular metabolic activity can be constructed.[6][7][9] This information is invaluable for understanding disease states like cancer, identifying metabolic bottlenecks for bioengineering applications, and discovering novel drug targets.[1][10]
Experimental Workflow: ¹³C Metabolic Flux Analysis
A typical ¹³C-MFA experiment involves a series of well-defined steps:
-
Experimental Design: This initial phase involves selecting the appropriate ¹³C-labeled substrate and labeling strategy based on the metabolic pathways of interest.[6]
-
Tracer Experiment: Cells or organisms are cultured in a defined medium containing the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.[6][9]
-
Metabolite Extraction and Isotopic Labeling Measurement: Metabolites are extracted from the cells, and the isotopic labeling patterns are precisely measured using either MS or NMR.[6][9]
-
Flux Estimation: The measured labeling data is integrated into a computational model of the organism's metabolic network to calculate the intracellular fluxes.[6]
-
Statistical Analysis: A thorough statistical analysis is performed to assess the confidence of the estimated fluxes.[6]
Caption: Workflow of a typical ¹³C Metabolic Flux Analysis experiment.
II. Proteomics and Metabolomics: Quantifying the Molecular Landscape
¹³C-labeled compounds are instrumental in the fields of proteomics and metabolomics, enabling the accurate quantification of proteins and metabolites across different experimental conditions.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used metabolic labeling technique for quantitative proteomics.[11][12][13] The methodology involves growing one population of cells in a medium containing the natural ("light") amino acids (e.g., ¹²C-arginine and ¹²C-lysine), while a second population is grown in a medium containing "heavy" isotopically labeled amino acids (e.g., ¹³C-arginine and ¹³C-lysine).[11][12][14] Over several cell divisions, these labeled amino acids are fully incorporated into all newly synthesized proteins.[12]
The key advantage of SILAC is that the cell populations can be combined at an early stage of the experimental workflow, minimizing quantitative errors that can be introduced during sample preparation.[15] After combining the cell lysates, the proteins are digested into peptides, and the relative abundance of the "light" and "heavy" peptides is determined by mass spectrometry.[11][14] The predictable mass shift between the light and heavy peptides allows for accurate quantification of protein expression levels between the different experimental conditions.[11][14]
Caption: A simplified workflow of the SILAC technique for quantitative proteomics.
Isotopic Ratio Outlier Analysis (IROA) in Metabolomics
In metabolomics, the identification and quantification of metabolites can be challenging due to the complexity of biological samples.[16][17] Isotopic Ratio Outlier Analysis (IROA) is an innovative approach that utilizes ¹³C labeling to overcome these hurdles.[16][17] In a typical IROA experiment, a control sample is labeled with a high percentage of ¹³C (e.g., 95%), while the experimental sample is labeled with a low percentage (e.g., 5%).[16][17]
This differential labeling creates a characteristic isotopic pattern for each metabolite, which allows for the clear distinction of biological signals from background noise and artifacts.[16][17] Furthermore, the precise number of carbon atoms in each metabolite can be determined, which significantly aids in its identification.[16][17] The relative abundance of metabolites between the control and experimental samples can also be accurately quantified by comparing the peak intensities of the 5% and 95% ¹³C-labeled forms.[16][17]
III. Drug Development and Environmental Science: Tracing the Fate of Compounds
The applications of ¹³C-labeled compounds extend beyond basic research into the applied sciences of drug development and environmental studies.
Drug Metabolism and Pharmacokinetics (DMPK)
Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is a critical component of the drug development process.[2][18] ¹³C-labeled versions of drug candidates are invaluable tools in these studies.[3][19] By administering a ¹³C-labeled drug, researchers can track its fate in the body, identify its metabolites, and elucidate the primary metabolic pathways.[1][4][19] This information is crucial for optimizing the pharmacokinetic properties of a drug, enhancing its therapeutic efficacy, and ensuring its safety.[1][4]
A key technique in this area is the "microtracer" study, where a small dose of the ¹³C-labeled drug is co-administered with the unlabeled drug.[19] This allows for the precise determination of key pharmacokinetic parameters in a single experiment.[19]
Environmental and Agricultural Sciences
In environmental and agricultural research, ¹³C-labeled compounds are used to trace the carbon cycle and understand the mechanisms of carbon sequestration in soil and plants.[1] This knowledge is essential for developing strategies to mitigate climate change and improve agricultural productivity.[1] For example, by applying ¹³C-labeled fertilizers or plant residues to soil, scientists can track the incorporation of this carbon into different soil organic matter fractions and quantify its turnover rates.[20]
IV. Structural Biology: Elucidating Molecular Architectures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution.[21] The use of ¹³C-labeled proteins and nucleic acids significantly enhances the capabilities of NMR. The larger chemical shift dispersion of ¹³C compared to protons leads to better resolution in NMR spectra, which is particularly advantageous for studying large and complex biomolecules.[16][22]
By uniformly or selectively labeling a protein with ¹³C, researchers can perform a variety of multidimensional NMR experiments to determine its structure and study its dynamics and interactions with other molecules.[21][23][24]
Conclusion: An Indispensable Tool for Modern Science
¹³C-labeled compounds have become an indispensable tool across a wide spectrum of scientific disciplines. From elucidating the intricate details of metabolic pathways to enabling the precise quantification of proteins and metabolites, and from accelerating drug development to enhancing our understanding of environmental processes, the applications of ¹³C isotopes are vast and continue to expand. As analytical technologies continue to advance, the role of ¹³C-labeled compounds in pushing the boundaries of scientific discovery is set to become even more prominent.
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Unlocking Cellular Secrets: An In-depth Technical Guide to Carbon-13 Isotopic Labeling
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Carbon-13 (¹³C) isotopic labeling. Moving beyond a simple recitation of protocols, this document delves into the core principles, strategic experimental design, and the analytical depth required to leverage this powerful technique for groundbreaking insights in metabolic research, quantitative proteomics, and pharmaceutical development.
The Foundation: Understanding the Power of a Stable Isotope
Carbon, the backbone of life, exists predominantly as the stable isotope ¹²C. However, approximately 1.1% of naturally occurring carbon is the heavier, non-radioactive isotope, ¹³C.[1] This subtle difference in mass is the cornerstone of ¹³C isotopic labeling. By strategically introducing molecules enriched with ¹³C into biological systems, we can trace the journey of carbon atoms through intricate metabolic pathways, quantify dynamic changes in protein populations, and elucidate the fate of drug candidates.[2][3]
The key advantage of ¹³C lies in its stability; it does not decay or emit radiation, making it safe for a wide range of applications, including studies in human subjects. Its utility is realized through two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. MS distinguishes molecules based on their mass-to-charge ratio, allowing for the detection of the mass shift imparted by the ¹³C isotope. NMR, on the other hand, exploits the magnetic properties of the ¹³C nucleus to provide detailed information about molecular structure and dynamics.[2][4]
Illuminating the Metabolome: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
Metabolic flux analysis is a powerful technique to unravel the intricate network of biochemical reactions within a cell.[5] ¹³C-MFA takes this a step further by providing a quantitative measure of the rates (fluxes) of these reactions.[6] This is achieved by introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a cell culture or organism and tracking the incorporation of the ¹³C label into downstream metabolites.[7]
The "Why" Behind ¹³C-MFA Experimental Design
The choice of ¹³C-labeled tracer is paramount and is dictated by the specific metabolic pathways under investigation. For instance, [U-¹³C]-glucose (where all six carbons are ¹³C) is often used for a global view of central carbon metabolism, while specifically labeled tracers, like [1,2-¹³C]-glucose, can provide more detailed information about the activity of specific pathways like the pentose phosphate pathway versus glycolysis.[8] The rationale is to create distinct labeling patterns for metabolites produced through different routes, allowing for the deconvolution of pathway utilization.
A Self-Validating System: The ¹³C-MFA Workflow
The typical ¹³C-MFA workflow is a multi-step process that ensures data integrity and reproducibility.[6]
Caption: The ¹³C-Metabolic Flux Analysis (MFA) Workflow.
Experimental Protocol: A Step-by-Step Guide to ¹³C-MFA
Objective: To quantify metabolic fluxes in adherent mammalian cells using [U-¹³C]-glucose.
Materials:
-
Adherent mammalian cell line of interest
-
Culture medium deficient in glucose
-
[U-¹³C]-glucose
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, and Water (for extraction)
-
LC-MS/MS system
Methodology:
-
Cell Seeding and Adaptation:
-
Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Allow cells to adhere and grow in standard complete medium.
-
24 hours prior to labeling, switch the cells to a medium containing dFBS to minimize the presence of unlabeled glucose.
-
-
Isotopic Labeling:
-
On the day of the experiment, gently wash the cells with glucose-free medium.
-
Introduce the experimental medium containing a known concentration of [U-¹³C]-glucose and dFBS.
-
Incubate the cells for a predetermined time to allow for the incorporation of the ¹³C label into intracellular metabolites. This time course should be optimized to reach isotopic steady state for the pathways of interest.[7]
-
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction using a chloroform/methanol/water system to separate polar metabolites from lipids and proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the polar metabolite fraction using an LC-MS/MS system.
-
Develop a targeted method to detect and quantify the different isotopologues (molecules with different numbers of ¹³C atoms) of key metabolites.
-
-
Data Analysis and Flux Estimation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.[2]
-
Utilize specialized software to input the isotopologue distribution data and a metabolic network model.
-
The software will then perform an iterative process to estimate the metabolic fluxes that best fit the experimental data.[2]
-
Precision in Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used method for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids containing ¹³C and/or ¹⁵N into proteins.[9] This technique allows for the accurate comparison of protein abundance between different cell populations.
Causality in SILAC: The Logic of Labeling
The core principle of SILAC is to create two cell populations that are chemically identical but isotopically distinct. This is achieved by growing one population in a "light" medium containing the natural amino acids and the other in a "heavy" medium where one or more essential amino acids (typically arginine and lysine for tryptic digests) are replaced with their ¹³C-labeled counterparts.[10] When the two cell populations are mixed, the relative abundance of a protein can be determined by comparing the signal intensities of the light and heavy peptide pairs in the mass spectrometer.[11]
The SILAC Workflow: A System for Accurate Quantitation
Caption: The Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Workflow.
Quantitative Data at a Glance: Common ¹³C-Labeled Amino Acids in SILAC
| Amino Acid | Isotopic Label | Mass Shift (Da) |
| L-Arginine | U-¹³C₆ | +6 |
| L-Lysine | U-¹³C₆ | +6 |
| L-Leucine | U-¹³C₆ | +6 |
| L-Arginine | U-¹³C₆, U-¹⁵N₄ | +10 |
| L-Lysine | U-¹³C₆, U-¹⁵N₂ | +8 |
Data sourced from Thermo Fisher Scientific.[9]
Experimental Protocol: A Step-by-Step Guide to a SILAC Experiment
Objective: To compare the proteome of a treated versus an untreated mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-arginine and L-lysine
-
"Light" L-arginine and L-lysine
-
"Heavy" [U-¹³C₆]-L-arginine and [U-¹³C₆]-L-lysine
-
Dialyzed fetal bovine serum (dFBS)
-
Lysis buffer
-
Trypsin
-
LC-MS/MS system
Methodology:
-
Cell Adaptation and Labeling:
-
Culture two separate populations of the cell line.
-
For the "light" population, supplement the deficient medium with "light" L-arginine and L-lysine.
-
For the "heavy" population, supplement the deficient medium with "heavy" [U-¹³C₆]-L-arginine and [U-¹³C₆]-L-lysine.
-
Culture the cells for at least five to six passages to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to one of the cell populations (either light or heavy). The other population serves as the control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse both cell populations separately.
-
Determine the protein concentration of each lysate.
-
-
Mixing and Protein Digestion:
-
Mix equal amounts of protein from the light and heavy lysates.
-
Perform an in-solution or in-gel tryptic digest of the mixed protein sample.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹³C label.
-
-
Data Analysis:
-
Use specialized proteomics software to identify the peptides and quantify the relative intensity of the light and heavy peptide pairs.
-
The ratio of the intensities directly corresponds to the relative abundance of the protein in the treated versus the untreated sample.
-
Accelerating Drug Development with ¹³C-Labeling
¹³C-isotopic labeling is an indispensable tool in modern drug development, providing critical insights into a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its interaction with its target.[3][12]
Elucidating Drug-Receptor Interactions
Understanding how a drug binds to its target is fundamental to rational drug design. ¹³C-labeling, in conjunction with NMR spectroscopy, can provide atomic-level details of these interactions. By selectively labeling either the drug molecule or the protein target, researchers can identify the specific atoms involved in the binding interface and characterize the dynamics of the interaction.[12]
Tracing the Fate of a Drug: ¹³C in ADME Studies
ADME studies are crucial for assessing the safety and efficacy of a new drug.[3] Using a ¹³C-labeled version of a drug candidate allows researchers to trace its journey through a biological system.[3] This enables the identification of metabolites, the determination of metabolic pathways, and the quantification of drug clearance rates. The stability of the ¹³C isotope makes it particularly well-suited for human ADME studies.
Ensuring Scientific Integrity: Good Laboratory Practices (GLP)
All studies involving isotopic labeling, particularly those intended for regulatory submission, must adhere to Good Laboratory Practice (GLP) guidelines.[13][14][15] GLP ensures the quality, reliability, and integrity of non-clinical safety data.[13][14] This includes meticulous documentation of all experimental procedures, calibration and maintenance of instruments, and proper training of personnel.[15]
Troubleshooting Common Challenges in ¹³C-Labeling
-
Incomplete Labeling in SILAC: This can be caused by insufficient cell passages in the heavy medium or the presence of unlabeled amino acids in the serum. Ensure at least 5-6 doublings and always use dialyzed FBS.
-
Low Signal Intensity in NMR: This can be due to low protein concentration or sample aggregation. Optimize protein expression and purification to achieve a concentration of at least 0.3-0.5 mM and ensure the sample is stable.[16]
-
Metabolic Scrambling of Labels: In some cases, cells can metabolically convert one labeled amino acid into another, complicating data analysis. This can be addressed by adding inhibitors of specific metabolic pathways or by using software that can account for such conversions.[17]
Conclusion: The Future is Labeled
Carbon-13 isotopic labeling is a versatile and powerful technology that continues to drive innovation in biological and pharmaceutical research. From elucidating complex metabolic networks to accelerating the development of new therapeutics, the ability to trace the path of carbon at the molecular level provides an unparalleled window into the intricate workings of life. As analytical technologies continue to advance in sensitivity and resolution, the applications of ¹³C-labeling are poised to expand even further, promising a future of deeper understanding and more effective treatments.
References
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13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. (n.d.). CUSABIO. Retrieved January 21, 2026, from [Link]
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de Falco, B., Giannino, F., Carteni, F., Mazzoleni, S., & Kim, D.-H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(41), 26955–26974. [Link]
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13C-Stable Isotope Labeling. (n.d.). University of North Texas. Retrieved January 21, 2026, from [Link]
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Allen, D. K., Libourel, I. G. L., & Shachar-Hill, Y. (2012). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 84(13), 5553–5561. [Link]
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13-C NMR Protocol for beginners AV-400. (n.d.). University of Rochester. Retrieved January 21, 2026, from [Link]
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A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. (2025). bioRxiv. [Link]
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NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
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Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
A Super-SILAC Approach for Profiling Histone Posttranslational Modifications. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. (n.d.). FDA. Retrieved January 21, 2026, from [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024). bioRxiv. [Link]
-
Publishing 13C metabolic flux analysis studies: A review and future perspectives. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. (2019). Frontiers in Microbiology, 10. [Link]
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13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (2022). Frontiers in Neuroscience, 16. [Link]
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Good Laboratory Practice GLP. (n.d.). Metabolic Solutions. Retrieved January 21, 2026, from [Link]
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Custom radiolabelling & stable isotope synthesis. (n.d.). Nuvisan. Retrieved January 21, 2026, from [Link]
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13C labeling experiments at metabolic nonstationary conditions: An exploratory study. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Good Laboratory Practice (GLP). (n.d.). European Food Safety Authority. Retrieved January 21, 2026, from [Link]
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Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Good Laboratory Practices (GLP): 2024 Guide. (n.d.). Biobide. Retrieved January 21, 2026, from [Link]
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Introduction to NMR spectroscopy of proteins. (n.d.). Duke University. Retrieved January 21, 2026, from [Link]
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The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub. [Link]
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Guidelines on Good Clinical Laboratory Practice. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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NMR-Based Methods for Protein Analysis. (2021). Analytical Chemistry, 93(1), 367–387. [Link]
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Soong, J. L., Reuss, D., Pinney, C., Boyack, T., Haddix, M. L., Stewart, C. E., & Cotrufo, M. F. (2022, September 15). Plant Isotope Labeling by 13C and 15N Labelling Chamber | Protocol Preview [Video]. YouTube. [Link]
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An In-depth Technical Guide to the Safe Handling of Dimethyl Sulfoxide-13C2
This guide provides a comprehensive overview of the essential safety and handling precautions for Dimethyl Sulfoxide-13C2 (DMSO-13C2). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation. By understanding the chemical nature of DMSO and the context of isotopic labeling, laboratory personnel can ensure both personal safety and the integrity of their experimental outcomes.
Section 1: Core Principles and Isotopic Context
Dimethyl Sulfoxide (DMSO) is a powerful and versatile aprotic solvent widely utilized in chemical, biological, and pharmaceutical research. Its unique ability to dissolve a broad spectrum of polar and nonpolar compounds, coupled with its rapid penetration of biological membranes, makes it an invaluable tool.
The compound , Dimethyl sulfoxide-13C2, is isotopically labeled with two stable, non-radioactive carbon-13 atoms. It is critical to understand that this isotopic substitution does not alter the fundamental chemical reactivity or the toxicological profile of the molecule. The safety precautions required for DMSO-13C2 are identical to those for standard, unlabeled DMSO. The primary distinction lies in the high value of the isotopically labeled material and its application in sensitive analytical techniques like NMR spectroscopy and mass spectrometry, where preventing chemical and isotopic contamination is paramount to data integrity.
The most significant safety consideration for DMSO is its ability to act as a carrier agent.[1][2] DMSO is readily absorbed through the skin and can transport dissolved substances along with it into the bloodstream.[1][2] This property means that any toxic contaminants present in the DMSO or on the skin surface can be rapidly internalized, posing a significant health risk.[1][2] Therefore, the core directive for handling DMSO-13C2 is twofold: protect yourself from the solvent and its potential solutes, and protect the high-purity, expensive reagent from contamination.
Section 2: Hazard Identification and Physicochemical Properties
DMSO is classified as a combustible liquid.[2][3] While not highly flammable, it can form explosive vapor-air mixtures when heated.[3][4][5]
Key Hazards:
-
Combustibility: The liquid is combustible and can be ignited by heat, sparks, or open flames.[3][6] Vapors are heavier than air and may travel along the ground to distant ignition sources.[3][4]
-
Skin Absorption: Rapidly penetrates the skin, which can lead to irritation and the absorption of other dissolved, potentially hazardous materials.[1][2][6]
-
Eye Irritation: Can cause serious eye irritation.[2]
-
Incompatibility: Reacts vigorously with strong oxidizing agents, strong acids, and strong bases.[6]
-
Thermal Decomposition: Can decompose at elevated temperatures (above 189°C), releasing toxic sulfur oxides and other hazardous gases.[5][6]
Table 1: Physical and Chemical Properties of Dimethyl Sulfoxide
| Property | Value | Source |
| Chemical Formula | (¹³CH₃)₂SO | N/A |
| Molecular Weight | 80.16 g/mol (approx.) | N/A |
| Appearance | Clear, colorless liquid | [2][7] |
| Odor | Odorless to slight garlic-like | [4] |
| Boiling Point | 189 °C (372 °F) | [2][3] |
| Melting Point | 16 - 19 °C (61 - 66 °F) | [3][4] |
| Flash Point | 87 °C (189 °F) | [2][6] |
| Autoignition Temp. | 301 °C (574 °F) | [6] |
| Solubility in Water | Completely miscible | [8] |
| Vapor Density | 2.7 (Air = 1.0) | [8] |
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Given DMSO's carrier properties, establishing robust barriers to exposure is the most critical aspect of its safe handling. This involves a combination of engineering controls and appropriate PPE.
Engineering Controls:
-
Ventilation: Always handle DMSO-13C2 in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation of vapors or aerosols.[1][4]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE): The selection of PPE must be deliberate and based on the properties of DMSO. Standard laboratory PPE is often insufficient.
Table 2: Recommended Personal Protective Equipment for Handling DMSO-13C2
| PPE Category | Specification & Rationale |
| Hand Protection | Primary: Butyl rubber or fluoroelastomer gloves.[1][9] Rationale: Standard nitrile gloves are easily penetrated by DMSO and offer inadequate protection.[9] Butyl rubber provides excellent resistance. Always inspect gloves for integrity before use and dispose of them immediately after handling or if contamination is suspected.[2] |
| Eye Protection | Chemical safety goggles or a full-face shield where splashing is possible.[1][2] Rationale: Protects against direct splashes that can cause serious eye irritation. Standard safety glasses with side shields offer minimal protection against liquid splashes. |
| Skin/Body Protection | A lab coat or chemical-resistant apron.[2] Rationale: Prevents contamination of personal clothing. Because DMSO can carry other chemicals through clothing and into the skin, any contaminated lab coats should be removed promptly and decontaminated or disposed of properly. |
| Respiratory Protection | Generally not required if handled within a fume hood. In cases of insufficient ventilation or large-scale use, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6] |
Section 4: Safe Handling and Storage Protocols
A systematic approach to handling and storage is essential to prevent accidents and maintain the purity of the reagent.
Experimental Workflow for Safe Handling:
Caption: Decision Tree for DMSO Spill Response.
Spill Cleanup Protocol:
-
Control Ignition Sources: Immediately remove all sources of ignition from the area. [6]2. Containment: For small spills, contain the liquid with an inert absorbent material like vermiculite, sand, or earth. [7][10]Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Once absorbed, collect the material using non-sparking tools and place it into a suitable, sealable container for chemical waste. [6]4. Decontamination: Clean the spill area with soap and water. [10]5. Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. [10]
Section 6: Waste Management and Disposal
Proper disposal is a critical final step in the safe handling lifecycle.
-
All waste containing DMSO-13C2, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.
-
Disposal must be handled by a licensed disposal company or through your institution's EH&S department. [2]Sink disposal is strictly prohibited. [10] Due to the high cost of DMSO-13C2, consider experimental designs that minimize waste. Unlike radioactive materials, there is no requirement for decay-in-storage. The disposal protocol is dictated entirely by the chemical hazards of DMSO and any other dissolved substances.
References
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- Navigating the Safety of DMSO: Best Practices for Handling and Use - GFS Chemicals.
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- DIMETHYL SULFOXIDE (DMSO)
- SAFETY DATA SHEET - Dimethyl sulfoxide - Fisher Scientific.
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- SAFETY DATA SHEET - Dimethyl sulphoxide - Sigma-Aldrich.
- Safety Data Sheet: Dimethyl sulfoxide - Carl ROTH.
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- Dimethyl sulfoxide - Safety D
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Methodological & Application
Application Notes and Protocols for Quantitative NMR (qNMR) Analysis Using Dimethyl Sulfoxide-13C2
Introduction: The Pursuit of Precision in Quantitative Analysis
In the landscape of analytical chemistry, particularly within pharmaceutical and chemical development, the demand for precise and accurate quantification of molecular entities is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the purity and concentration of substances.[1] Its fundamental principle lies in the direct proportionality between the integrated signal intensity of a nucleus and the number of nuclei contributing to that resonance.[2] The use of an internal standard of known purity and concentration is crucial for achieving accurate and reproducible results.[3]
This document provides a comprehensive guide to the theory and application of Dimethyl sulfoxide-13C2 (DMSO-13C2) as a superior internal standard for quantitative 13C NMR analysis. We will delve into the rationale behind employing a 13C-labeled standard, outline its distinct advantages over traditional 1H NMR standards, and provide detailed, field-proven protocols for its successful implementation.
The Rationale for a ¹³C-Labeled Internal Standard
While ¹H qNMR is widely utilized due to the high natural abundance and sensitivity of the proton nucleus, it is often beleaguered by challenges of signal overlap, especially in complex molecules or mixtures.[4] The relatively narrow chemical shift range of ¹H NMR (typically 0-12 ppm) can lead to a forest of convoluted peaks, making accurate integration difficult, if not impossible.
¹³C NMR spectroscopy offers a compelling solution to this problem. The ¹³C nucleus resonates over a much broader chemical shift range (0-220 ppm), resulting in significantly better signal dispersion and a dramatic reduction in spectral overlap.[5] This inherent advantage of ¹³C NMR makes it an invaluable tool for the unambiguous quantification of analytes in complex matrices.
The strategic use of a ¹³C-labeled internal standard, such as DMSO-13C2, leverages the strengths of ¹³C NMR for quantitative analysis. By introducing a known quantity of a ¹³C-enriched compound, we can obtain a clean, sharp, and well-resolved reference signal in a region of the spectrum that is often uncrowded.
Advantages of Dimethyl Sulfoxide-13C2 as a qNMR Standard
Dimethyl sulfoxide-13C2 stands out as an exceptional internal standard for ¹³C qNMR for several key reasons:
-
Simplified Spectrum: DMSO-13C2 provides a single, sharp singlet in the ¹³C NMR spectrum, arising from the two equivalent ¹³C-labeled methyl carbons. This simplicity ensures straightforward and accurate integration.
-
Chemical Inertness: DMSO is a highly polar aprotic solvent, renowned for its chemical stability and ability to dissolve a wide range of polar and nonpolar compounds. This inertness minimizes the risk of reaction with the analyte of interest.
-
Strategic Chemical Shift: The ¹³C signal of DMSO-d6 appears at approximately 39.52 ppm.[6] The signal for DMSO-13C2 will be in a similar region, which is typically free from the resonances of many common organic functional groups, further reducing the likelihood of signal overlap.
-
Favorable Relaxation Properties: The presence of directly attached protons on the ¹³C-labeled carbons provides an efficient dipole-dipole relaxation pathway. This can lead to shorter T₁ relaxation times compared to quaternary carbons, which is advantageous for reducing the overall experiment time in qNMR.[7]
-
High Isotopic Purity: Commercially available DMSO-13C2 boasts high isotopic enrichment (typically 99 atom % ¹³C), which is crucial for the accuracy of the quantitative measurement.[8]
Experimental Workflow for qNMR using DMSO-13C2
The following diagram illustrates the general workflow for performing a quantitative ¹³C NMR experiment with Dimethyl sulfoxide-13C2 as an internal standard.
Caption: Workflow for quantitative ¹³C NMR analysis using DMSO-13C2.
Detailed Protocols for Quantitative ¹³C NMR Analysis
Protocol 1: Sample Preparation
Accurate sample preparation is the cornerstone of reliable qNMR results.
-
Weighing the Analyte: Accurately weigh a suitable amount of the analyte (typically 10-50 mg) into a clean, dry vial. The exact mass should be recorded to at least four decimal places.
-
Weighing the Internal Standard: Accurately weigh an appropriate amount of Dimethyl sulfoxide-13C2 into the same vial. The molar ratio of the internal standard to the analyte should ideally be close to 1:1 to ensure comparable signal intensities. Record the exact mass to at least four decimal places.
-
Dissolution: Add a sufficient volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, or DMSO-d6 if the analyte is compatible and its signals do not interfere) to completely dissolve both the analyte and the internal standard.
-
Homogenization and Transfer: Gently vortex the vial to ensure a homogenous solution. Transfer the solution to a high-quality 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
The acquisition parameters must be carefully chosen to ensure the resulting spectrum is truly quantitative.
-
Instrument Setup:
-
Lock and shim the spectrometer on the deuterated solvent.
-
Tune and match the ¹³C and ¹H probes.
-
-
T₁ Relaxation Time Determination (Recommended):
-
The longitudinal relaxation time (T₁) of the ¹³C nuclei of both the analyte and DMSO-13C2 must be determined to set an appropriate relaxation delay.
-
Use a standard inversion-recovery pulse sequence (180° - τ - 90°) to measure the T₁ of the signals of interest. It is crucial to measure the T₁ in the actual sample matrix, as relaxation times can be influenced by viscosity, temperature, and the presence of other molecules.[9]
-
-
Quantitative ¹³C NMR Acquisition Parameters:
-
Pulse Program: Use a pulse sequence with inverse-gated ¹H decoupling. This decouples the protons during the acquisition of the FID but not during the relaxation delay, thereby suppressing the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal enhancements.[10]
-
Flip Angle: Set the pulse angle to 90° to maximize the signal-to-noise ratio per scan.
-
Relaxation Delay (D1): This is a critical parameter. Set D1 to be at least 5 times the longest T₁ value of the signals being quantified (both analyte and DMSO-13C2). For many carbon nuclei, T₁ values can be several seconds to tens of seconds, so a sufficiently long D1 is essential for full relaxation and accurate quantification.
-
Acquisition Time (AQ): An acquisition time of 2-3 seconds is generally sufficient to ensure good digital resolution.
-
Number of Scans (NS): The number of scans should be sufficient to obtain a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision). This will depend on the concentration of the sample and the sensitivity of the spectrometer.
-
| Parameter | Recommended Value | Rationale |
| Pulse Program | Inverse-gated ¹H decoupling | Suppresses the Nuclear Overhauser Effect (NOE).[10] |
| Pulse Angle | 90° | Maximizes signal intensity per scan. |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | Ensures complete relaxation of all nuclei for accurate integration. |
| Acquisition Time (AQ) | 2 - 3 seconds | Provides adequate digital resolution. |
| Number of Scans (NS) | S/N > 250:1 | Ensures high precision in signal integration. |
Protocol 3: Data Processing and Calculation
Careful and consistent data processing is essential for obtaining accurate quantitative results.
-
Fourier Transformation: Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio of the transformed spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.
-
Integration:
-
Integrate the well-resolved signal of Dimethyl sulfoxide-13C2.
-
Integrate one or more well-resolved and non-overlapping signals of the analyte.
-
Ensure that the integration limits are consistent for all integrated signals.
-
-
Calculation of Purity/Concentration: The purity of the analyte can be calculated using the following formula:
Purity (analyte) [%] = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS [%]
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of ¹³C nuclei contributing to the analyte signal
-
I_IS = Integral of the DMSO-13C2 signal
-
N_IS = Number of ¹³C nuclei contributing to the DMSO-13C2 signal (which is 2)
-
M_analyte = Molar mass of the analyte
-
M_IS = Molar mass of DMSO-13C2 (80.12 g/mol )[8]
-
m_analyte = Mass of the analyte
-
m_IS = Mass of DMSO-13C2
-
Purity_IS = Purity of the DMSO-13C2 standard
-
Conclusion: A Robust Tool for Quantitative Excellence
The use of Dimethyl sulfoxide-13C2 as an internal standard for quantitative ¹³C NMR analysis offers a robust and reliable method for the precise determination of purity and concentration, particularly for complex molecules where ¹H qNMR is challenging. By leveraging the superior signal dispersion of ¹³C NMR and the unique properties of this isotopically labeled standard, researchers, scientists, and drug development professionals can achieve a higher level of confidence in their analytical results. The detailed protocols provided in these application notes serve as a comprehensive guide to implementing this powerful technique, ensuring both scientific integrity and experimental success.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
-
US Pharmacopeia. Stimuli Article (qNMR). [Link]
- Burton, K. I., & Kennedy, M. A. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical chemistry, 82(11), 4529–4536.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of pharmaceutical and biomedical analysis, 38(5), 813–823.
-
RSC Publishing. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. [Link]
-
ResearchGate. Multiple solvent signal presaturation in 13 C NMR. [Link]
-
University of Wisconsin-Madison Chemistry Department. Optimized Default 13C Parameters. [Link]
-
Magritek. Quantification of single components in complex mixtures by 13C NMR. [Link]
-
ResearchGate. Position-Specific 13C Isotope Analysis by NMR as a Tool for Authentication of Ethanol-Containing Beverages. [Link]
-
University of Ottawa NMR Facility Blog. 12C/13C Isotope Effects on 1H T1 Relaxation Times. [Link]
- Mani, G., Rajamoorthi, K., & Rajan, S. (1998). Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy. Applications to analytical standards and agricultural chemicals. Analytical Chemistry, 70(8), 1585-1590.
-
CK Isotopes. qNMR. [Link]
-
eBay. Cambridge Isotopes - Dimethyl Sulfoxide D6 100% DMSO for NMR Spectroscopy. [Link]
-
University of Wisconsin-Madison Chemistry Department. 13C T1 Acquisition & Analysis from HSQC Data Using TopSpin's Dynamics Center. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). [Link]
-
AMMRL. DMSO affects 13C-NMR spectrum?- response summary. [Link]
- Mason, G. F., Behar, K. L., & Lai, J. C. (1996). The 13C isotope and nuclear magnetic resonance: unique tools for the study of brain metabolism. Metabolic brain disease, 11(4), 283–313.
-
MDPI. Application of 13 C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. [Link]
-
NMRS.io. 13C | dimethyl sulfoxide-d6 | NMR Chemical Shifts. [Link]
-
CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]
- Mannina, L., Sobolev, A. P., & Capitani, D. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods (Basel, Switzerland), 9(6), 708.
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- 5. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
Application Notes and Protocols for the Cryopreservation of Primary Cells with Dimethyl Sulfoxide (DMSO) and its 13C-Labeled Analog
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The long-term storage of primary cells is a cornerstone of biomedical research and therapeutic development. Cryopreservation, the process of preserving cells at sub-zero temperatures, is indispensable for maintaining cell viability, function, and genetic integrity over extended periods. Dimethyl sulfoxide (DMSO) is the most ubiquitously used cryoprotectant, prized for its ability to mitigate the lethal effects of ice crystal formation. This comprehensive guide provides an in-depth exploration of the principles and protocols for cryopreserving primary cells using DMSO. Furthermore, it delves into the advanced research applications of isotopically labeled Dimethyl sulfoxide-13C2 (DMSO-13C2), a powerful tool for elucidating the intricate mechanisms of cryoinjury and cryoprotection. By offering both field-proven protocols and a forward-looking perspective on mechanistic studies, this document serves as an essential resource for researchers seeking to optimize their cryopreservation strategies and deepen their understanding of the underlying cell biology.
The Critical Challenge of Primary Cell Cryopreservation
Primary cells, derived directly from tissues, are of immense value in research and clinical applications due to their physiological relevance. However, their finite lifespan and sensitivity make their preservation a significant challenge.[1] The process of freezing and thawing exposes cells to multiple stresses, including:
-
Ice Crystal Formation: As water freezes, it forms ice crystals that can physically damage cellular structures.[2][3][4][5]
-
Osmotic Stress: The formation of extracellular ice increases the solute concentration in the remaining unfrozen liquid, leading to osmotic dehydration and cell shrinkage.
-
Solution Effects: The increased concentration of solutes can be toxic to cells.
-
Intracellular Ice Formation: If cooling is too rapid, water does not have sufficient time to leave the cell, leading to the formation of damaging intracellular ice crystals.[1]
Successful cryopreservation hinges on navigating these challenges to maximize post-thaw viability and functionality.
The Role of Dimethyl Sulfoxide (DMSO) as a Cryoprotectant
DMSO is a small, amphipathic molecule that readily penetrates cell membranes.[3][5][6] Its cryoprotective properties stem from several key mechanisms:
-
Lowering the Freezing Point: DMSO disrupts the hydrogen bonding of water, thereby lowering its freezing point and reducing the amount of ice formed at any given temperature.[1]
-
Preventing Intracellular Ice Formation: By penetrating the cell, DMSO reduces the intracellular freezing point and minimizes the formation of lethal intracellular ice crystals.[3][5]
-
Dehydration and Vitrification: DMSO promotes cellular dehydration at higher sub-zero temperatures, increasing the intracellular solute concentration. This, in turn, helps the cell to vitrify (transition into a glass-like amorphous solid) rather than freeze, thus avoiding ice crystal damage.[7]
Despite its efficacy, DMSO is not without its drawbacks. It can be toxic to cells at higher concentrations and at room temperature.[2][3][8] Therefore, careful optimization of concentration and exposure time is crucial.[3][8]
Core Principles for Successful Cryopreservation
A successful cryopreservation protocol is a self-validating system built on a foundation of best practices:
| Principle | Rationale |
| Healthy, Log-Phase Cells | Cells in a robust state of growth are better equipped to withstand the stresses of cryopreservation.[9] |
| Optimal Cell Density | A cell concentration of 1-2 million cells/mL is generally recommended to ensure good viability and recovery.[10] |
| Controlled Cooling Rate | A slow, controlled cooling rate of -1°C per minute allows for gradual dehydration and minimizes intracellular ice formation.[4][5] |
| Rapid Thawing | Rapidly warming the cells minimizes the time spent in a state where ice crystals can recrystallize and cause damage.[7][11] |
| Prompt Removal of DMSO | Post-thaw, DMSO should be diluted and removed promptly to mitigate its toxic effects.[1] |
Detailed Protocols for Cryopreservation of Primary Cells
Preparation of Cryopreservation Medium
The standard cryopreservation medium consists of a basal growth medium supplemented with serum and DMSO.
Components:
-
Complete Growth Medium (specific to the primary cell type)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
Formulation:
| Component | Final Concentration |
| Complete Growth Medium | 70-80% (v/v) |
| Fetal Bovine Serum (FBS) | 10-20% (v/v) |
| Dimethyl Sulfoxide (DMSO) | 10% (v/v)[12] |
Procedure:
-
Prepare the required volume of complete growth medium with FBS.
-
Chill the medium on ice for at least 30 minutes.
-
Slowly add the required volume of DMSO to the chilled medium while gently swirling. Caution: The mixing of DMSO and medium is an exothermic reaction.
-
Sterile-filter the final cryopreservation medium through a 0.22 µm filter.
-
Keep the cryopreservation medium on ice until use.
Step-by-Step Freezing Protocol
This protocol is designed for a standard cryovial containing 1 mL of cell suspension.
Materials:
-
Healthy primary cells in culture
-
Trypsin-EDTA or other appropriate cell detachment solution
-
Complete growth medium
-
Ice-cold cryopreservation medium
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Workflow Diagram:
Caption: Workflow for the cryopreservation of primary cells.
Procedure:
-
Cell Harvest:
-
Ensure primary cells are in the logarithmic growth phase and exhibit high viability (>90%).[9]
-
For adherent cells, wash with PBS and detach using the appropriate dissociation reagent.
-
Neutralize the dissociation reagent and collect the cells in a sterile conical tube.
-
-
Cell Counting and Centrifugation:
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Centrifuge the cell suspension at 200-300 x g for 5-10 minutes to pellet the cells.
-
Carefully aspirate the supernatant, leaving a small amount of medium to avoid disturbing the pellet.
-
-
Resuspension in Cryopreservation Medium:
-
Aliquoting and Freezing:
-
Aliquot 1 mL of the cell suspension into sterile, pre-labeled cryovials.
-
Place the cryovials into a controlled-rate freezing container.
-
Immediately transfer the freezing container to a -80°C freezer. This will ensure a cooling rate of approximately -1°C per minute.[4][5]
-
Allow the cells to freeze at -80°C for at least 4 hours, though overnight is preferable.
-
-
Long-Term Storage:
-
Promptly transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor phase (-140°C to -180°C).[11]
-
Step-by-Step Thawing Protocol
Rapid thawing is critical to prevent the formation of damaging ice crystals.
Materials:
-
Cryovial of frozen cells
-
37°C water bath
-
Pre-warmed complete growth medium
-
Sterile conical tube
-
70% ethanol
Workflow Diagram:
Caption: Workflow for thawing and recovering cryopreserved primary cells.
Procedure:
-
Preparation:
-
Pre-warm the complete growth medium to 37°C.
-
Prepare a sterile conical tube with 9 mL of the pre-warmed medium.
-
-
Thawing:
-
Dilution and Removal of DMSO:
-
Wipe the outside of the cryovial with 70% ethanol to sterilize it.
-
In a sterile environment (e.g., a biological safety cabinet), use a sterile pipette to gently transfer the thawed cell suspension into the conical tube containing 9 mL of pre-warmed medium.
-
Gently mix the cell suspension.
-
-
Cell Recovery:
-
Centrifuge the cell suspension at 200-300 x g for 5-10 minutes to pellet the cells.
-
Aspirate the supernatant containing the DMSO.
-
Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.
-
Perform a cell count and viability assessment.
-
Plate the cells in a suitable culture vessel at the desired density and incubate under standard conditions.
-
Advanced Research Applications: Unveiling Mechanisms with Dimethyl Sulfoxide-13C2
While standard cryopreservation protocols are well-established, a deeper understanding of the molecular events during freezing and thawing can lead to further optimization. This is where stable isotope-labeled compounds like Dimethyl sulfoxide-13C2 (DMSO-13C2) become invaluable research tools.
The Power of Stable Isotope Tracing:
Stable isotopes, such as Carbon-13 (¹³C), are non-radioactive and can be incorporated into molecules to act as tracers.[2] By using analytical techniques like mass spectrometry or NMR spectroscopy, researchers can track the fate of these labeled molecules within complex biological systems.[14]
Potential Applications of DMSO-13C2 in Cryopreservation Research:
-
Membrane Permeability and Distribution: By using DMSO-13C2, researchers can precisely quantify its uptake, intracellular concentration, and distribution within different cellular compartments during the cooling and warming phases. This can help to correlate the intracellular concentration of the cryoprotectant with cell viability.
-
Metabolic Fate of DMSO: While generally considered metabolically inert in this context, tracing DMSO-13C2 can definitively determine if it undergoes any biotransformation within the cells during cryopreservation, which could have implications for cellular toxicity.
-
Interaction with Cellular Components: Advanced analytical techniques can be employed to identify interactions between DMSO-13C2 and cellular macromolecules, such as lipids and proteins. This could shed light on how DMSO stabilizes membranes and proteins during freezing.
-
Optimizing Cryoprotectant Cocktails: In studies evaluating new cryoprotective agents in combination with DMSO, DMSO-13C2 can be used to understand if the new agents alter the uptake or distribution of DMSO, leading to synergistic or antagonistic effects.
Conceptual Experimental Workflow for a DMSO-13C2 Tracing Study:
Caption: Conceptual workflow for a mechanistic study using DMSO-13C2.
This research-focused application of DMSO-13C2, while not part of a standard cryopreservation protocol, represents the cutting edge of cryobiology, paving the way for the development of more effective and less toxic cryopreservation strategies.
Troubleshooting Common Cryopreservation Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Post-Thaw Viability | - Cells were not in a healthy, logarithmic growth phase.- Improper cooling rate (too fast or too slow).- Slow thawing.- Prolonged exposure to DMSO at room temperature. | - Use only healthy, actively dividing cells for cryopreservation.- Ensure the use of a controlled-rate freezing container and transfer to -80°C promptly.- Thaw cryovials rapidly in a 37°C water bath.- Work quickly when preparing the cell suspension in cryopreservation medium. |
| Cell Clumping After Thawing | - High cell density in the cryovial.- Incomplete resuspension of the cell pellet. | - Adhere to the recommended cell density of 1-2 x 10^6 cells/mL.- Gently pipette the cell suspension up and down to ensure a single-cell suspension after thawing and resuspension. |
| Poor Cell Attachment | - Sub-optimal health of cells prior to freezing.- Damage to cell surface proteins during freezing/thawing. | - Ensure high viability and health of the cell stock before cryopreservation.- Handle cells gently during all steps of the thawing and recovery process. |
Conclusion
The cryopreservation of primary cells using DMSO is a robust and reliable method when performed with adherence to best practices. A thorough understanding of the underlying principles of cryobiology, coupled with meticulous execution of the protocols outlined in this guide, will empower researchers to consistently achieve high post-thaw viability and preserve the invaluable biological integrity of their primary cell stocks. The advent of sophisticated research tools like DMSO-13C2 offers exciting new avenues to dissect the molecular intricacies of cryopreservation, promising future innovations in this critical field.
References
-
Ahmad, G., et al. (2020). Cryopreservation: An Overview of Principles and Cell-Specific Considerations. PMC - NIH. Retrieved from [Link]
-
Biocompare. (2022, December 26). The Benefits of DMSO-Free Cryopreservation. Retrieved from [Link]
-
Bioprocess Engineering. (2023, May 5). Freezing Cells in DMSO: Benefits & Process Explained. Retrieved from [Link]
-
Corning Life Sciences. (n.d.). Cryopreservation of Cells: Dos and Don'ts. Retrieved from [Link]
-
Taylor & Francis Online. (2021, March 23). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?. Retrieved from [Link]
-
Single Use Support. (2024, October 24). DMSO: Freezing Cells. Retrieved from [Link]
-
PubMed Central. (2022, July 13). Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics. Retrieved from [Link]
-
Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]
-
ResearchGate. (2023, October). Cryopreservation and Recovery of Primary Cells: Best Practices and Pitfalls. Retrieved from [Link]
-
ResearchGate. (2022, November 6). Is it possible to cryopreserve cells in full growth media + DMSO?. Retrieved from [Link]
-
PubMed. (1994, December). Dimethyl sulphoxide: a review of its applications in cell biology. Retrieved from [Link]
-
Biocompare. (2022, October 4). Optimizing Cryopreservation Protocols. Retrieved from [Link]
-
Unknown. (n.d.). Cell Freezing Protocol. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Dimethyl sulphoxide: A review of its applications in cell biology. Retrieved from [Link]
-
Silantes. (2023, December 11). Applications of Stable Isotope-Labeled Molecules. Retrieved from [Link]
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- 3. Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing [sigmaaldrich.com]
- 4. hmdb.ca [hmdb.ca]
- 5. biocompare.com [biocompare.com]
- 6. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism-A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Dimethyl sulfoxide in cryopreserved mesenchymal stromal cell therapy products: is there a safety risk to patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. mdpi.com [mdpi.com]
- 14. pharmiweb.com [pharmiweb.com]
Application Note: A Protocol for Using Dimethyl Sulfoxide-13C2 in Metabolic Flux Analysis to Probe Sulfur and One-Carbon Metabolism
Abstract
Stable isotope tracing is a cornerstone of metabolic research, providing unparalleled insights into the dynamic activity of metabolic networks. While ¹³C-labeled glucose and glutamine are the canonical tracers for interrogating central carbon metabolism, the expanding scope of metabolic inquiry necessitates novel probes for specialized pathways. Dimethyl sulfoxide (DMSO), a ubiquitous solvent in biological research, is not metabolically inert and its fate within the cell presents a unique opportunity for targeted isotopic tracing.[1][2] This application note provides a comprehensive protocol for utilizing Dimethyl sulfoxide-¹³C₂ (DMSO-¹³C₂) as a tracer for metabolic flux analysis (MFA). We detail the experimental design, cell culture considerations, labeling procedures, and analytical methodologies required to trace the ¹³C labels from DMSO through its metabolic products and into the one-carbon metabolic network. This protocol is intended for researchers, scientists, and drug development professionals seeking to investigate the metabolic influence of DMSO or to probe the intricate connections between sulfur metabolism, demethylation pathways, and one-carbon biology.
Introduction: Beyond a Simple Solvent
¹³C-Metabolic Flux Analysis (¹³C-MFA) is widely regarded as the gold standard for quantifying the rates (fluxes) of intracellular metabolic reactions.[3][4][5] The fundamental principle involves introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites.[4] By analyzing the resulting mass isotopologue distributions (MIDs) with mass spectrometry (MS) or the positional isotopomer information with nuclear magnetic resonance (NMR) spectroscopy, a detailed map of metabolic activity can be constructed.[3][6][7]
Dimethyl sulfoxide (DMSO) is extensively used as a solvent for water-insoluble compounds and as a cryoprotectant.[8] However, accumulating evidence demonstrates that DMSO can exert significant biological effects, altering cell viability, differentiation, and metabolic activity even at low concentrations.[1][8][9][10] Furthermore, DMSO is metabolized within cells, primarily through transformation into dimethyl sulfone (DMSO₂) and dimethyl sulfide (DMS).[2] The two methyl groups on the DMSO molecule can also be cleaved, presenting a potential entry point into the cellular one-carbon pool.[2]
The use of DMSO-¹³C₂ as a tracer, therefore, offers a novel strategy to:
-
Quantitatively trace the metabolic fate of DMSO itself.
-
Investigate the contribution of DMSO's methyl groups to the one-carbon network, which is crucial for the biosynthesis of nucleotides, amino acids, and for epigenetic regulation.
-
Assess the metabolic impact of DMSO-containing drug formulations on specific pathways.
This guide provides the scientific rationale and a step-by-step protocol for conducting a successful DMSO-¹³C₂ tracing experiment.
Foundational Principles and Workflows
The ¹³C-Metabolic Flux Analysis Workflow
A successful ¹³C-MFA experiment is a multi-stage process that demands meticulous execution at each step.[11] Any deviation can introduce bias that compromises the biological interpretation of the data. The generalized workflow is essential for understanding the context of the specific DMSO-¹³C₂ protocol.
Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.
The Metabolic Fate of Dimethyl Sulfoxide
Understanding the metabolic pathways that DMSO-¹³C₂ will enter is critical for designing the experiment and interpreting the results. The primary metabolic routes involve oxidation and reduction of the sulfur atom, as well as demethylation. The ¹³C-labeled methyl groups can be transferred to the one-carbon pool, which utilizes tetrahydrofolate (THF) as a cofactor to shuttle one-carbon units for various biosynthetic reactions.
Caption: Potential metabolic fate of Dimethyl sulfoxide-¹³C₂ in mammalian cells.
Experimental Design and Key Considerations
Determining a Non-Toxic Working Concentration
A critical prerequisite for any DMSO-based study is to establish a concentration that is sub-toxic to the specific cell line being investigated. DMSO can induce cytotoxicity and alter metabolic activity in a dose-dependent manner.[9][10][12] An initial dose-response experiment is mandatory.
Protocol:
-
Seed cells in a 96-well plate at their optimal density.
-
After 24 hours, replace the medium with fresh medium containing a range of DMSO concentrations (e.g., 0.01% to 5.0% v/v).
-
Incubate for a period relevant to your planned labeling experiment (e.g., 24-72 hours).
-
Assess cell viability using a standard method such as the MTT assay or a fluorescence-based live/dead stain.
-
Select the highest concentration of DMSO that does not significantly reduce cell viability (e.g., >95% viability compared to the vehicle control). This will be your working concentration for the labeling study.
| Cell Line | DMSO Concentration | Observed Effect | Reference |
| WM-266-4 Melanoma | >1.5% | Inhibitory effect on metabolic activity | [12][13][14] |
| RTgill-W1 Fish Cells | ≥0.5% | Dose-dependent declines in cell viability | [1] |
| H9c2 Cardiomyoblasts | 3.7% | Enhanced apoptosis and mitochondrial dysfunction | [10] |
| Caco-2 | >3% | Decreased proliferation | [2] |
| 3T3-L1 Adipocytes | ≥0.1% | Significant reduction in metabolic activity | [9] |
| Table 1: Examples of reported DMSO effects on various cell lines. Note that these values are context-dependent and must be empirically determined for your specific experimental system. |
Achieving Isotopic Steady State
For steady-state MFA, it is crucial that the isotopic enrichment of intracellular metabolites reaches a plateau. This indicates that the rate of label incorporation is balanced by metabolic turnover.
Verification Protocol:
-
Perform a time-course experiment by incubating cells with DMSO-¹³C₂ at the predetermined working concentration.
-
Harvest cell samples at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Extract metabolites and analyze the isotopic enrichment of a key downstream metabolite (e.g., a one-carbon-dependent amino acid like serine or glycine) using LC-MS.
-
Plot the percentage of the M+1 isotopologue over time. The time point at which this percentage no longer increases is the minimum time required to reach isotopic steady state.[15]
Detailed Protocol: DMSO-¹³C₂ Metabolic Labeling
This protocol is designed for adherent mammalian cells cultured in 6-well plates. Adjustments may be necessary for suspension cultures or different plate formats.
Materials
-
Dimethyl sulfoxide-¹³C₂ (e.g., from a reputable supplier of stable isotopes)
-
Cell line of interest and appropriate complete culture medium
-
Ice-cold 0.9% NaCl solution (Saline)
-
-80°C Methanol (LC-MS grade)
-
Ice-cold water (LC-MS grade)
-
-20°C Chloroform (LC-MS grade)
-
Cell scrapers, refrigerated centrifuge, and sample tubes
Step 1: Cell Seeding
-
Seed cells in 6-well plates (at least 3 wells per condition/time point for technical replicates) to achieve 70-80% confluency at the time of harvest.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment and recovery.
Step 2: Isotopic Labeling
-
Prepare the labeling medium by supplementing fresh, pre-warmed culture medium with DMSO-¹³C₂ to the final, non-toxic working concentration determined previously.
-
Aspirate the old medium from the cells.
-
Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS).
-
Add 2 mL of the DMSO-¹³C₂ labeling medium to each well.
-
Return the plates to the incubator for the duration determined in the isotopic steady-state experiment.
Step 3: Metabolic Quenching (Critical Step)
This step must be performed rapidly to halt all enzymatic activity and preserve an accurate snapshot of the metabolic state.[11]
-
Place the 6-well plates on a bed of dry ice to rapidly cool the cells.
-
Aspirate the labeling medium as quickly as possible.
-
Immediately wash the cell monolayer with 2 mL of ice-cold 0.9% NaCl to remove any remaining extracellular tracer. Aspirate completely.
-
Immediately add 1 mL of -80°C methanol to each well. This will quench metabolism and begin the extraction process.
-
Place the plates in a -80°C freezer for at least 15 minutes.
Step 4: Metabolite Extraction
This protocol uses a modified Bligh-Dyer extraction suitable for polar and non-polar metabolites.[16]
-
Remove the plates from the -80°C freezer.
-
Using a cell scraper, scrape the frozen cells in the methanol and transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Add 300 µL of ice-cold water and 600 µL of -20°C chloroform to the tube.
-
Vortex vigorously for 10 minutes at 4°C.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to separate the phases.
-
Three layers will be visible:
-
Top (Polar) Layer: Aqueous phase containing polar metabolites (amino acids, organic acids, nucleotides).
-
Middle Layer: A protein pellet.
-
Bottom (Non-polar) Layer: Chloroform phase containing lipids.
-
-
Carefully collect the top aqueous layer (~800 µL) and transfer it to a new tube for analysis of one-carbon pathway metabolites. The bottom lipid layer can be saved for separate analysis if desired.
-
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried pellets at -80°C until ready for analysis.
Analysis and Data Interpretation
Analytical Platforms
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common platform for MFA.[3] A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to accurately resolve the mass difference between ¹²C and ¹³C isotopologues.[17] Reconstitute the dried metabolite pellets in a suitable solvent (e.g., 50:50 methanol:water) before injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide valuable information on the specific position of ¹³C atoms within a molecule, which can help resolve fluxes through pathways with complex carbon rearrangements.[6][18] However, NMR is generally less sensitive than MS.[19]
Data Processing and Interpretation
-
Mass Isotopologue Distribution (MID): The raw data from the MS analysis will be in the form of peak intensities for different isotopologues (M+0, M+1, M+2, etc.) for each metabolite of interest.
-
Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes.[20] Various software packages and online tools are available for this correction.
-
Tracing the Label: The primary goal is to observe the incorporation of the ¹³C label from the methyl groups of DMSO into downstream metabolites. Key metabolites to monitor include:
-
Direct Metabolites: Dimethyl sulfone (DMSO₂).
-
One-Carbon Pathway Intermediates: Serine, glycine, and methionine.
-
Biosynthetic End-products: Purines (e.g., ATP, GTP) and thymidylate (dTMP), which require one-carbon units for their synthesis.
-
-
Flux Modeling: For a quantitative analysis, the corrected MIDs are used as input for computational flux modeling software (e.g., INCA, Metran) to estimate the rates of intracellular reactions.[21][22]
Conclusion
The protocol described herein provides a robust framework for utilizing Dimethyl sulfoxide-¹³C₂ as a specialized isotopic tracer. This approach moves beyond the traditional view of DMSO as a passive solvent, leveraging its metabolic activity to probe important and distinct cellular pathways. By carefully controlling for its cytotoxic effects and applying the rigorous principles of ¹³C-MFA, researchers can gain valuable insights into sulfur metabolism, the dynamics of the one-carbon network, and the subtle metabolic perturbations induced by this ubiquitous laboratory chemical. This tool has significant potential in fields ranging from cancer metabolism to toxicology and drug development, enabling a more nuanced understanding of cellular physiology.
References
- BenchChem. (n.d.). Application Notes and Protocols for 13C-Labeled Metabolomics Sample Preparation. BenchChem.
- Wiechert, W., & de Graaf, A. A. (2000). Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy. PubMed.
- Ratheesh, R., et al. (n.d.). In vivo NMR for 13C metabolic flux analysis. ResearchGate.
- Lane, A. N., & Fan, T. W. (2019). Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13 C and 1 H Signals. PubMed.
- Springer Nature Experiments. (n.d.). In Vivo NMR for 13 C metabolic Flux Analysis.
- BenchChem. (n.d.). Application Notes and Protocols for Detecting ¹³C Labeled Metabolites using Mass Spectrometry. BenchChem.
- Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
- Kyle, J. E., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC.
- Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry - ACS Publications.
- Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC - NIH.
- Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Springer Nature Experiments.
- Al-Adra, D., et al. (2023). The Rationality of Implementation of Dimethyl Sulfoxide as Differentiation-inducing Agent in Cancer Therapy. NIH.
- ResearchGate. (2020). How to analyze 13C metabolic flux?.
- Chen, L., et al. (2021). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC - PubMed Central.
- Li, Z., et al. (2025). Metabolic disruptions induced by low concentrations of DMSO in RTgill-W1 fish cells: The importance of solvent controls in in vitro studies. PubMed.
- Okarma, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central.
- Cenklová, V., et al. (2018). The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4. Cellular and Molecular Biology.
- CMB. (n.d.). View of The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4.
- Dludla, P. V., et al. (n.d.). The effect of dimethyl sulfoxide (DMSO) on the metabolic activity of.... ResearchGate.
- ResearchGate. (2025). The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4 | Request PDF.
- Dludla, P. V., et al. (2021). The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells. MDPI.
- Antoniewicz, M. R. (n.d.). A guide to 13C metabolic flux analysis for the cancer biologist.
- Metallo, C. M., et al. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC.
- De Jesus, R., et al. (2019). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. PMC - NIH.
- Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central.
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Dimethyl sulfoxide-13C2 as a tracer for in vivo metabolic studies
An Application Guide: Dimethyl Sulfoxide-13C2 as a Novel Tracer for In Vivo Metabolic Investigations
Authored by: A Senior Application Scientist
Abstract
Stable isotope tracing is a cornerstone of modern metabolic research, enabling the elucidation of complex biochemical networks in living systems.[1][2][3] While tracers like 13C-glucose and 13C-glutamine have been extensively used to map central carbon metabolism, the metabolic fates of other essential compounds remain less explored.[4][5] Dimethyl sulfoxide (DMSO), a universally employed solvent in biological and pharmaceutical research, undergoes significant metabolism in vivo, yet its contribution to cellular metabolic pools is often overlooked.[6][7][8] This guide introduces Dimethyl sulfoxide-13C2 (DMSO-13C2) as a specialized tracer to investigate sulfur metabolism, microbial-mammalian co-metabolism, and the often-unaccounted-for metabolic impact of DMSO as a solvent vehicle.[9][10][11] By tracking the incorporation of the 13C-labeled methyl groups, researchers can gain unprecedented insights into the biochemical pathways influenced by this ubiquitous chemical.
Introduction: The Rationale for Tracing DMSO
Dimethyl sulfoxide is a polar, aprotic solvent prized for its ability to dissolve a wide array of compounds and for its cryoprotective properties.[7][12][13] When used as a vehicle for drug delivery in preclinical studies, it is administered directly to living organisms. The in vivo metabolism of DMSO is well-documented, primarily involving reduction to dimethyl sulfide (DMS) and oxidation to dimethyl sulfone (DMSO2).[6][7][14] DMS is responsible for the characteristic garlic-like breath associated with DMSO exposure.[7]
The use of DMSO-13C2 provides a powerful tool to:
-
Trace Sulfur Xenobiotic Pathways: Directly follow the metabolic conversion of DMSO into its primary metabolites, DMSO2 and DMS, and potentially other downstream products like methane sulfinic acid.[11][15][16]
-
Investigate Host-Microbiome Interactions: The gut microbiota can actively metabolize DMSO, making DMSO-13C2 an excellent probe for studying the interplay between microbial and mammalian metabolic systems.[9][10][17]
-
Quantify Solvent-Derived Metabolic Contributions: In studies where DMSO is used as a solvent, DMSO-13C2 allows researchers to distinguish between metabolites derived from the experimental compound and those originating from the DMSO vehicle itself, correcting for potential artifacts.[18][19]
-
Explore One-Carbon Metabolism: The 13C-labeled methyl groups from DMSO may potentially enter the cellular one-carbon pool, contributing to the synthesis of amino acids, nucleotides, and other critical biomolecules. This application note provides the framework to investigate this novel hypothesis.
Principle of the Method
The methodology is founded on the principles of stable isotope-resolved metabolomics (SIRM).[1][20]
-
Administration: A known quantity of DMSO-13C2 is introduced into an in vivo model system, such as a mouse or rat. Administration can be achieved through various routes, including intraperitoneal (IP) injection, oral gavage, or intravenous (IV) infusion, depending on the experimental question.[2][21]
-
Metabolic Incorporation: As the host and/or its gut microbiota metabolize the DMSO-13C2, the two 13C atoms are incorporated into a series of downstream metabolites. The mass of these metabolites will increase by two Daltons (M+2) for each molecule of DMSO-13C2 fully incorporated, or by one Dalton (M+1) if only one methyl group is transferred.
-
Sample Collection and Extraction: At specific time points, biological samples (e.g., blood, liver, colon contents, urine) are collected. Metabolism is immediately quenched to preserve the isotopic labeling pattern at that moment.[2]
-
Detection and Quantification: Metabolites are extracted and analyzed using high-resolution mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[1][22] The mass spectrometer precisely measures the mass-to-charge ratio (m/z) of the metabolites, allowing for the differentiation of unlabeled (M+0) and 13C-labeled (M+1, M+2, etc.) versions, known as mass isotopologues.
-
Data Analysis: The resulting mass isotopologue distribution (MID) is corrected for the natural abundance of 13C.[22][23] This corrected data provides a quantitative measure of isotopic enrichment, revealing the contribution of DMSO to specific metabolic pools and the activity of the pathways involved.
The Metabolic Fate of Dimethyl Sulfoxide
The metabolism of DMSO involves several key transformations within the host and its microbiome. The primary pathways are oxidation and reduction, with potential for the methyl groups to be cleaved and enter central metabolism.
Caption: Metabolic pathways of DMSO-13C2 in vivo.
Detailed Protocols and Methodologies
PART A: In Vivo Administration Protocol
This protocol provides a general framework for a bolus administration study in mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Dimethyl sulfoxide-13C2 (DMSO-13C2)
-
Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate vehicle
-
Syringes and needles suitable for the chosen administration route
-
Animal scale
Protocol:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of DMSO-13C2.
-
Aseptically dissolve the DMSO-13C2 in the sterile vehicle to the desired final concentration. A common approach is to prepare a stock solution that can be diluted for final dosing.
-
Causality: The choice of vehicle is critical. While saline is common, for compounds that are poorly soluble, co-solvents may be needed. However, these can have their own metabolic effects and should be used consistently across all control and experimental groups.[24]
-
-
Animal Preparation:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fast animals overnight (e.g., 12-16 hours) with free access to water. This reduces variability from dietary nutrient intake.[3]
-
Weigh each animal immediately before dosing to calculate the precise volume to administer.
-
-
Tracer Administration:
-
Administer the DMSO-13C2 solution via the chosen route (e.g., intraperitoneal injection).
-
Record the exact time of administration for each animal. This is the "T0" for all subsequent time points.
-
Include a control group that receives an equivalent volume of the vehicle only.
-
| Parameter | Recommended Range/Value | Rationale & Considerations |
| Tracer | Dimethyl sulfoxide-13C2 | Both methyl carbons are labeled, providing a distinct M+2 signal in downstream metabolites. |
| Animal Model | Mouse (e.g., C57BL/6) | Well-characterized metabolism; smaller tracer amounts needed compared to larger models. |
| Dosage | 1 - 2 g/kg body weight | This is a high dose, typical for tracing studies to achieve significant enrichment. Dose may need optimization. |
| Administration Route | Intraperitoneal (IP) Injection | Bypasses first-pass metabolism in the liver, leading to rapid systemic distribution.[2] |
| Vehicle | Sterile Saline (0.9% NaCl) | Physiologically compatible and metabolically inert. |
| Fasting Period | 12-16 hours | Synchronizes the metabolic state of the animals and reduces background from recent food intake.[3] |
PART B: Sample Collection and Processing
Materials:
-
Liquid nitrogen or dry ice/ethanol slurry
-
Pre-chilled homogenization tubes
-
Cold (-80°C) extraction solvent (e.g., 80:20 Methanol:Water)
-
Centrifuge capable of reaching 4°C
-
Lyophilizer or vacuum concentrator
Protocol:
-
Tissue Collection:
-
At the designated time point post-injection (e.g., 30, 60, 120 minutes), euthanize the animal using an IACUC-approved method.
-
Rapidly dissect the tissues of interest (e.g., liver, kidney, blood).
-
Self-Validation: Speed is critical. The goal is to halt metabolic activity instantly to capture a precise snapshot of metabolite labeling.[2] Immediately freeze-clamp tissues using tongs pre-chilled in liquid nitrogen.
-
-
Metabolite Extraction:
-
Weigh the frozen tissue (~20-50 mg) in a pre-chilled tube.
-
Add the cold extraction solvent (e.g., 1 mL of 80% methanol per 20 mg tissue).
-
Homogenize the tissue thoroughly using a bead beater or other homogenizer, keeping the sample cold at all times.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully collect the supernatant, which contains the polar metabolites.
-
Dry the supernatant using a lyophilizer or vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
-
PART C: LC-MS/MS Analysis
Protocol:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 100 µL of 50:50 Methanol:Water) compatible with the chromatography method.
-
Chromatography: Separate the metabolites using an appropriate LC method. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating small, polar metabolites.[25]
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[26][27]
-
Acquire data in both positive and negative ion modes to cover a wider range of metabolites.
-
Use a Full Scan method to capture all ions within a specified mass range.
-
Use a data-dependent MS/MS (ddMS2) scan to fragment ions for structural confirmation.
-
| Parameter | Example Setting | Rationale |
| LC Column | HILIC (e.g., SeQuant ZIC-pHILIC) | Excellent retention and separation of polar compounds like DMSO and its metabolites. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Common aqueous phase for HILIC. |
| Mobile Phase B | Acetonitrile | Common organic phase for HILIC. |
| Mass Analyzer | Orbitrap or Q-TOF | Provides high mass accuracy (<5 ppm) and resolution (>70,000) needed to resolve isotopologues.[26][27] |
| Scan Mode | Full Scan (m/z 70-1000) | Captures all potential labeled and unlabeled metabolites for untargeted analysis. |
| Key Ions to Monitor | [DMSO-13C2+H]+: m/z 81.06 | [DMSO2-13C2+H]+: m/z 97.05 |
Experimental Workflow and Data Interpretation
Sources
- 1. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
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- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Formation of methane sulfinic acid in the gas-phase OH-radical initiated oxidation of dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidation of DMSO and methanesulfinic acid by the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dimethyl Sulfoxide-¹³C₂ as a High-Sensitivity NMR Probe for Protein Binding Sites
Abstract
The identification of ligand binding sites, particularly transient or "cryptic" pockets, remains a significant challenge in drug discovery. This guide details an innovative Nuclear Magnetic Resonance (NMR) spectroscopy method utilizing doubly ¹³C-labeled dimethyl sulfoxide (DMSO-¹³C₂) as a sensitive probe molecule. As a ligand-observed technique, this approach leverages the simplicity of the DMSO-¹³C₂ spectrum to detect and characterize weak binding events on the surface of unlabeled protein targets. We provide the scientific rationale, detailed experimental protocols for sample preparation and data acquisition using 2D ¹H-¹³C HSQC, and a framework for data analysis. This method is presented as a powerful tool for fragment-based drug discovery (FBDD), druggability assessment, and the elucidation of allosteric sites that are often invisible in static protein structures.
The Challenge: Seeing the Invisible on the Protein Surface
The pharmaceutical industry is increasingly targeting complex proteins, such as those involved in protein-protein interactions, which often lack well-defined, deep active sites. The discovery of small molecules that can modulate these targets frequently depends on identifying cryptic pockets—sites that are not apparent in the ligand-free (apo) protein structure but become accessible through thermal fluctuations or induced-fit mechanisms.[1][2] Traditional high-throughput screening may miss binders to these sites, while protein-observed NMR methods require costly and time-consuming isotopic labeling of the macromolecule.[3]
Fragment-based drug discovery (FBDD) offers a powerful alternative, using small, low-complexity molecules to probe for binding hotspots.[4][5] However, the interactions of these fragments are typically very weak (in the high micromolar to millimolar range), demanding highly sensitive biophysical techniques for their detection.[4] NMR spectroscopy is exceptionally well-suited for this task, and a ligand-observed approach, where the signal of the small molecule is monitored, provides a direct and efficient readout of binding.
This application note introduces the use of ¹³C-labeled DMSO as a versatile and potent screening tool to meet this challenge.
Principle of the Method: ¹³C-DMSO as a Molecular Spy
Dimethyl sulfoxide is a ubiquitous solvent in drug discovery, valued for its ability to dissolve a wide range of organic compounds.[6] Crucially, DMSO is not inert; it engages in transient, non-specific interactions with protein surfaces.[7] While these interactions are very weak, they are sufficient to alter the local chemical environment of the DMSO molecule.
By using isotopically labeled Dimethyl sulfoxide-¹³C₂ , we can exploit this phenomenon. In a standard 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, DMSO-¹³C₂ produces a single, sharp, and intense cross-peak.[8] When this DMSO-¹³C₂ molecule transiently binds to a pocket on the protein surface, its electrons are shielded or deshielded differently than when it is free in bulk solvent. This change in the chemical environment results in a measurable change in the ¹³C and ¹H chemical shifts—a Chemical Shift Perturbation (CSP).
The core applications of this method are twofold:
-
Direct Mapping of "DMSO-philic" Pockets: The CSP of the DMSO-¹³C₂ signal upon addition of a protein indicates the presence of binding sites that have an affinity for the polar, aprotic DMSO molecule. This can serve as a rapid assessment of surface "ligandability."
-
Competitive Displacement Screening: Once a baseline protein/DMSO-¹³C₂ interaction is established, a library of fragment compounds can be titrated into the sample. If a fragment binds to a site previously occupied by DMSO, it will displace the DMSO-¹³C₂ probe back into the bulk solvent. This displacement is observed as a return of the DMSO-¹³C₂ cross-peak to its original, unbound chemical shift. This provides a clear and unambiguous signal for a binding "hit."
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead=vee];
} caption [label="Fig. 1: Mechanism of ¹³C₂-DMSO binding detection.", fontname="Arial", fontsize=10]; enddot
Applications in Drug Discovery
This technique is a versatile tool for the early stages of drug discovery, offering several key applications:
-
Fragment-Based Screening: Rapidly screen fragment libraries for hits against a protein target without requiring protein labeling. The displacement assay format provides a clear, binary (hit/no-hit) readout.
-
Cryptic and Allosteric Site Identification: As a small and non-disruptive molecule, DMSO is an excellent probe for sampling shallow, transient, or cryptic pockets that larger ligands might not access.[9][10] Identifying these sites can unlock novel therapeutic strategies.
-
Target Druggability Assessment: The magnitude of the DMSO-¹³C₂ CSP upon interaction with a protein can provide a qualitative measure of the protein's propensity to bind small, drug-like molecules. A protein that elicits no CSP may be considered less "druggable" by small molecules.
-
Orthosteric vs. Allosteric Site Competition: The assay can be adapted to probe for allosteric binders. By first adding a known orthosteric ligand to saturate the primary binding site, subsequent screening can specifically identify fragments that bind to secondary (allosteric) sites by displacing DMSO from those locations.
Experimental Protocols
Sample Preparation
A key advantage of this method is that it does not require isotopic labeling of the protein target. The protein should be purified to >95% homogeneity and be stable under the NMR experimental conditions.
| Component | Recommended Concentration | Notes |
| Protein Target | 20 - 100 µM | Higher concentrations increase the fraction of bound DMSO, enhancing the observed CSP. |
| DMSO-¹³C₂ | 1 - 5% (v/v) (approx. 140 - 700 mM) | This concentration provides a strong NMR signal while minimizing potential protein destabilization. |
| Buffer | 20-50 mM Phosphate or HEPES, pH 6.5-7.5 | Buffer components should be chosen to maintain protein stability and solubility. |
| NaCl | 50 - 150 mM | To mimic physiological ionic strength and reduce non-specific electrostatic interactions. |
| D₂O | 5 - 10% (v/v) | Required for the NMR spectrometer's field-frequency lock. |
| Fragment Stock | 100 mM - 1 M in DMSO-d₆ | Using deuterated DMSO for fragment stocks prevents signal interference with the ¹³C₂-DMSO probe. |
Step-by-Step Protocol:
-
Prepare Buffer: Prepare a concentrated stock of the desired aqueous buffer (e.g., 10X).
-
Prepare Protein Sample: Dialyze or buffer-exchange the purified protein into the final NMR buffer. Concentrate the protein to the desired stock concentration (e.g., 200 µM). The final sample volume for a standard 5 mm NMR tube is typically 500-600 µL.[11]
-
Prepare Reference Sample (DMSO only): In a clean microfuge tube, combine the appropriate volumes of buffer, D₂O, and DMSO-¹³C₂ to match the final concentrations that will be used in the protein sample. Transfer to an NMR tube.
-
Prepare Protein/DMSO Sample: In a separate microfuge tube, combine the protein stock, buffer, D₂O, and DMSO-¹³C₂ to achieve the final desired concentrations. Mix gently and transfer to a matched NMR tube.
-
Prepare Fragment Stocks: Dissolve each fragment compound in 100% deuterated DMSO (DMSO-d₆) to create high-concentration stocks.
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", arrowhead=vee];
} caption [label="Fig. 2: Workflow for competitive fragment screening.", fontname="Arial", fontsize=10]; enddot
NMR Data Acquisition
The experiment of choice is a sensitivity-enhanced 2D ¹H-¹³C HSQC. Modern spectrometers with cryoprobes are highly recommended to maximize sensitivity and minimize experiment time.
| Parameter | Typical Value (600 MHz Spectrometer) | Rationale |
| Pulse Program | hsqcetf3gpsi or equivalent | Sensitivity-enhanced with gradient selection for artifact suppression.[12] |
| ¹H Spectral Width (sw) | 12-16 ppm | Centered on the water resonance (~4.7 ppm). |
| ¹³C Spectral Width (sw1) | 5-10 ppm | Centered on the known ¹³C chemical shift of DMSO (~40 ppm). A narrow width maximizes digital resolution. |
| ¹H Acquisition Time | ~100 ms | To achieve good resolution in the direct dimension. |
| ¹³C Acquisition Time | ~50-80 ms | To achieve good resolution in the indirect dimension. |
| Number of Scans (ns) | 4 - 16 | Depends on protein concentration. Fewer scans are needed for this strong signal. |
| Inter-scan Delay (d1) | 1.5 - 2.0 s | Allows for sufficient relaxation of the DMSO signal. |
| ¹JCH Coupling Constant | 140 Hz | Optimized for one-bond correlation in a methyl group. |
| Temperature | 298 K (25 °C) | Must be kept constant across all experiments for comparability. |
Acquisition Procedure:
-
Tune and Shim: Insert the reference (DMSO-only) sample. Tune the ¹H and ¹³C channels and perform automated or manual shimming for optimal line shape.
-
Acquire Reference Spectrum: Load the acquisition parameters from the table above and acquire the 2D ¹H-¹³C HSQC spectrum on the DMSO-only sample. This establishes the precise chemical shift of unbound DMSO-¹³C₂ under these exact buffer and temperature conditions.
-
Acquire Protein/DMSO Spectrum: Eject the reference sample and insert the protein/DMSO sample. Do not re-shim unless necessary, as minor shimming differences can introduce artifacts. Acquire a second HSQC spectrum. The difference in peak position between this and the reference spectrum is the initial CSP.
-
Acquire Fragment Titration Spectra: Add a small aliquot of a fragment stock solution directly to the protein/DMSO NMR tube. Mix thoroughly (e.g., by gentle inversion) and re-acquire the HSQC spectrum. Repeat for each fragment or mixture of fragments.
Data Analysis and Interpretation
Data analysis is straightforward and focuses exclusively on the position of the single DMSO-¹³C₂ cross-peak.
-
Processing: Process all spectra identically using software such as TopSpin, NMRPipe, or MestReNova. Apply appropriate window functions (e.g., squared sine-bell) and perform Fourier transformation.
-
Referencing: Carefully reference the spectra. The chemical shift of the unbound DMSO-¹³C₂ from the reference sample can be set to a defined value (e.g., δH = 2.54 ppm, δC = 39.5 ppm, though this is solvent-dependent).
-
Calculating CSPs: The binding of DMSO-¹³C₂ to the protein will cause a perturbation (Δδ). For competitive screening, a "hit" is identified when the addition of a fragment causes the perturbed DMSO-¹³C₂ peak to shift back towards its original, unbound position.
The magnitude of the chemical shift perturbation (Δδ) for a given nucleus (¹H or ¹³C) is calculated as: Δδ = |δ_bound - δ_free|
A combined, weighted CSP is often used to account for the different chemical shift ranges of ¹H and ¹³C: Δδ_combined = √[ (Δδ_H)² + (α * Δδ_C)² ] where α is a weighting factor, often around 0.15-0.20 for ¹³C.[9][13]
A hit is typically defined as a compound that causes a statistically significant reversal of the DMSO-¹³C₂ CSP, often defined as a shift greater than two or three standard deviations of the peak position from a set of negative controls.
Advantages and Limitations
Advantages:
-
High Sensitivity: The experiment observes the highly concentrated, rapidly tumbling DMSO molecule, resulting in a strong, sharp signal and short experiment times.
-
No Protein Labeling Required: Significantly reduces the cost and complexity of sample preparation, making it amenable to a wide range of targets.
-
Low False Positive Rate: The displacement mechanism provides a robust readout for competitive binding, minimizing artifacts common in other screening methods.
-
Ideal for FBDD: Perfectly suited for detecting the weak, transient interactions characteristic of fragment binding.[4]
Limitations:
-
No Structural Information: This method identifies that a fragment binds but does not reveal where it binds on the protein. Hit validation requires orthogonal methods like protein-observed NMR (on a labeled sample) or X-ray crystallography.
-
Competition is Required: The method can only detect ligands that bind to a "DMSO-philic" site. A fragment binding to a highly hydrophobic pocket that does not displace DMSO may be missed.
-
Potential for DMSO-Induced Artifacts: At high concentrations, DMSO can affect protein stability and dynamics.[7] It is crucial to ensure the protein target remains folded and functional at the chosen DMSO concentration.
Conclusion
The use of Dimethyl sulfoxide-¹³C₂ as an NMR probe represents a powerful, efficient, and cost-effective strategy for interrogating protein surfaces for ligand binding sites. By observing the small molecule directly, this method bypasses the need for protein isotope labeling and provides a highly sensitive readout for the weak interactions that are critical in the early stages of drug discovery. Its application in fragment screening and the identification of cryptic pockets makes it an invaluable tool for expanding the druggable proteome and accelerating the development of novel therapeutics.
References
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Rydbeck, H., Lindman, S., Evenäs, J., & Akke, M. (2012). Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity. The Journal of Physical Chemistry B, 116(29), 8564–8572. [Link]
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Kuwajima, K., Katoh, K., & Sugai, S. (2022). DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science. Molecules, 27(12), 3748. [Link]
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Jacobs, D. M. (2016). NMR spectroscopy in drug discovery. Radboud University Repository. [Link]
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UC Santa Barbara NMR Facility. (n.d.). 2D 1H-13C HSQC. UCSB Chemistry and Biochemistry. [Link]
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Haselhorst, T., Lamerz, A. C., & von Itzstein, M. (2010). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Journal of the American Chemical Society, 132(15), 5422–5429. [Link]
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Fronza, M., & El-Kattan, Y. (2024). Applications of NMR in Drug Substance and Drug Product Development. In NMR Spectroscopy in Pharmaceutical Analysis. Royal Society of Chemistry. [Link]
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Ghent University NMR Expertise Centre. (n.d.). Case studies. Ghent University. [Link]
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Tang, Q., et al. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Magnetic Resonance in Chemistry. [Link]
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Wiley Online Library. (n.d.). The experimental methods for discovering cryptic pockets. ResearchGate. [Link]
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Sugase, K. (2014). NMR Approach to Probe Protein-Protein Interactions Using 13C-Methylation of Lysine Residues. [Link]
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Brinson, R. G., et al. (2017). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 106(7), 1737–1748. [Link]
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Goncearenco, A., et al. (2022). Predicting locations of cryptic pockets from single protein structures using the PocketMiner graph neural network. Nature Communications, 13, 6764. [Link]
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Srebro, M., & Idzik, K. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical Analysis, 9(6), 373-382. [Link]
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Tugarinov, V., Hwang, P. M., & Kay, L. E. (2003). Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Complexes. Journal of the American Chemical Society, 125(33), 10142-10151. [Link]
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Brown, L. S., et al. (2013). Methods to identify the NMR resonances of the ¹³C-dimethyl N-terminal amine on reductively methylated proteins. Journal of Visualized Experiments, (82), 50881. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. [Link]
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Opella, S. J., et al. (2002). Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins. Journal of Magnetic Resonance, 158(1-2), 176-187. [Link]
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Cimermancic, P., et al. (2016). Exploring the structural origins of cryptic sites on proteins. Proceedings of the National Academy of Sciences, 113(13), E1840-E1847. [Link]
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Comitani, F., & Gervasio, F. L. (2018). Investigating Cryptic Binding Sites by Molecular Dynamics Simulations. Journal of Physical Chemistry B, 122(37), 8683-8691. [Link]
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Renaud, J., et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 8, 786483. [Link]
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Williamson, M. P., & Points, L. J. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Biochemical Society Transactions, 50(5), 1385-1395. [Link]
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BMRB. (2022). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews. [Link]
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Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). [Link]
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Tetko, I. V., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(10), 2958. [Link]
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Murray, C. W., & Rees, D. C. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 288(19), 5586-5601. [Link]
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Atlas of Science. (2016). Another aspect in use of DMSO in medicinal chemistry. [Link]
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Application Notes and Protocols for the Preparation of Dimethyl Sulfoxide-¹³C₂ Solutions in Cell Culture
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise preparation and application of Dimethyl sulfoxide-¹³C₂ (DMSO-¹³C₂) solutions for cell culture-based assays. The focus is on leveraging ¹³C-labeled DMSO as a powerful tool for stable isotope tracing in metabolic studies. This guide details the essential principles of DMSO usage in cell culture, provides validated, step-by-step protocols for the preparation of sterile stock and working solutions, and discusses critical considerations for experimental design to ensure data integrity and reproducibility.
Introduction: The Role of DMSO-¹³C₂ in Modern Cell Biology
Dimethyl sulfoxide (DMSO) is a highly polar, aprotic organic solvent renowned for its exceptional ability to dissolve a wide array of both organic and inorganic compounds.[1][2] In cell culture, it is ubiquitously used as a cryoprotective agent for cell preservation and as a vehicle for delivering water-insoluble compounds to cells.[3][4] The isotopically labeled form, Dimethyl sulfoxide-¹³C₂ ((¹³CH₃)₂SO), replaces the standard ¹²C atoms with the heavy isotope ¹³C. This substitution makes DMSO-¹³C₂ an invaluable tracer for metabolic flux analysis and metabolomics research.
The fundamental principle of using DMSO-¹³C₂ in such studies is to track the incorporation of the ¹³C atoms into various metabolic pathways. While DMSO is often considered metabolically inert, it can be metabolized by cells to dimethyl sulfone (DMSO₂) and dimethyl sulfide (DMS).[5][6] By tracing the ¹³C label, researchers can elucidate the metabolic fate of DMSO and its potential interactions with cellular sulfur metabolism, providing a clearer picture of xenobiotic metabolism and its effects on cellular physiology.[5] This guide provides the necessary protocols to prepare and use DMSO-¹³C₂ solutions reliably and safely in a laboratory setting.
Properties and Safe Handling of DMSO-¹³C₂
Understanding the physicochemical properties of DMSO-¹³C₂ is paramount for its correct handling and storage. The properties are nearly identical to unlabeled DMSO, with a slight increase in mass due to the heavy isotopes.
Table 1: Physicochemical Properties of Dimethyl Sulfoxide-¹³C₂
| Property | Value | Reference |
| Chemical Formula | (¹³CH₃)₂SO | |
| Molecular Weight | 80.15 g/mol (approx.) | |
| Density | ~1.129 g/mL at 25°C | |
| Boiling Point | 189°C | |
| Melting Point | 18.4°C | |
| Purity | ≥99 atom % ¹³C | |
| Appearance | Clear, colorless liquid | [7] |
Storage and Handling:
-
Storage: DMSO is hygroscopic and should be stored at room temperature in a tightly sealed container in a dry, well-ventilated place, protected from light.[8][9]
-
Crystallization: DMSO has a freezing point near room temperature (18.5°C).[9] If the product arrives frozen, it can be thawed by placing it in a warm water bath (around 30°C) without affecting its quality.[9][10]
-
Safety Precautions:
-
Always handle DMSO in a well-ventilated area or a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves (check manufacturer recommendations for DMSO compatibility), a lab coat, and safety goggles.[11]
-
DMSO is an excellent solvent and can facilitate the absorption of other dissolved chemicals through the skin.[7] Exercise extreme caution when handling DMSO solutions containing hazardous substances.
-
Keep away from heat and sources of ignition, as it is a combustible liquid.[11]
-
The Criticality of Concentration: DMSO Cytotoxicity
While indispensable, DMSO is not biologically inert and exhibits dose-dependent cytotoxicity.[3] High concentrations can lead to membrane damage, inhibition of cell proliferation, and even apoptosis.[12][13] Therefore, determining the optimal, non-toxic concentration is a critical preliminary step for any experiment.
Causality of Cytotoxicity: At high concentrations (>5%), DMSO can dissolve cell membranes, leading to cell lysis.[12][14] At lower, but still significant concentrations (1-5%), it can induce apoptosis, alter cell morphology, and reduce proliferation rates.[12][15] The sensitivity to DMSO varies significantly between cell lines, with primary cells and stem cells often being more sensitive than established cancer cell lines.[14][16]
Table 2: General Guidelines for Final DMSO Concentrations in Cell Culture
| Final Concentration (v/v) | General Effect on Cells | Suitability |
| ≤ 0.1% | Considered safe for most cell lines with minimal to no cytotoxicity.[14] | Recommended for long-term exposure and sensitive assays. |
| 0.1% - 0.5% | Generally tolerated by most robust cell lines for short-term exposure (24-72h).[14][15] | A common working range for drug screening assays. |
| 0.5% - 1.0% | May cause reduced viability and altered cell function in some cell lines.[17] | Requires careful validation; may be acceptable for some robust lines.[14] |
| > 1.0% | Significant cytotoxicity is expected in most cell lines.[12] | Generally avoided for cell-based assays, except for specific applications. |
| 5% - 10% | Highly cytotoxic; used for cryopreservation to prevent ice crystal formation.[18] | Used exclusively for freezing cells, not for culturing. |
Self-Validating System: Before commencing a metabolic labeling study, it is imperative to perform a dose-response experiment. This involves treating your specific cell line with a range of unlabeled DMSO concentrations (e.g., 0.05% to 1.0%) for the intended duration of your experiment and assessing cell viability using a standard method like an MTT or Trypan Blue exclusion assay. This preliminary validation ensures that the chosen concentration for your DMSO-¹³C₂ experiment does not introduce confounding cytotoxic effects.
Experimental Protocol 1: Preparation of a Sterile 1 M DMSO-¹³C₂ Stock Solution
This protocol details the preparation of a high-concentration, sterile stock solution that can be conveniently diluted for various experimental needs. All steps must be performed in a sterile environment (e.g., a biological safety cabinet) using aseptic techniques.
Materials:
-
Dimethyl sulfoxide-¹³C₂ (e.g., Sigma-Aldrich, Cat. No. 136321)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile, DMSO-compatible syringe filters (0.2 µm pore size), such as PTFE (polytetrafluoroethylene) or nylon.[19][20]
-
Sterile syringes
-
Sterile, conical tubes or vials for aliquoting (amber or wrapped in foil to protect from light)
Procedure:
-
Pre-warming Reagents: If your DMSO-¹³C₂ is frozen, thaw it completely and bring it to room temperature. Warm the diluent (sterile water or PBS) to room temperature as well to prevent precipitation.
-
Calculation:
-
The density of DMSO-¹³C₂ is approximately 1.129 g/mL.
-
The molecular weight is approximately 80.15 g/mol .
-
To prepare a 1 M solution, you will dissolve 80.15 g of DMSO-¹³C₂ in a final volume of 1 L. For smaller, more practical volumes, scale down accordingly.
-
Example for 10 mL of 1 M Stock:
-
Mass needed: 80.15 g/mol * 0.010 L = 0.8015 g
-
Volume needed: 0.8015 g / 1.129 g/mL = 0.71 mL (approximately)
-
In a sterile 15 mL conical tube, add approximately 9.29 mL of sterile water or PBS.
-
Carefully and slowly add 0.71 mL of pure DMSO-¹³C₂ to the diluent while gently vortexing. Note: Adding DMSO to aqueous solutions is an exothermic reaction; add it slowly to dissipate heat.[21]
-
Adjust the final volume to exactly 10 mL with the diluent.
-
-
-
Sterilization:
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected vials.
-
Store the aliquots at -20°C for long-term stability.
-
Experimental Protocol 2: Dosing Cells with DMSO-¹³C₂ Working Solution
This protocol describes the dilution of the sterile stock solution into cell culture medium and its application to cultured cells.
Materials:
-
Sterile 1 M DMSO-¹³C₂ stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells ready for treatment
-
Sterile pipettes and tubes
Procedure:
-
Determine Final Concentration: Based on your preliminary cytotoxicity tests, choose the desired final concentration of DMSO-¹³C₂. For this example, we will aim for a final concentration of 0.1% (v/v).
-
Prepare Working Solution: It is best practice to dilute the stock solution directly into the final volume of media to be added to the cells. This prevents issues with compound precipitation that can occur when making intermediate aqueous dilutions.[24]
-
Calculation for Dosing:
-
The goal is a 0.1% (v/v) final concentration. This is a 1:1000 dilution.
-
Example: To treat cells in a 6-well plate with 2 mL of medium per well:
-
Volume of DMSO-¹³C₂ needed per well = 2 mL * (0.1 / 100) = 0.002 mL = 2 µL.
-
You can add 2 µL of a 100% DMSO-¹³C₂ stock directly to the 2 mL of medium.
-
If using the 1 M stock (which is ~7.1% v/v in water), you would need a different calculation based on molarity. It is often simpler to create a 100% DMSO-¹³C₂ stock for direct dilution. If your purchased DMSO-¹³C₂ is neat, it can be considered 100%.
-
-
-
Dosing the Cells:
-
Aspirate the old medium from the cell culture wells.
-
Prepare the treatment medium by adding the calculated volume of DMSO-¹³C₂ stock to the required volume of fresh, pre-warmed complete medium. Mix gently by inversion.
-
Add the treatment medium to the cells.
-
-
Establish Controls (Crucial for Data Integrity):
-
Vehicle Control: Treat a parallel set of cells with the same concentration of unlabeled, sterile DMSO. This control is essential to differentiate the metabolic effects of the solvent itself from the effects of the compound being traced.
-
Untreated Control: A set of cells cultured in medium without any DMSO.
-
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4, 8, 12, 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Harvesting: After incubation, harvest the cells and proceed with your downstream analysis, such as metabolite extraction for mass spectrometry.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of a typical metabolic labeling experiment using DMSO-¹³C₂.
Caption: Workflow for DMSO-¹³C₂ metabolic labeling experiments.
References
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LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
Zhang, Y., et al. (2018). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC - NIH. [Link]
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Reddit user discussion. (2023, October 5). Maximum DMSO concentration in media for cell culture? r/labrats. [Link]
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Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
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Valudor Products. Safety Data Sheet: dimethyl sulfoxide. [Link]
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Giebułtowicz, J., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. [Link]
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University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]
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Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
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Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?[Link]
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He, X., & Slupsky, C. M. (2014). Metabolic fingerprint of dimethyl sulfone (DMSO2) in microbial-mammalian co-metabolism. PubMed. [Link]
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Al-Bawab, A. Q., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH. [Link]
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Marcel, V., et al. (2020). Metabolic turnover and dynamics of modified ribonucleosides by ¹³C labeling. PMC - NIH. [Link]
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Taylor, M. J., et al. (2017). Cryopreservation: An Overview of Principles and Cell-Specific Considerations. PMC - NIH. [Link]
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Gaylord Chemical. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. [Link]
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Planer. (2023). Freezing Cells in DMSO: Benefits & Process Explained. [Link]
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ResearchGate. Metabolic Fingerprint of Dimethyl Sulfone (DMSO₂) in Microbial–Mammalian Co-metabolism | Request PDF. [Link]
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ResearchGate. Does DMSO facilitate CFDA SE cell labeling?[Link]
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Aliyazicioglu, Y., et al. (2020). In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines. Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi. [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]
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ResearchGate. (2016). What is the cytotoxicity of 5% DMSO for normal cell lines?[Link]
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Mathieu, F., et al. (2021). The Solvent Dimethyl Sulfoxide Affects Physiology, Transcriptome and Secondary Metabolism of Aspergillus flavus. MDPI. [Link]
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ResearchGate. (2022). Sterile filter before drug exposure to cell culture?[Link]
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Mojzis, J., et al. (2018). The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4. PubMed. [Link]
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gChem Global. DMSO Physical Properties. [Link]
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PubChem. Dimethyl Sulfoxide. [Link]
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eScholarship.org. (2014). Metabolic Fingerprint of Dimethyl Sulfone (DMSO2) in Microbial−Mammalian Co-metabolism. [Link]
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Reddit user discussion. (2024). Making up compound for cell culture using DMSO. r/labrats. [Link]
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Protocol Online. (2007). Sterilization of DMSO-Nile Blue A methods. [Link]
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Carl ROTH. Safety Data Sheet: DMSO. [Link]
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Frontiers. (2022). Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics. [Link]
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dmsostore. Product Care and Storage. [Link]
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Biocompare. (2024). The Benefits of DMSO-Free Cryopreservation. [Link]
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Unknown. PROCEDURE FOR MAKING FREEZE SOLUTION. [Link]
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Application Notes and Protocols for Dimethyl Sulfoxide-13C2 in Advanced Drug Delivery Systems
Introduction: The Evolving Role of Dimethyl Sulfoxide in Pharmaceutical Sciences
Dimethyl sulfoxide (DMSO) is a versatile aprotic solvent with a long-standing history in the pharmaceutical sciences.[1][2][3] Its remarkable ability to dissolve a wide array of both polar and non-polar compounds, coupled with its capacity to penetrate biological membranes, has established it as a critical excipient in numerous drug formulations.[1][4][5] From enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs) to facilitating the transdermal delivery of therapeutics, DMSO's utility is multifaceted.[1][2][3] Furthermore, its cryoprotective properties are instrumental in the preservation of viable cells and tissues for therapeutic applications.[1][6][7]
The advent of stable isotope-labeled compounds has opened new frontiers in understanding the intricate processes of drug absorption, distribution, metabolism, and excretion (ADME). Dimethyl sulfoxide-13C2 (DMSO-13C2), in which the two carbon atoms are replaced with the non-radioactive, heavy isotope of carbon (¹³C), serves as a powerful tool for researchers in drug delivery. This isotopic labeling allows for the precise differentiation of administered DMSO from endogenous compounds, enabling its use as a tracer in sophisticated pharmacokinetic and pharmacodynamic studies without the complications associated with radioactive isotopes.[8][9][10]
This comprehensive guide provides detailed application notes and protocols for the effective utilization of DMSO-13C2 in drug delivery systems. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this stable isotope-labeled excipient in their work.
Part 1: Core Applications of DMSO-13C2 in Drug Delivery
The unique physicochemical properties of DMSO, combined with the analytical advantages of ¹³C labeling, make DMSO-13C2 a valuable asset in several key areas of drug delivery research.
As a Solvent for Poorly Soluble Drugs
A significant challenge in drug development is the formulation of poorly water-soluble compounds.[11] DMSO is an exceptional solvent, capable of dissolving a broad spectrum of hydrophobic drugs, thereby enhancing their bioavailability.[1][12]
-
Application Insight: By using DMSO-13C2 to formulate a poorly soluble drug, researchers can simultaneously leverage its solubilizing properties and trace its journey alongside the API in vivo. This is particularly useful in early-stage drug discovery and preclinical studies to understand how the vehicle itself influences the drug's ADME profile.[1]
As a Penetration Enhancer in Transdermal Drug Delivery
Transdermal drug delivery offers a non-invasive route of administration with the potential for sustained release. DMSO is a well-established penetration enhancer that reversibly alters the structure of the stratum corneum, the primary barrier of the skin, to facilitate drug absorption.[2][3][[“]][14] Its mechanism involves the disruption of the highly ordered lipid lamellae and interaction with keratin filaments.[[“]]
-
Application Insight: Formulating a topical drug product with DMSO-13C2 allows for the quantitative assessment of the vehicle's penetration into and permeation through the skin layers. This can be correlated with the drug's permeation profile to elucidate the mechanism and efficiency of penetration enhancement. Such studies are crucial for optimizing topical formulations and ensuring localized drug delivery while minimizing systemic exposure.[3][15]
As a Cryoprotectant for Cell-Based Therapies and Biologics
The cryopreservation of cells and biological materials is essential for cell-based therapies, tissue engineering, and the storage of biologics.[6] DMSO is a widely used cryoprotectant that minimizes cellular damage during freezing by preventing the formation of ice crystals.[1][6]
-
Application Insight: In the context of drug delivery systems that utilize living cells (e.g., stem cell therapies), DMSO-13C2 can be used in the cryopreservation medium. Upon administration, the fate of the DMSO-13C2 can be tracked to determine its clearance from the administration site and systemic circulation, providing valuable data on the safety and biodistribution of the cryoprotectant. This is particularly important given concerns about the potential toxicity of DMSO at higher concentrations.[6][7]
As a Tracer in Pharmacokinetic and Bio-distribution Studies
The primary advantage of DMSO-13C2 is its utility as a stable isotope tracer. By co-administering a drug formulated with DMSO-13C2, researchers can precisely track the distribution and metabolism of the DMSO itself.[10]
-
Application Insight: This is critical for understanding potential drug-excipient interactions and the independent pharmacological effects of the vehicle. Mass spectrometry and NMR spectroscopy can be used to detect and quantify DMSO-13C2 and its metabolites in various biological matrices, providing a clear picture of its pharmacokinetic profile.[16][17][18] This information is invaluable for regulatory submissions and for building a comprehensive understanding of the drug product's behavior in vivo.
Part 2: Experimental Protocols
The following protocols are designed to be adaptable to specific research needs and should be optimized accordingly.
Protocol 2.1: Formulation of a Poorly Soluble Drug with DMSO-13C2 for Oral Administration in a Rodent Model
Objective: To prepare a solution of a poorly soluble drug in DMSO-13C2 for oral gavage and subsequent pharmacokinetic analysis of both the drug and the vehicle.
Materials:
-
Poorly soluble drug (API)
-
Dimethyl sulfoxide-13C2 (DMSO-13C2)
-
Sterile, pyrogen-free water for injection
-
Vortex mixer
-
Analytical balance
-
Oral gavage needles
-
Rodent model (e.g., Sprague-Dawley rats)
Procedure:
-
Preparation of the Formulation:
-
Accurately weigh the desired amount of the API.
-
In a sterile vial, dissolve the API in a minimal amount of DMSO-13C2 with gentle vortexing. The concentration will depend on the drug's solubility and the desired dose.
-
If necessary, slowly add sterile water to the DMSO-13C2 concentrate to achieve the final desired concentration and volume for dosing. Note that adding too much water may cause the drug to precipitate.
-
-
Dosing:
-
Acclimate the animals to the handling and gavage procedure prior to the study.
-
Administer the formulation to the rats via oral gavage at the predetermined dose volume.
-
-
Sample Collection:
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into tubes containing an appropriate anticoagulant.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Analysis:
Protocol 2.2: In Vitro Skin Permeation Study of a Topical Formulation Containing DMSO-13C2
Objective: To assess the skin penetration enhancement effect of DMSO-13C2 for a topically applied drug using a Franz diffusion cell system.
Materials:
-
Topical drug formulation containing the API and DMSO-13C2
-
Franz diffusion cells
-
Excised skin from a relevant animal model (e.g., porcine or rodent) or human cadaver skin
-
Phosphate-buffered saline (PBS) as the receptor fluid
-
Stir bars
-
Water bath with temperature control
-
High-Performance Liquid Chromatography (HPLC) or LC-MS system
Procedure:
-
Skin Preparation:
-
Carefully excise the skin and remove any subcutaneous fat.
-
Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
-
Experimental Setup:
-
Fill the receptor compartment with pre-warmed PBS and a stir bar. Ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor fluid at 32°C to mimic physiological skin temperature.
-
-
Application of Formulation:
-
Apply a finite dose of the topical formulation containing DMSO-13C2 to the surface of the skin in the donor compartment.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), collect aliquots from the receptor fluid and replace with fresh, pre-warmed PBS.
-
-
Analysis:
-
Analyze the collected samples for the concentration of the API and DMSO-13C2 using a validated HPLC or LC-MS method.[20] The detection of DMSO-13C2 in the receptor fluid will quantify its permeation through the skin.
-
Part 3: Visualization of Key Concepts
Diagram 3.1: Mechanism of DMSO as a Skin Penetration Enhancer
Caption: Mechanism of DMSO-mediated skin penetration enhancement.
Diagram 3.2: Workflow for a Pharmacokinetic Study Using DMSO-13C2
Caption: Experimental workflow for a pharmacokinetic study utilizing DMSO-13C2.
Part 4: Data Presentation and Interpretation
Quantitative data from studies utilizing DMSO-13C2 should be presented in a clear and concise manner to facilitate interpretation.
Table 4.1: Example Pharmacokinetic Parameters for a Drug and DMSO-13C2
| Parameter | Drug X | DMSO-13C2 |
| Cmax (ng/mL) | 1500 ± 250 | 2000 ± 300 |
| Tmax (h) | 1.0 ± 0.2 | 0.5 ± 0.1 |
| AUC (0-t) (ng*h/mL) | 8500 ± 1200 | 9500 ± 1500 |
| t1/2 (h) | 4.5 ± 0.8 | 3.0 ± 0.5 |
Data are presented as mean ± standard deviation.
Interpretation: The pharmacokinetic parameters in the table above illustrate how the absorption and elimination profiles of the drug and DMSO-13C2 can be compared. In this example, DMSO-13C2 is absorbed faster (lower Tmax) and eliminated more rapidly (shorter t1/2) than the drug. This type of data is crucial for understanding the relationship between the vehicle and the API in vivo.
Conclusion: A Powerful Tool for Modern Drug Delivery Research
Dimethyl sulfoxide-13C2 represents a significant advancement for researchers in the field of drug delivery. By combining the well-established properties of DMSO with the analytical precision of stable isotope labeling, it provides an unparalleled ability to dissect the complex interactions between a drug and its delivery vehicle. The protocols and insights provided in this guide are intended to serve as a starting point for the innovative application of DMSO-13C2 in developing safer and more effective drug delivery systems. As with any experimental tool, careful planning, validation, and interpretation are paramount to generating robust and reliable data.
References
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- Goodwin, R. J., et al. (2013). DMSO-enhanced MALDI MS imaging with normalization against a deuterated standard for relative quantification of dasatinib in serial mouse pharmacology studies. Analytical and Bioanalytical Chemistry, 405(29), 9467–9476.
- News-Medical.Net. (2024).
- Simon, L. S., & Grippa, J. F. (2011). Dimethyl Sulfoxide: An Effective Penetration Enhancer for Topical Administration of NSAIDs. The Physician and Sportsmedicine, 39(3), 75–82.
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- gChem Global. (n.d.).
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- Laboratory Notes. (n.d.). Dimethyl Sulfoxide (DMSO) in Drug Delivery.
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- ChemicalBook. (2024). Applications of Dimethyl sulfoxide in chemical and medical industry.
- Isin, E. M., et al. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. Chemical Research in Toxicology, 25(3), 532–542.
- Nishimura, N., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
- Kleinhans, F. W., & Mazur, P. (1987). Cryoprotection by dimethyl sulfoxide and dimethyl sulfone. Cryobiology, 24(1), 11–16.
- Lee, H. S., & Kang, M. J. (2021). The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics. Advances in Experimental Medicine and Biology, 1310, 533–550.
- Lafont, D., et al. (2021). Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems. Pharmaceutics, 13(11), 1916.
- Smith, A. B., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(12), 1044–1048.
- JEOL USA Inc. (n.d.). Pharmaceutical NMR | Drug Delivery Systems.
- Prox, A. (1973). Some applications of mass spectrometry in drug metabolism studies. Xenobiotica, 3(7), 473–492.
- Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov.
- Ben-Yoseph, O., et al. (1983). The plasma pharmacokinetics and tissue distribution of dimethyl sulfoxide in mice. Life Sciences, 33(13), 1223–1230.
- ResearchGate. (n.d.). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies | Request PDF.
- Fuller, B., & De L. G. G. de la, E. (2020). Dimethyl sulfoxide: a central player since the dawn of cryobiology, is efficacy balanced by toxicity?
- DTIC. (2019). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch.
- St. Onge, E. L., et al. (1982). Determination of dimethyl sulfoxide in serum and other body fluids by gas chromatography. Journal of Analytical Toxicology, 6(2), 76–81.
- Ross, B. D. (2007). Application of NMR Spectroscopy in Medicinal Chemistry and Drug Discovery. Current Topics in Medicinal Chemistry, 7(5), 455–480.
- BenchChem. (n.d.). Application Notes and Protocols for 13C Isotope Tracing in Drug Metabolism and Pharmacokinetics.
- Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405–1471.
- Sura-Wajda, A., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5032.
- Algahtani, A., et al. (2019). Pharmacokinetics, disposition, and plasma concentrations of dimethyl sulfoxide (DMSO) in the horse following topical, oral, and intravenous administration. Journal of Veterinary Pharmacology and Therapeutics, 42(1), 86–92.
- ResearchGate. (n.d.). Figure S2. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of....
- ResearchGate. (n.d.).
- ResearchGate. (2020). (PDF) Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?
- Chromatography Forum. (2010). Detection of DMSO.
- ResearchGate. (n.d.). What are the best parameters for DMSO analysis by using HPLC system?
- Lee, S. K., et al. (2009). Determination of dimethyl sulfoxide and dimethyl sulfone in urine by gas chromatography-mass spectrometry after preparation using 2,2-dimethoxypropane. Rapid Communications in Mass Spectrometry, 23(17), 2731–2738.
- ResearchGate. (n.d.). The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics | Request PDF.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Signal-to-Noise in Dimethyl Sulfoxide-¹³C₂ NMR Spectra
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dimethyl Sulfoxide-¹³C₂ (DMSO-¹³C₂) in their Nuclear Magnetic Resonance (NMR) spectroscopy experiments. This guide provides in-depth troubleshooting advice and frequently asked questions to help you enhance the signal-to-noise (S/N) ratio in your spectra, ensuring high-quality, reliable data.
Introduction: The Challenge of ¹³C NMR in DMSO
Carbon-13 NMR is an invaluable tool for structural elucidation.[1][2] However, the low natural abundance of the ¹³C isotope (approximately 1.1%) and its smaller gyromagnetic ratio compared to ¹H result in inherently lower sensitivity.[3] When working with DMSO, a common solvent in pharmaceutical and chemical research due to its excellent dissolving power, specific challenges can arise that further impact the S/N ratio.[4][5] This guide is designed to address these challenges head-on, providing you with the expertise to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my ¹³C NMR spectrum in DMSO so low, even with a seemingly concentrated sample?
Several factors can contribute to a low S/N ratio in DMSO:
-
Suboptimal Sample Preparation: Inadequate dissolution, the presence of particulate matter, or incorrect sample volume can lead to poor magnetic field homogeneity (shimming) and, consequently, a weaker signal.[6][7] Ensure your sample is fully dissolved and the solution is clear.[7] The recommended sample volume for a standard 5 mm NMR tube is typically 0.5-0.6 mL, creating a sample height of 4-5 cm.[6][8]
-
Viscosity Effects: DMSO is more viscous than many other common NMR solvents like chloroform or acetone.[4] Increased viscosity can lead to broader lines and a decrease in signal intensity due to slower molecular tumbling, which affects relaxation times.[9][10]
-
Long Relaxation Times (T₁): Quaternary carbons and carbonyl carbons, which lack directly attached protons, often have very long spin-lattice relaxation times (T₁).[11][12] If the delay time between scans (D1) is too short, these carbons will not fully relax, leading to signal saturation and reduced intensity.
-
Improper Acquisition Parameters: Using default parameters without optimization for your specific sample and solvent can result in a poor S/N ratio. Key parameters to consider are the number of scans (NS), acquisition time (AQ), and relaxation delay (D1).[11]
-
Instrument Tuning: The NMR probe must be properly tuned and matched for the ¹³C frequency in the presence of your DMSO sample.[3][13] A poorly tuned probe will result in inefficient signal detection.
Q2: How does the viscosity of DMSO specifically affect my ¹³C NMR spectrum?
The viscosity of the solvent directly influences the rotational correlation time (τc) of the molecule. In a more viscous solvent like DMSO, molecular tumbling is slower, leading to a longer τc. This can have two main consequences:
-
Line Broadening: Slower tumbling can lead to less efficient averaging of dipolar interactions, resulting in broader spectral lines and a lower peak height-to-noise ratio.[9]
-
Changes in Relaxation and NOE: The efficiency of the Nuclear Overhauser Effect (NOE), which enhances the signal of carbons attached to protons during proton decoupling, is dependent on the tumbling rate.[11] While for small molecules in low-viscosity solvents the NOE is maximal, in more viscous media, the enhancement might be less than optimal.
Q3: Should I be concerned about the freezing point of DMSO-d₆ during my experiment?
The freezing point of DMSO-d₆ is approximately 19°C.[13] If the temperature of the NMR probe is not well-regulated and drops near this temperature, the sample can begin to freeze. This will cause a dramatic loss of signal and resolution. It is crucial to ensure the spectrometer's temperature control unit is set to a temperature well above the freezing point, typically 25°C or higher.[13]
Troubleshooting Guide: Step-by-Step Solutions
This section provides structured troubleshooting workflows for common issues encountered when acquiring ¹³C NMR spectra in DMSO.
Issue 1: Weak or Absent Signals for Quaternary Carbons
Quaternary carbons are notoriously difficult to observe due to their long T₁ relaxation times and lack of NOE enhancement from directly attached protons.[11][14]
Troubleshooting Workflow:
-
Increase the Relaxation Delay (D1): The default D1 value (often 1-2 seconds) is often insufficient for quaternary carbons to relax fully.
-
Action: Increase D1 to 5-10 seconds, or even longer. For very long T₁s, a delay of 5 times the longest T₁ is recommended for quantitative measurements, though this is often impractical for routine spectra.[11]
-
-
Adjust the Pulse Angle: A 90° pulse provides the maximum signal for a fully relaxed nucleus but can lead to saturation if the relaxation delay is too short.
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans.
-
Action: Double the number of scans to increase the S/N by a factor of approximately 1.4. Be aware that this will also double the experiment time.
-
-
Check Sample Concentration: For ¹³C NMR, a higher concentration is generally better.
Diagram: Decision-Making Workflow for Weak Quaternary Carbon Signals
Caption: Protocol for addressing broad spectral peaks.
Advanced Techniques for S/N Enhancement
For particularly challenging samples where the above troubleshooting steps are insufficient, consider these advanced methods:
-
Proton Decoupling Schemes: Most ¹³C NMR spectra are acquired with broadband proton decoupling to simplify the spectrum to singlets and provide NOE enhancement. [1][15][16]Ensure that your decoupling sequence (e.g., GARP, WALTZ-16) and power levels are correctly set for your instrument and probe.
-
Isotopic Enrichment: While not a troubleshooting step, if you are consistently working with a specific compound at low concentrations, synthesizing it with ¹³C-enriched starting materials is the most direct way to dramatically increase the signal.
By systematically addressing sample preparation, acquisition parameters, and instrument settings, you can significantly improve the signal-to-noise ratio of your Dimethyl sulfoxide-¹³C₂ NMR spectra, leading to more accurate and reliable structural elucidation.
References
- ¹³C-Satellite Decoupling Strategies for Improving Accuracy in Quantitative Nuclear Magnetic Resonance | Analytical Chemistry - ACS Publications. (2020).
- Nuclear magnetic resonance decoupling - Wikipedia. Wikipedia.
- NMR Sample Prepar
- Cryogenic Probe ¹³C NMR Spectroscopy of Urine for Metabonomic Studies | Analytical Chemistry - ACS Publications. (n.d.).
- What exactly is off-resonance decoupling in C-13 NMR? : r/OrganicChemistry - Reddit. (2023). Reddit.
- 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
- Video: ¹³C NMR: ¹H–¹³C Decoupling - JoVE. (2024). JoVE.
- How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025). alwsci.
- Cryoprobe - NMR Wiki. (2009). NMR Wiki.
- NMR Solvents - Isotope Science / Alfa Chemistry. Alfa Chemistry.
- Small molecule NMR sample prepar
- NMR sample prepar
- AMMRL: DMSO affects 13C-NMR spectrum?- response summary. (2007).
- Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020). Chemistry Department.
- Chapter 3: Small-volume NMR: Microprobes and Cryoprobes - Books - The Royal Society of Chemistry. (2015). The Royal Society of Chemistry.
- Viscosty effects in 1H NMR measurements? - ResearchGate. (2019).
- CryoProbes for NMR - Cryogenic Probes - Bruker. Bruker.
- How to make an NMR sample.
- Solid-state NMR MAS CryoProbe enables structural studies of human blood protein vitronectin bound to hydroxyapatite - PubMed Central. (2024). PubMed Central.
- A Great 13C NMR Spectrum Even When Your Sample is Dilute - Anasazi Instruments. Anasazi Instruments.
- The Effect of Viscosity on 1H NOESY Spectra - University of Ottawa NMR Facility Blog. (2011). University of Ottawa NMR Facility Blog.
- Mixture Analysis in Viscous Solvents by NMR Spin Diffusion Spectroscopy: ViscY. Application to High- and Low-Polarity Organic Compounds Dissolved in Sulfolane/Water and Sulfolane/DMSO-d6 Blends | Analytical Chemistry - ACS Publications. (2020).
- 13C NMR spectrum only showing solvent - Chemistry Stack Exchange. (2012). Chemistry Stack Exchange.
- 13C NMR tips : r/Chempros - Reddit. (2023). Reddit.
- 13 C{ 1 H} NMR spectra of DMSO-d 6 showing the typical septet due to 13... - ResearchGate.
- Lecture 10. 13C NMR Chemical Shifts. Chemical Equivalence and Spin-Spin Coupling. (2011). YouTube.
- Relaxation time r and relaxation strength S for DMSO and DMSO-d 6 at 20°C.
- Lecture 18. Dynamic Effects in NMR Spectroscopy - YouTube. (2011). YouTube.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Boosting 1H and 13C NMR signals by orders of magnitude on a bench - ChemRxiv. ChemRxiv.
- Table 6 The observed (in DMSO) and predicted 1 H and 13 C NMR isotropic... - ResearchGate.
- 150 questions with answers in 13C-NMR | Scientific method - ResearchGate.
- Dielectric relaxation and proton field-cycling NMR relaxometry study of dimethyl sulfoxide/glycerol mixtures down to glass-forming temperatures - RSC Publishing. (n.d.). RSC Publishing.
- Does dimethylsulfoxide 13C NMR give rise to additional signals in addition to the major signal at 39,7ppm? | ResearchGate. (2017).
- Dimethyl sulfoxide(67-68-5) 13C NMR spectrum - ChemicalBook. ChemicalBook.
- How to calibrate the DMSO solvent axis for 1H and 13C NMR spectrum in Bruker TopSpin NMR Software? - YouTube. (2023). YouTube.
- 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).
- 1 H(400 MHz) and 13 C NMR (100MHz)
- Chemical shift- Shielding and Deshielding 13c NMR Spectroscopy #spectroscopy #top @itschemistrytime - YouTube. (2025). YouTube.
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Technical Support Center: A Researcher's Guide to Minimizing Dimethyl Sulfoxide-13C2 Toxicity in Cell Lines
Welcome to the technical support center for the effective use of Dimethyl Sulfoxide-13C2 (DMSO-13C2) in cell culture applications. As a critical tool in stable isotope tracing studies, understanding and mitigating the potential toxicity of DMSO-13C2 is paramount to ensuring the integrity and reproducibility of your experimental data. This guide provides in-depth FAQs and troubleshooting protocols designed to address specific issues you may encounter.
A foundational principle to remember is that the toxicological profile of DMSO-13C2 is considered identical to that of unlabeled DMSO. The incorporation of the stable, non-radioactive 13C isotope does not alter the chemical properties responsible for its biological effects. Therefore, the extensive body of research on DMSO toxicity is directly applicable to its isotopically labeled counterpart.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of DMSO toxicity in cell lines?
DMSO's toxicity is multifaceted and largely dose-dependent. The primary mechanisms include:
-
Membrane Perturbation: As an amphiphilic molecule, DMSO can interact with the phospholipids in the cell membrane, increasing its permeability.[1][2] At high concentrations (typically >5%), this can lead to the dissolution of the membrane and rapid cell lysis.[1]
-
Induction of Apoptosis: At lower, sub-lethal concentrations (e.g., 1-5%), DMSO can trigger programmed cell death, or apoptosis. This is often initiated through the activation of caspase cascades (caspase-3, -8, and -9) and can involve the translocation of apoptosis-inducing factors from the mitochondria to the nucleus.[3]
-
Metabolic Disruption: DMSO is not metabolically inert. It can influence cellular metabolism, including amino acid, carbohydrate, and lipid pathways, even at concentrations as low as 0.1%.[4][5] This is a critical consideration in stable isotope tracing experiments, where baseline metabolic function is key.
-
Cell Cycle Arrest & Differentiation: DMSO can cause cells to arrest in the G1 phase of the cell cycle and, in some cell types, can induce differentiation.[6] This can confound proliferation assays and alter the experimental model.
Q2: What is the maximum recommended concentration of DMSO-13C2 for my cell culture experiments?
There is no single "safe" concentration, as sensitivity to DMSO is highly dependent on the cell type and the duration of exposure.[7] However, general guidelines have been established through extensive empirical evidence.
| Application | Recommended Final Concentration (v/v) | Cell Type Considerations |
| Solvent for Test Compounds | 0.1% - 0.5% | Robust/Immortalized Cell Lines: May tolerate up to 1%.[1][7] Primary or Sensitive Cells: Should be kept ≤ 0.1%.[1] Some sensitive lines may require concentrations below 0.05%.[8] |
| Cryopreservation | 5% - 10% | This high concentration is for the freezing process only and is toxic at physiological temperatures.[1][9] It is critical to remove DMSO promptly and efficiently after thawing. |
Expert Tip: Always perform a dose-response curve with your specific cell line to determine the highest tolerable concentration that does not impact viability or the specific biological process you are studying. A vehicle control (cells treated with the same concentration of DMSO-13C2 without the test compound) is mandatory for every experiment.[3][7]
Q3: How do temperature and exposure time influence DMSO-13C2 toxicity?
Toxicity is significantly exacerbated by increased temperature and longer exposure times.
-
Temperature: DMSO's disruptive effects on cell membranes and metabolic processes are more pronounced at 37°C than at lower temperatures.[10] This is why handling cells in DMSO-containing cryopreservation media should be done efficiently and on ice where possible.
-
Exposure Time: The longer cells are exposed to DMSO, the more significant the toxic effects will be.[11] For drug treatment experiments, this means that the determined "safe" concentration for a 24-hour experiment may be too toxic for a 72-hour experiment.[9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems researchers encounter when using DMSO-13C2.
Problem 1: My cells show poor viability and attachment after thawing from cryopreservation with 10% DMSO-13C2.
-
The Cause (Causality): The high concentration of DMSO required for cryoprotection is highly toxic to cells at room temperature and 37°C.[10][11] Without rapid and effective removal, DMSO will damage cell membranes, leading to poor viability. The transition from a frozen to a liquid state also creates osmotic stress that can damage cells if not managed correctly.
-
The Solution (Self-Validating Protocol): The key is to dilute the DMSO gradually and wash the cells before plating. This minimizes both chemical toxicity and osmotic shock.
Protocol: Optimized Cell Thawing to Minimize DMSO Toxicity
-
Prepare: Pre-warm a 15 mL conical tube containing 9 mL of your complete cell culture medium. Keep it at room temperature.
-
Rapid Thaw: Retrieve the cryovial from liquid nitrogen storage. Partially submerge it in a 37°C water bath until only a small ice crystal remains (typically 60-90 seconds). Do not leave it in the bath for longer than necessary.
-
First Dilution: Immediately transfer the vial to a biological safety cabinet. Use a sterile pipette to slowly transfer the cell suspension from the vial into the prepared 15 mL tube of medium. Pipette gently up and down once to mix. This step immediately dilutes the DMSO 10-fold.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Remove Supernatant: Carefully aspirate the supernatant containing the DMSO and old medium. Be careful not to disturb the cell pellet.
-
Resuspend: Gently resuspend the cell pellet in a fresh, appropriate volume of pre-warmed complete medium.
-
Cell Counting & Plating: Perform a cell count using a trypan blue exclusion assay to determine post-thaw viability. Plate the cells at the desired density.
-
Validation: Check for cell attachment and morphology 12-24 hours after plating. A successful thaw should result in >80% viability and normal morphology.
Workflow: Optimized Cell Thawing
A step-by-step workflow for optimal cell thawing to minimize DMSO-induced toxicity. -
Problem 2: I am observing unexpected metabolic shifts or labeling patterns in my stable isotope tracing experiment using DMSO-13C2.
-
The Cause (Causality): This can arise from two sources:
-
Metabolic Interference: DMSO itself can alter cellular metabolism, affecting pathways like glycolysis, the TCA cycle, and amino acid metabolism.[4][12] These changes can be misinterpreted as effects of your experimental compound.
-
Toxicity-Induced Stress Response: If the DMSO-13C2 concentration is even slightly too high, it can induce a cellular stress response. Stressed cells alter their metabolic activity, for example, by increasing glucose uptake or shifting glutamine metabolism, which will profoundly impact the results of an isotope tracing study.[5]
-
-
The Solution (Self-Validating Protocol): Rigorous controls are the only way to deconvolve the effects of your compound from the effects of the DMSO-13C2 vehicle.
Protocol: Designing Controls for Isotope Tracing Studies
-
Determine Max Tolerable Dose: Before starting your tracing experiment, perform a viability assay (e.g., MTT or live/dead staining) with a range of DMSO-13C2 concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%) for the maximum duration of your planned experiment. Choose the highest concentration that shows no significant effect on cell viability or proliferation.
-
Incorporate Essential Controls: Your experiment must include, at a minimum, the following three groups:
-
Group A (Untreated Control): Cells cultured in medium without any additions. This is your metabolic baseline.
-
Group B (Vehicle Control): Cells treated with the determined "safe" concentration of unlabeled DMSO . This control is critical to measure the metabolic impact of DMSO itself.
-
Group C (Experimental): Cells treated with your compound dissolved in the same concentration of DMSO-13C2.
-
-
Data Analysis: When analyzing your mass spectrometry data, you will compare Group C to Group B, not Group A. The difference between Group C and Group B represents the effect of your compound, as the metabolic effect of the DMSO vehicle has been accounted for. The difference between Group B and Group A reveals the inherent metabolic impact of your chosen DMSO concentration.
Logical Diagram: Troubleshooting Isotope Tracing Artifacts
A decision tree to diagnose the source of unexpected metabolic data in isotope tracing studies. -
References
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). Available at: [Link]
-
DMSO usage in cell culture. LifeTein Peptide. Available at: [Link]
-
DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen. Available at: [Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health (NIH). Available at: [Link]
-
Freezing Cells in DMSO: Benefits & Process Explained. CryoLogyx. Available at: [Link]
-
Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. SID. Available at: [Link]
-
The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Available at: [Link]
-
DMSO: Freezing Cells. Single Use Support. Available at: [Link]
-
13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. National Institutes of Health (NIH). Available at: [Link]
-
Metabolic disruptions induced by low concentrations of DMSO in RTgill-W1 fish cells: The importance of solvent controls in in vitro studies. PubMed. Available at: [Link]
-
Dimethyl sulfoxide. Wikipedia. Available at: [Link]
-
Toxic effects of dimethyl sulfoxide on red blood cells, platelets, and vascular endothelial cells in vitro. National Institutes of Health (NIH). Available at: [Link]
-
Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes. Agilent. Available at: [Link]
-
Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate. Available at: [Link]
-
How to fix cryopreserved cells? ResearchGate. Available at: [Link]
-
Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5. USEPA, OPP. Available at: [Link]
-
The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4. ResearchGate. Available at: [Link]
-
Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. Available at: [Link]
-
The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4. PubMed. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO). Unil. Available at: [Link]
-
Advice for Successful Cryopreservation. Biocompare. Available at: [Link]
-
Spatially resolved isotope tracing reveals tissue metabolic activity. PubMed Central. Available at: [Link]
-
Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ResearchGate. Available at: [Link]
-
A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes. National Institutes of Health (NIH). Available at: [Link]
-
Inhibitory effects of dimethyl sulfoxide (DMSO) on metabolic functions... ResearchGate. Available at: [Link]
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- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic disruptions induced by low concentrations of DMSO in RTgill-W1 fish cells: The importance of solvent controls in in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cooling Rates for Cryopreservation with Dimethyl Sulfoxide (DMSO)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing cryopreservation protocols using Dimethyl Sulfoxide (DMSO). This resource is designed to provide in-depth guidance, troubleshooting advice, and frequently asked questions for professionals working with cell cryopreservation. A special focus is given to the use of isotopically labeled DMSO, such as Dimethyl sulfoxide-13C2, as a powerful tool for understanding and optimizing your cryopreservation workflows.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the fundamental role of DMSO in cryopreservation?
A1: Dimethyl sulfoxide (DMSO) is a small, amphipathic molecule that acts as a cryoprotective agent (CPA).[1][2][3][4] Its primary function is to protect cells from damage during the freezing and thawing processes.[3][4] It achieves this by several mechanisms:
-
Lowering the Freezing Point: DMSO, when mixed with water, lowers the freezing point of the solution, a colligative property that reduces the amount of ice formed at any given temperature.[3]
-
Preventing Intracellular Ice Crystal Formation: By penetrating the cell membrane, DMSO replaces intracellular water, preventing the formation of large, damaging ice crystals that can rupture organelles and the cell membrane.[3][4][5]
-
Reducing Solute Concentration Effects: As extracellular ice forms, solutes in the remaining unfrozen liquid become concentrated, which can be toxic to cells. DMSO helps to mitigate this "solution effect."
Q2: What is Dimethyl sulfoxide-13C2 and why would I use it?
A2: Dimethyl sulfoxide-13C2 is a stable isotope-labeled form of DMSO where the two carbon atoms are replaced with the heavier carbon-13 isotope. From a chemical and cryoprotective standpoint, its properties are virtually identical to standard DMSO. The primary reason for using DMSO-13C2 is as a tracer in research and development settings.
By using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, researchers can track the location, concentration, and potential metabolic fate of DMSO within the cellular environment during the cryopreservation and thawing processes. This provides valuable data for:
-
Optimizing CPA Permeation: Determining the rate and extent of DMSO entry into and exit from cells.
-
Understanding Cryoinjury Mechanisms: Investigating how DMSO interacts with cellular components at low temperatures.
-
Developing Novel Cryopreservation Protocols: Providing quantitative data to support the optimization of cooling and warming rates, and DMSO concentrations.
Q3: What is the difference between slow freezing and vitrification?
A3: Both are methods of cryopreservation, but they differ significantly in their approach and outcomes.
| Feature | Slow Freezing | Vitrification |
| Cooling Rate | Slow and controlled, typically -1°C per minute.[6] | Extremely rapid cooling. |
| CPA Concentration | Lower concentrations of cryoprotectants (e.g., 5-10% DMSO).[6] | High concentrations of a cocktail of cryoprotectants. |
| Ice Crystal Formation | Allows for the controlled formation of extracellular ice, dehydrating the cells. | Avoids ice crystal formation altogether, solidifying the sample into a glass-like state. |
| Primary Goal | To manage ice crystal formation and minimize solution effects. | To achieve a glass-like state, bypassing ice formation. |
| Common Applications | Many established cell lines, hematopoietic stem cells, mesenchymal stem cells.[6] | Oocytes, embryos, and some stem cells where intracellular ice is particularly damaging.[6] |
Vitrification generally yields higher post-thaw viability for certain cell types but requires very precise control and can be more susceptible to cryoprotectant toxicity due to the high concentrations used.[7]
Q4: Is DMSO toxic to cells?
A4: Yes, DMSO can be toxic to cells, particularly at higher concentrations and at room temperature.[7][8] The toxicity is concentration and exposure time-dependent.[7] It is crucial to minimize the time cells are exposed to DMSO-containing media before freezing and to remove it promptly after thawing.[8][9] Research suggests that reducing DMSO concentrations from 10% to 5% can improve cell viability and reduce adverse effects in clinical applications.[10]
TROUBLESHOOTING GUIDE
Issue 1: Low Post-Thaw Cell Viability
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cooling Rate | The cooling rate is critical. For most mammalian cells, a rate of -1°C per minute is optimal.[6] Rates that are too fast can lead to lethal intracellular ice formation, while rates that are too slow can cause excessive dehydration and solute toxicity. Solution: Use a controlled-rate freezer or a validated isopropanol-based freezing container (e.g., Mr. Frosty) in a -80°C freezer to achieve a consistent -1°C/minute cooling rate.[8] |
| Inappropriate DMSO Concentration | Both too high and too low concentrations of DMSO can be detrimental. Solution: The optimal DMSO concentration is cell-type dependent, typically ranging from 5% to 10% (v/v).[4] For sensitive cells, consider starting with a lower concentration (e.g., 5% or 7.5%) and optimizing from there.[8] For adherent cells, a higher concentration of up to 20% might be beneficial.[11] |
| Poor Cell Health Pre-Freezing | Cryopreservation is stressful for cells. Starting with a healthy, actively dividing cell population is crucial for good recovery. Solution: Ensure cells are in the logarithmic growth phase with high viability (>90%) before harvesting for cryopreservation.[9] |
| Incorrect Thawing Procedure | Slow thawing can lead to ice recrystallization, which is damaging to cells. Solution: Thaw vials rapidly in a 37°C water bath until only a small amount of ice remains.[3][6] Immediately transfer the cell suspension to pre-warmed culture medium to dilute the DMSO. |
| Extended Exposure to DMSO at Room Temperature | DMSO is more toxic at warmer temperatures.[8] Solution: Prepare the freezing medium just before use and keep it chilled. Add the DMSO-containing medium to the cells and proceed to the cooling step without delay. |
Issue 2: Cell Clumping After Thawing
| Potential Cause | Troubleshooting Steps |
| High Cell Density in Cryovial | Overly concentrated cell suspensions can lead to clumping. Solution: Optimize the cell density for your specific cell type. A common range is 1-5 x 10^6 cells/mL. |
| Presence of DNA from Dead Cells | Lysis of some cells during freezing and thawing releases DNA, which is sticky and can cause clumping. Solution: Add a small amount of DNase I to the cell suspension after thawing to break down extracellular DNA. |
| Inadequate Mixing During Dilution | Not gently mixing the cells as they are diluted into fresh media can lead to localized high concentrations of cells. Solution: Gently pipette the cell suspension up and down a few times after adding it to the new culture vessel to ensure even distribution. |
EXPERIMENTAL PROTOCOLS
Protocol 1: Standard Slow-Cooling Cryopreservation of Adherent Mammalian Cells
Materials:
-
Healthy, sub-confluent culture of adherent cells
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Dimethyl Sulfoxide (DMSO) or Dimethyl sulfoxide-13C2
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Preparation:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete growth medium.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
-
Preparation of Cryopreservation Medium (prepare fresh):
-
For a final concentration of 10% DMSO, mix 80% complete growth medium, 10% FBS, and 10% DMSO.
-
Keep the cryopreservation medium on ice.
-
-
Freezing:
-
Centrifuge the remaining cell suspension and resuspend the pellet in the chilled cryopreservation medium at a final concentration of 1-5 x 10^6 cells/mL.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[8]
-
-
Storage:
-
The next day, transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor phase.
-
Protocol 2: Rapid Thawing of Cryopreserved Cells
Materials:
-
Cryovial of frozen cells from liquid nitrogen storage
-
37°C water bath
-
70% ethanol
-
Pre-warmed complete growth medium in a culture flask
Procedure:
-
Thawing:
-
Remove the cryovial from liquid nitrogen storage.
-
Immediately place the vial in a 37°C water bath.
-
Gently agitate the vial until only a small sliver of ice remains. This should take about 60-90 seconds.
-
-
Dilution and Plating:
-
Wipe the outside of the vial with 70% ethanol.
-
In a laminar flow hood, open the vial and gently transfer the cell suspension into the pre-warmed culture medium.
-
Gently swirl the flask to mix.
-
Incubate the cells under standard conditions.
-
-
Post-Thaw Medium Change:
-
The following day, aspirate the medium (which contains residual DMSO) and replace it with fresh, pre-warmed complete growth medium.
-
VISUALIZATIONS
Caption: Standard slow-cooling cryopreservation workflow.
Caption: Mechanism of DMSO as a cryoprotectant.
REFERENCES
-
Dimethyl sulfoxide in cryopreservation: an overview. (n.d.). [Link]
-
CellSol® Cryopreservation Solutions - DMSO-Dextran. (n.d.). CellBios. [Link]
-
What is Dimethyl Sulfoxide used for? (2024, June 14). [Link]
-
The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. (n.d.). Aure Chemical. [Link]
-
Applications of DMSO. (n.d.). [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]
-
Innovative Applications of DMSO. (2024, September 9). [Link]
-
Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics. (n.d.). PubMed Central. [Link]
-
Freezing Cells in DMSO: Benefits & Process Explained. (2023, May 5). [Link]
-
This journal is © The Royal Society of Chemistry 2019. (n.d.). [Link]
-
Supporting Information. (n.d.). ScienceOpen. [Link]
-
How to calibrate the DMSO solvent axis for 1H and 13C NMR spectrum in Bruker TopSpin NMR Software? (2023, August 12). YouTube. [Link]
-
Effect of dimethyl sulfoxide (DMSO) on cryopreservation of porcine mesenchymal stem cells (pMSCs). (n.d.). PubMed. [Link]
-
Cryopreservation: An Overview of Principles and Cell-Specific Considerations. (n.d.). PubMed Central. [Link]
-
Use of high concentrations of dimethyl sulfoxide for cryopreservation of HepG2 cells adhered to glass and polydimethylsiloxane matrices. (n.d.). PubMed. [Link]
-
Effects of storage media, supplements and cryopreservation methods on quality of stem cells. (n.d.). [Link]
-
Impact of lower concentrations of dimethyl sulfoxide on cryopreservation of autologous hematopoietic stem cells: a systematic review and meta-analysis of controlled clinical studies. (n.d.). PubMed. [Link]
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- 2. What is Dimethyl Sulfoxide used for? [synapse.patsnap.com]
- 3. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 4. Freezing Cells in DMSO: Benefits & Process Explained | Strex Cell [strexcell.com]
- 5. cellbios.com [cellbios.com]
- 6. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Effect of dimethyl sulfoxide (DMSO) on cryopreservation of porcine mesenchymal stem cells (pMSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of storage media, supplements and cryopreservation methods on quality of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of lower concentrations of dimethyl sulfoxide on cryopreservation of autologous hematopoietic stem cells: a systematic review and meta-analysis of controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of high concentrations of dimethyl sulfoxide for cryopreservation of HepG2 cells adhered to glass and polydimethylsiloxane matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Minimizing Water Impurities in DMSO-d₆ for High-Quality NMR
Welcome to our dedicated technical support center for a challenge familiar to many researchers: the persistent presence of a water peak in Dimethyl sulfoxide-d₆ (DMSO-d₆) for Nuclear Magnetic Resonance (NMR) spectroscopy. As a highly hygroscopic solvent, DMSO-d₆ readily absorbs atmospheric moisture, leading to a significant H₂O resonance peak that can obscure analyte signals and complicate spectral interpretation.[1][2][3]
This guide provides a comprehensive collection of troubleshooting strategies, from fundamental best practices to advanced experimental techniques, designed to empower you to confidently minimize water contamination and acquire high-quality, reproducible NMR data.
Frequently Asked Questions (FAQs)
Q1: Why is there always a water peak in my DMSO-d₆ NMR spectrum?
A1: DMSO is extremely hygroscopic, meaning it rapidly absorbs moisture from the air.[1] This inherent property makes it challenging to handle and maintain in an anhydrous state. The water peak you observe, typically around 3.33 ppm, is due to this absorbed atmospheric moisture.[3][4][5][6] Even freshly opened ampules can contain trace amounts of water.
Q2: My sample is not sensitive to water. Do I still need to worry about the water peak?
A2: Yes. Even if your analyte is stable in the presence of water, the proton signal from H₂O can be broad and intense, potentially overlapping with and obscuring important signals from your compound of interest. For quantitative NMR (qNMR), a large water peak can also interfere with accurate integration and baseline correction.
Q3: What is the typical chemical shift of the water peak in DMSO-d₆?
A3: The residual water peak in DMSO-d₆ typically appears as a broad singlet around 3.33 ppm at room temperature.[3][4][5][6] It's important to note that this chemical shift is sensitive to temperature, concentration, and the presence of other solutes that can engage in hydrogen bonding.[7][8] As temperature increases, the peak tends to shift upfield (to a lower ppm value).
| Temperature (°C) | Approximate Chemical Shift of Water in DMSO-d₆ (ppm) |
| 25 | ~3.33[8] |
| 50 | ~3.15[8] |
| 75 | ~2.97[8] |
| 100 | ~2.78[8] |
Q4: I have broad peaks for my -OH or -NH protons. Are they related to the water peak?
A4: Yes, this is a very common phenomenon. Protons on hydroxyl (-OH) and amine (-NH) groups are "exchangeable" and can undergo chemical exchange with protons from residual water in the DMSO-d₆. This exchange process can lead to significant broadening of both the water and the analyte's exchangeable proton signals.[8][9] To confirm, you can add a drop of D₂O to your NMR tube; the exchangeable proton peaks should diminish or disappear.[8]
In-Depth Troubleshooting Guides
Guide 1: Prevention is Key - Best Practices for Handling DMSO-d₆
The most effective way to reduce the water peak is to prevent moisture from entering your solvent and sample in the first place.
Core Principle: DMSO-d₆'s hygroscopic nature necessitates handling it in a dry environment to minimize exposure to atmospheric moisture.
Workflow for Minimizing Water Contamination:
Caption: Decision guide for selecting an appropriate water suppression technique.
Commonly Used Pulse Sequences:
-
Presaturation: This is the most common method. It involves applying a low-power radiofrequency pulse at the exact frequency of the water resonance before the main excitation pulse. This equalizes the population of the water proton spin states, leading to signal saturation and suppression. [10] * Best for: General-purpose water suppression when exchangeable protons are not of interest.
-
Caution: Can partially or fully saturate exchangeable protons (-OH, -NH) that are in chemical exchange with water. [10]* WATERGATE (Water Suppression by Gradient Tailored Excitation): This technique uses a combination of selective pulses and pulsed-field gradients to dephase the water signal while leaving other signals unaffected. [11][12] * Best for: Samples where observing exchangeable protons is crucial, as it generally does not suppress these signals. [10][11]* WET (Water suppression Enhanced through T₁ effects): A pulse sequence that can be used to suppress multiple solvent peaks simultaneously. [10][13] By combining meticulous sample preparation with the appropriate NMR acquisition techniques, you can effectively manage the challenge of water in DMSO-d₆ and achieve the high-quality spectra necessary for your research.
-
References
-
Proton NMR chemical shift of water peak in different solvents - Chemistry Stack Exchange. (2019-05-17). Available from: [Link]
-
How can dry d6-DMSO for my NMR analysis ?. ResearchGate. (2020-07-27). Available from: [Link]
-
WET sequence for the suppression of Water and DMSO signals simultaneously?. ResearchGate. (2017-12-12). Available from: [Link]
-
How to dry deuterated NMR solvents ?. ResearchGate. (2021-11-08). Available from: [Link]
-
Solvent Suppression using TopSpin 3.x. University of Wisconsin-Madison. (2022-07-18). Available from: [Link]
-
What is the best way to dry DMSO? Are molecular sieves enough?. ResearchGate. (2016-10-10). Available from: [Link]
-
Legend says if you see an DMSO NMR without water you are also able to drink the lab waste. Reddit. (2022-07-29). Available from: [Link]
-
Solvent Suppression in Pure Shift NMR. ACS Publications. (2024-02-21). Available from: [Link]
-
Using molecular sieves for solvent drying. Available from: [Link]
-
Water Suppression. Columbia University NMR Core Facility. Available from: [Link]
-
Solvent suppression WATERGATE Schemes. Northwestern University. Available from: [Link]
-
Distilling DMSO-d6. Reddit. (2019-07-10). Available from: [Link]
-
How to keep water out of NMR samples?. Reddit. (2016-03-31). Available from: [Link]
-
NMR sample preparation for highly hygroscopic compound?. ResearchGate. (2017-02-20). Available from: [Link]
-
ILIADe code 553 | CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. Available from: [Link]
-
Why does the water peak appear at different chemical shift values (ppm) in different solvents in proton NMR. Brainly.com. (2024-01-28). Available from: [Link]
-
What cause dmso-d6 peak to appear at 3.33 on proton spectra?. ResearchGate. (2016-06-14). Available from: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Ohio State University. Available from: [Link]
-
NMR Sample Preparation. Iowa State University. (2013-03-19). Available from: [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. (2023-03-27). Available from: [Link]
-
Notes on NMR Solvents. University of Wisconsin-Madison. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. (2010-04-16). Available from: [Link]
-
Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?. ResearchGate. (2018-03-12). Available from: [Link]
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- 2. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent suppression WATERGATE Schemes [imserc.northwestern.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Metabolic Labeling with Dimethyl Sulfoxide-13C2 (DMSO-13C2)
Welcome to the technical support center for metabolic labeling experiments using Dimethyl Sulfoxide-13C2 (DMSO-13C2). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges of employing this stable isotope tracer. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter, ensuring the integrity and success of your experiments.
Section 1: Experimental Design and Optimization
This section focuses on the critical initial phase of your metabolic labeling studies. Proper experimental design is paramount to obtaining meaningful and reproducible data.
Frequently Asked Questions (FAQs)
Question 1: What are the primary considerations when selecting the concentration of DMSO-13C2 for my cell culture experiments?
Answer: Selecting the optimal DMSO-13C2 concentration is a balancing act between achieving sufficient isotopic enrichment for detection and avoiding cellular toxicity. While DMSO is a widely used solvent, it can impact cell viability and metabolism in a dose-dependent manner.[1][2][3]
Most cell lines can tolerate DMSO concentrations up to 0.5%, with some robust lines tolerating up to 1% without severe cytotoxicity.[4] However, primary cells are often more sensitive.[4] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.[5][6] Studies have shown that even concentrations as low as 0.1% can induce metabolic changes in some cell types.[7]
| Cell Line Type | General Tolerated DMSO Concentration (v/v) | Recommendation |
| Most Cancer Cell Lines | 0.5% - 1.0% | Start with 0.5% and perform a viability assay.[4] |
| Primary Cells | < 0.1% | A dose-response curve is essential.[4] |
| Sensitive Cell Lines | ≤ 0.3125% | May be necessary for long-term exposure experiments.[5][6] |
Question 2: How does DMSO itself affect cellular metabolism, and how can I account for these effects in my labeling study?
Answer: DMSO is not metabolically inert and can influence various cellular processes. It has been shown to alter lipid and glucose metabolism, and even induce differentiation in some cell lines, such as hepatoma cells.[8][9] This is a critical consideration, as these effects can confound the interpretation of your labeling data.
To mitigate this, it is imperative to include a vehicle control group in your experimental design. This control group should be treated with the same concentration of unlabeled DMSO as the DMSO-13C2 used in your experimental groups. This allows you to differentiate the metabolic changes induced by the labeling from the inherent effects of DMSO.[7]
Troubleshooting Guide
Issue: Low or no incorporation of 13C from DMSO-13C2 into downstream metabolites.
Possible Causes & Solutions:
-
Suboptimal DMSO-13C2 Concentration: The concentration may be too low for significant enrichment.
-
Solution: Gradually increase the DMSO-13C2 concentration, ensuring it remains below the cytotoxic level for your cells as determined by a viability assay.
-
-
Insufficient Incubation Time: The labeling period may be too short for the 13C to be incorporated and reach a detectable steady state in the metabolites of interest.
-
Solution: Perform a time-course experiment to determine the optimal labeling duration. Analyze metabolite enrichment at several time points (e.g., 6, 12, 24, 48 hours).
-
-
Metabolic Pathway Inactivity: The cellular pathways that metabolize DMSO may not be active in your specific cell line or experimental conditions.
-
Solution: Research the known metabolic pathways of DMSO and whether they are expected to be active in your model system. Consider using a different isotopic tracer that enters a more central metabolic pathway if necessary.
-
Section 2: Data Acquisition and Analysis
Frequently Asked Questions (FAQs)
Question 3: What are common artifacts I should be aware of when analyzing DMSO-13C2 labeled samples by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)?
Answer: When analyzing isotopically labeled samples, several artifacts can arise. In NMR, for instance, you may observe homonuclear 13C-13C scalar couplings in uniformly labeled molecules, leading to signal splitting.[10] While this is an expected outcome of labeling, it can complicate spectral interpretation if not anticipated.[10] In MS, it is crucial to correct for the natural abundance of 13C to accurately determine the extent of labeling.[11]
Common Artifacts and Considerations:
-
NMR:
-
MS:
-
Natural Isotope Abundance: The presence of naturally occurring 13C will contribute to the mass isotopomer distribution (MID). This must be corrected for to accurately calculate the enrichment from your tracer.[11]
-
Metabolite Misidentification: Overlapping peaks or incorrect metabolite annotation can lead to erroneous interpretation of labeling patterns.[11]
-
Question 4: How can I accurately quantify the incorporation of 13C from DMSO-13C2?
Answer: Accurate quantification is key to metabolic flux analysis. The general approach involves measuring the mass isotopomer distribution (MID) of downstream metabolites using mass spectrometry. The MID reflects the relative abundance of different isotopologues of a metabolite.
Workflow for Quantification:
-
Acquire Data: Run your labeled and unlabeled control samples on a high-resolution mass spectrometer.
-
Correct for Natural Abundance: Use a well-established algorithm to correct the measured MIDs for the natural abundance of all elements in the metabolite.
-
Calculate Fractional Enrichment: Determine the percentage of the metabolite pool that has incorporated the 13C label.
-
Metabolic Flux Analysis (MFA): For more in-depth analysis, the corrected MIDs can be used as input for 13C-MFA software to calculate the rates of metabolic reactions.
Troubleshooting Guide
Issue: High variability in labeling enrichment between replicate samples.
Possible Causes & Solutions:
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can lead to different metabolic states.
-
Solution: Standardize your cell culture protocols meticulously. Ensure consistent seeding densities and use the same batch of media and supplements for all replicates.
-
-
Inaccurate Pipetting of DMSO-13C2: Small errors in the volume of the tracer added can lead to significant differences in the final concentration.
-
Solution: Use calibrated pipettes and consider preparing a master mix of the labeling medium to ensure consistency across all replicates.
-
-
Sample Preparation Artifacts: Inconsistent extraction procedures can lead to variable metabolite recovery.
-
Solution: Implement a standardized and validated metabolite extraction protocol. Ensure rapid quenching of metabolism to prevent changes during sample processing.
-
Section 3: Advanced Protocols and Visualizations
To further aid in your experimental design and troubleshooting, this section provides a detailed protocol and illustrative diagrams.
Protocol: Determining Optimal, Non-Toxic DMSO-13C2 Concentration
This protocol outlines a step-by-step method to identify the highest concentration of DMSO that does not significantly impact cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO (unlabeled)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency within the planned duration of your labeling experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% (v/v). Include a "no DMSO" control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the intended duration of your metabolic labeling experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the viability of the DMSO-treated cells to the "no DMSO" control. The highest concentration that does not cause a significant decrease in cell viability is your recommended maximum concentration for labeling experiments.
Visualizations
Caption: Workflow for a DMSO-13C2 Metabolic Labeling Experiment.
Caption: Troubleshooting Decision Tree for Low 13C Incorporation.
References
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- Al Zahraa G. Al Ashmawy, Afaf E. AbdelGhani, Wafaa H. B. Hassan, Fatma O. El Weshahy, May Ahmed El-Sayed. The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
- DMSO usage in cell culture. LifeTein peptide. (2023-02-01).
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH. (2025-08-10).
- Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. (2017-11-23).
- common artifacts in 13C NMR spectra of labeled nucleosides. Benchchem.
- A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxid
- Impact of dimethyl sulfoxide (DMSO) on the cell fate maintenance and...
- Characterization of increased drug metabolism activity in dimethyl sulfoxide (DMSO)
- The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4. Cellular and Molecular Biology. (2018-08-31).
- AMMRL: DMSO affects 13C-NMR spectrum?- response summary. (2007-10-31).
- A roadmap for interpreting 13C metabolite labeling patterns
- Metabolic disruptions induced by low concentrations of DMSO in RTgill-W1 fish cells: The importance of solvent controls in in vitro studies. PubMed. (2025-04-05).
Sources
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4 | Cellular and Molecular Biology [cellmolbiol.org]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic disruptions induced by low concentrations of DMSO in RTgill-W1 fish cells: The importance of solvent controls in in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of increased drug metabolism activity in dimethyl sulfoxide (DMSO)-treated Huh7 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMMRL: DMSO affects 13C-NMR spectrum?- response summary from Paul Shin on 2007-10-31 (Email Archives for October, 2007) [ammrl.org]
proper storage and handling to prevent Dimethyl sulfoxide-13C2 degradation
A Guide to Proper Storage, Handling, and Prevention of Degradation
Welcome to the Technical Support Center for Dimethyl Sulfoxide-13C2 (DMSO-13C2). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical isotopically labeled solvent in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to ensure the integrity of your research through the proper management of DMSO-13C2.
This resource is structured in a question-and-answer format to directly address the common challenges and queries encountered in a laboratory setting. We will delve into the nuances of storage, handling, and troubleshooting to prevent the degradation of this valuable compound.
Part 1: Frequently Asked Questions (FAQs) about DMSO-13C2 Storage and Handling
Q1: What are the ideal storage conditions for Dimethyl sulfoxide-13C2 to ensure its long-term stability?
A1: The stability of DMSO-13C2 is paramount for reproducible experimental outcomes. As with its non-labeled counterpart, DMSO-13C2 is susceptible to degradation from environmental factors. The primary considerations for storage are moisture, light, and temperature.
-
Moisture Control: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Water contamination can significantly alter the solvent's physical properties and may interfere with certain reactions. Therefore, it is crucial to store DMSO-13C2 in tightly sealed containers. Preferably, use the original manufacturer's container, which is designed for this purpose. For smaller aliquots, use glass vials with airtight caps.
-
Protection from Light: Exposure to light can potentially induce photodegradation. To mitigate this, store the container in a dark place, such as a cabinet or a refrigerator designated for chemical storage.[2]
-
Temperature Regulation: Store DMSO-13C2 in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[3] While refrigeration is a common practice, be mindful that the freezing point of DMSO is approximately 18.5 °C. If the product freezes, it should be thawed completely and mixed thoroughly before use to ensure homogeneity.
Q2: I've noticed that my DMSO-13C2 has a faint odor. Is this an indication of degradation?
A2: Pure DMSO is virtually odorless. A noticeable garlic-like or sulfurous odor is often an indicator of the presence of impurities, specifically dimethyl sulfide (DMS).[1] DMS is a common reduction product of DMSO. While a faint odor may not significantly impact all applications, it is a sign that the integrity of the solvent may be compromised. For sensitive applications such as high-resolution NMR spectroscopy, the presence of such impurities can interfere with spectral analysis.
Q3: What are the primary degradation pathways for DMSO-13C2 that I should be aware of?
A3: The degradation of DMSO-13C2, for all practical purposes, follows the same pathways as unlabeled DMSO. The isotopic labeling does not significantly alter its chemical reactivity in this context. The two main degradation routes are thermal decomposition and oxidation/reduction reactions.
-
Thermal Decomposition: At elevated temperatures, particularly near its boiling point (189 °C), DMSO can undergo thermal decomposition.[1] This process can be accelerated in the presence of acids or bases.[4] The decomposition can be complex, leading to the formation of various byproducts, including formaldehyde, methanesulfonic acid, and dimethyl sulfide.[2][4]
-
Oxidation and Reduction: DMSO can be oxidized to dimethyl sulfone (DMSO2) or reduced to dimethyl sulfide (DMS). These transformations can be initiated by strong oxidizing or reducing agents, respectively, or through disproportionation reactions.[1]
Part 2: Troubleshooting Guide for Experimental Issues Related to DMSO-13C2
This section is designed to help you diagnose and resolve common experimental problems that may be linked to the quality of your DMSO-13C2.
Q4: My NMR spectra show unexpected peaks that are not from my sample. Could this be due to degraded DMSO-13C2?
A4: Yes, this is a very common issue. Extraneous peaks in your NMR spectra are often due to impurities in the solvent. Here's how to troubleshoot:
-
Identify Common Impurities: The most frequent interlopers are water, dimethyl sulfide (DMS), and dimethyl sulfone (DMSO2). Water will appear as a broad singlet, the chemical shift of which is temperature and concentration-dependent. In DMSO-d6, the residual protonated solvent peak appears around 2.50 ppm. DMS typically appears as a singlet around 2.09 ppm, and DMSO2 as a singlet around 2.98 ppm in CDCl3.
-
Run a Blank Spectrum: To confirm that the extraneous peaks are from the solvent, run a spectrum of the DMSO-13C2 alone. This will give you a clear picture of any inherent impurities.
-
Check for Leachables: If you are using plastic containers or pipette tips, it's possible that plasticizers or other compounds are leaching into your solvent. A blank spectrum can also help identify these contaminants.
Q5: I am observing poor solubility or precipitation of my compound in DMSO-13C2, even though it was previously soluble. What could be the cause?
A5: A sudden change in the solubility of your compound in DMSO-13C2 often points to water contamination. As DMSO is highly hygroscopic, it can absorb a significant amount of water if not handled properly. This increased water content can decrease the solubility of nonpolar compounds.
-
Preventative Measures: Always handle DMSO-13C2 in a dry environment. Use dry glassware and syringes. Minimize the time the container is open to the atmosphere.
-
Drying the Solvent: If you suspect water contamination, you can dry the DMSO-13C2 by standing it over molecular sieves (3Å or 4Å) overnight. However, be aware that this may introduce other impurities if the sieves are not of high quality.
Q6: My reaction is giving unexpected side products or failing completely when using DMSO-13C2 as a solvent. How can I determine if the solvent is the culprit?
A6: If you suspect your DMSO-13C2 is interfering with your reaction, consider the following:
-
Incompatibility: DMSO is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5] Reactions with these reagents can lead to vigorous and sometimes exothermic decomposition of the solvent, which in turn can affect your reaction.
-
Purity Check: Before running a critical reaction, it is good practice to check the purity of your DMSO-13C2 using the methods outlined in the next section.
-
Use a Fresh Batch: If in doubt, open a fresh, sealed bottle of high-purity DMSO-13C2 and repeat the reaction. If the reaction proceeds as expected, your previous batch of solvent was likely contaminated or degraded.
Part 3: Protocols for Purity Assessment of DMSO-13C2
To ensure the quality of your DMSO-13C2, particularly for sensitive applications, it is advisable to perform periodic purity checks. Here are detailed protocols for assessing purity using NMR and GC-MS.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To identify and quantify common impurities in DMSO-13C2.
Materials:
-
NMR spectrometer
-
High-quality NMR tube
-
Your sample of Dimethyl sulfoxide-13C2
Procedure:
-
Carefully transfer an appropriate amount of your DMSO-13C2 into a clean, dry NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Residual Solvent Peak: The primary peak will be the residual signal from any non-deuterated methyl groups in the DMSO-13C2. The isotopic purity of DMSO-13C2 is typically high (e.g., 99 atom % ¹³C), but a small residual peak is expected.
-
Water Peak: Look for a broad singlet, typically between 3.3 and 3.5 ppm in DMSO-d6, though this can vary. The integration of this peak relative to the residual solvent peak can give a semi-quantitative measure of water content.
-
Dimethyl Sulfide (DMS): A sharp singlet around 2.09 ppm (in CDCl3) is indicative of DMS.
-
Dimethyl Sulfone (DMSO2): A sharp singlet around 2.98 ppm (in CDCl3) suggests the presence of DMSO2.
-
Other Impurities: Consult a reliable source for the chemical shifts of common laboratory solvents to identify any other unexpected peaks.[6]
-
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities in DMSO-13C2 with high sensitivity.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (a polar column is often suitable for DMSO analysis)
-
Helium or other suitable carrier gas
-
Your sample of Dimethyl sulfoxide-13C2
-
High-purity standards of potential impurities (e.g., DMS, DMSO2) for retention time confirmation (optional but recommended)
Procedure:
-
Method Development: Develop a GC method with a temperature program that allows for the separation of the solvent peak from potential impurities. A typical starting point could be an initial temperature of 50°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/min.
-
Sample Preparation: Dilute a small amount of your DMSO-13C2 in a suitable, volatile solvent (e.g., methanol or dichloromethane) to an appropriate concentration for GC analysis.
-
Injection: Inject the diluted sample into the GC-MS system.
-
Analysis:
-
Total Ion Chromatogram (TIC): The TIC will show the separation of different components in your sample. The main peak will correspond to DMSO-13C2.
-
Mass Spectra: Obtain the mass spectrum for each peak. The mass spectrum of DMSO-13C2 will show a molecular ion peak corresponding to its isotopically labeled mass. Compare the mass spectra of any smaller peaks to a library of known compounds to identify them. Common impurities to look for are DMS and DMSO2.
-
Part 4: Visualizations
Diagram 1: DMSO-13C2 Degradation Pathways
Caption: Primary degradation pathways of Dimethyl sulfoxide-13C2.
Diagram 2: Troubleshooting Workflow for Suspected DMSO-13C2 Degradation
Caption: Troubleshooting workflow for issues related to DMSO-13C2 quality.
References
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. [Link]
-
Dimethyl sulfoxide - Wikipedia. [Link]
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). Washington State University. [Link]
-
SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Greenfield Global. [Link]
-
Quantitation of Residual DMSO in Nanoformulations Using Gas Chromatography with Direct Injection and Flame Ionization Detection. National Cancer Institute. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
-
Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. PubMed. [Link]
-
Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. PubMed. [Link]
-
Preparation of ( sup 13 C sub 2 )DMSO. [Dimethyl sulfoxide]. OSTI.GOV. [Link]
-
DMSO Oxidation. University of Wisconsin-Madison. [Link]
-
Methods for the Synthesis and Analysis of Dimethyl Sulfoxide (A Review). ResearchGate. [Link]
-
Degradation of DMSO by ozone-based advanced oxidation processes. ResearchGate. [Link]
-
artifact-peaks-of-dmso-in-head-space-gc-analysis.docx. ChemRxiv. [Link]
-
Insights into the Oxidation Mechanism and Kinetics of Dimethyl Sulfoxide by Peroxymonosulfate. Organic Process Research & Development. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy. PubMed. [Link]
-
1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. ResearchGate. [Link]
-
DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. ResearchGate. [Link]
-
Gas chromatography/mass spectrometry (GC/MS) analysis of contaminants... ResearchGate. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. [Link]
-
Dimethyl sulfoxide-13C2 | C2H6OS. PubChem. [Link]
-
Oxidation of DMSO and methanesulfinic acid by the hydroxyl radical. PubMed. [Link]
-
Quantitation of Residual DMSO in Nanoformulations Using Gas Chromatography with Direct Injection and Flame Ionization Detection. NCBI. [Link]
-
HNMR Practice Problems with Step-by-Step Solutions. YouTube. [Link]
-
DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical. [Link]
-
Bad batch of DMSO?. Reddit. [Link]
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ACS Publications. [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Dow AgroSciences. [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. [Link]
-
DMSO –Oxalyl Chloride, Swern Oxidation. WordPress. [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Navigating Post-Thaw Cell Viability Challenges with DMSO-13C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The successful cryopreservation and subsequent thawing of cells are cornerstones of reproducible and reliable research. While Dimethyl sulfoxide (DMSO) is a widely used and effective cryoprotectant, issues with post-thaw cell viability can arise, leading to costly delays and compromised experimental integrity. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address specific challenges encountered when using Dimethyl sulfoxide-13C2 for cell cryopreservation.
Troubleshooting Guide: Addressing Poor Post-Thaw Cell Viability
This section tackles common problems researchers face after thawing cells cryopreserved with DMSO-13C2, offering explanations and actionable solutions.
Why is my cell viability drastically lower than expected after thawing?
Several factors throughout the cryopreservation and thawing process can contribute to significant cell loss. A systematic review of your protocol is the first step toward identifying the culprit.
Potential Causes & Solutions:
-
Suboptimal Cell Health Pre-Freezing: The cryopreservation process is stressful for cells. Starting with a healthy, actively dividing cell population is critical.[1][2]
-
Incorrect Cooling Rate: The rate at which cells are cooled is a crucial factor in preventing lethal intracellular ice crystal formation.[1][4][5]
-
Inadequate Thawing Technique: The thawing process is just as critical as the freezing process. Slow thawing can lead to the formation of damaging ice crystals.[7][8]
-
Prolonged Exposure to DMSO at Room Temperature: DMSO is toxic to cells at room temperature.[11][12][13]
I'm observing a lot of cell clumping after thawing. What's causing this and how can I prevent it?
Cell clumping is often a sign of cell stress and death, where DNA released from lysed cells acts as a binding agent.
Potential Causes & Solutions:
-
Cell Lysis During Thawing: The presence of extracellular DNA from damaged cells is a primary cause of clumping.
-
High Cell Density: Freezing cells at too high a concentration can lead to clumping upon thawing.
-
Recommendation: Adhere to the recommended cell density for your specific cell type. A common density is 1-5 x 10^6 cells/mL.[1]
-
My cells attach poorly to the culture vessel after thawing. What should I do?
Poor attachment is a common indicator of cellular stress and reduced viability.
Potential Causes & Solutions:
-
Sub-lethal Damage: Even if cells appear viable via trypan blue exclusion, they may have sustained sub-lethal damage that impairs their ability to adhere and proliferate.
-
Recommendation: Review and optimize your entire cryopreservation and thawing protocol, paying close attention to cooling and warming rates.
-
-
Residual DMSO Toxicity: Incomplete removal of DMSO can negatively impact cell health and attachment.
-
Inappropriate Seeding Density: Seeding cells at a density that is too low can hinder their recovery and attachment.[12]
-
Recommendation: Increase the seeding density for the first passage after thawing to promote cell-to-cell contact and the conditioning of the medium.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of DMSO-13C2 in cryopreservation.
What is the optimal concentration of DMSO-13C2 for cryopreservation?
The optimal concentration of DMSO can vary depending on the cell type, but a concentration of 5-10% (v/v) in the freezing medium is typically effective for most mammalian cells.[2][6] It's crucial to determine the optimal concentration for your specific cell line empirically. While higher concentrations can offer more protection against ice crystal formation, they also increase the risk of cytotoxicity.[11][15]
How does the cooling rate affect my cells?
The cooling rate is a critical parameter that influences the formation of ice crystals.
-
Slow Cooling (-1°C/minute): This allows for the controlled dehydration of cells as the extracellular medium freezes. This outward movement of water minimizes the formation of damaging intracellular ice crystals.[8]
-
Rapid Cooling: If the cooling rate is too fast, water does not have sufficient time to move out of the cell, leading to the formation of large, lethal intracellular ice crystals.[5]
Why is rapid thawing so important?
Rapid thawing is crucial to minimize the process of ice recrystallization.[16][17] During slow warming, small, less harmful ice crystals can fuse to form larger, more damaging crystals that can rupture cellular membranes and organelles.[7][16][18] A quick transition from a frozen to a liquid state prevents this recrystallization from occurring.
Can I re-freeze cells that have already been thawed?
It is generally not recommended to refreeze cells that have already been thawed.[1] Each freeze-thaw cycle is a stressful event for the cells and will significantly reduce their viability and recovery rate. It is best practice to thaw only the number of cells needed for an experiment and to create a new stock of frozen cells from a healthy, proliferating culture.
Key Experimental Protocols
Standard Cell Freezing Protocol
-
Cell Preparation: Harvest cells during their logarithmic growth phase and confirm high viability (>90%). Centrifuge the cell suspension and resuspend the pellet in cold, complete growth medium.
-
Prepare Freezing Medium: Prepare a freezing medium consisting of complete growth medium supplemented with the desired final concentration of DMSO-13C2 (typically 5-10%). It is crucial to add the DMSO to the medium and not directly to the cells.[13] Keep the freezing medium on ice.
-
Cell Suspension: Slowly add the cold freezing medium to the cell suspension while gently mixing. The final cell density should be between 1-5 x 10^6 cells/mL.
-
Aliquoting: Dispense the cell suspension into sterile cryovials.
-
Controlled Cooling: Place the cryovials in a controlled-rate freezing container and transfer them to a -80°C freezer overnight. This will achieve the recommended cooling rate of -1°C/minute.[1][6]
-
Long-Term Storage: For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer (-150°C to -196°C).[4]
Optimal Cell Thawing Protocol
-
Preparation: Pre-warm the appropriate complete growth medium in a 37°C water bath. Prepare a centrifuge tube with at least 10 mL of the pre-warmed medium.
-
Rapid Thawing: Retrieve a cryovial from the liquid nitrogen freezer and immediately place it in the 37°C water bath. Gently agitate the vial until only a small ice crystal remains.[9][19]
-
Dilution: Promptly decontaminate the outside of the vial with 70% ethanol.[14] In a sterile environment, immediately transfer the contents of the cryovial into the centrifuge tube containing the pre-warmed medium.[9] This dilutes the DMSO, reducing its toxicity.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5-10 minutes to pellet the cells.[9][14]
-
Resuspension: Carefully aspirate the supernatant containing the DMSO. Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Plating and Incubation: Perform a viable cell count and plate the cells at the desired density in a culture flask or plate. Place the culture in a humidified incubator at 37°C with 5% CO2.
-
Post-Thaw Care: Change the culture medium after 24 hours to remove any remaining dead cells and residual DMSO.[10]
Visualizing Key Processes
Optimal Thawing Workflow
Caption: A streamlined workflow for optimal cell thawing to maximize viability.
Factors Influencing Post-Thaw Viability
Caption: Interconnected factors that critically impact post-thaw cell viability.
Summary of Critical Parameters
| Parameter | Recommendation | Rationale |
| Cell Health Pre-Freeze | >90% viability, logarithmic growth phase | Healthy cells are more resilient to the stresses of cryopreservation.[1][2] |
| DMSO-13C2 Concentration | 5-10% (v/v) | Balances cryoprotection with potential cytotoxicity.[2][6] |
| Cooling Rate | -1°C per minute | Minimizes intracellular ice crystal formation.[1][2][6] |
| Storage Temperature | <-130°C (Liquid Nitrogen Vapor Phase) | Halts biological activity for long-term preservation.[4] |
| Thawing Rate | Rapid (in 37°C water bath) | Prevents damaging ice recrystallization.[7][8] |
| Post-Thaw DMSO Removal | Immediate dilution and centrifugation | Reduces toxic effects of DMSO at warmer temperatures.[7][10][12] |
References
- CLYTE Technologies. (2025, October 3). Break the Ice: How to Thaw Frozen Cells for Optimal Viability.
- Unknown. (2023, May 5). Freezing Cells in DMSO: Benefits & Process Explained.
- Song, K. (n.d.). I know this is a common issue, but do you have recommendations for improving cell viability post thaw. Cell Culture Dish.
- Unknown. (n.d.). Impact of Freeze–Thaw Processes on the Quality of Cells. Insights.bio.
- Unknown. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
- STEMCELL Technologies. (n.d.). How to Thaw Frozen Primary Cells.
- Taylor & Francis. (n.d.). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?.
- BPS Bioscience. (n.d.). Cell Thawing Protocol.
- PubMed Central. (n.d.). Overcoming ice: cutting-edge materials and advanced strategies for effective cryopreservation of biosample.
- Various Authors. (2014, July 22). What's the best protocol for thawing the frozen cells?. ResearchGate.
- Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.
- Assay Genie. (2024, March 19). How to Thaw Cells: Best Practices for Cell Culture Success.
- ATCC. (2016, April 21). Best Practices in Cryopreservation.
- National Institutes of Health. (n.d.). Cryopreservation: An Overview of Principles and Cell-Specific Considerations.
- National Institutes of Health. (n.d.). Improving Cell Recovery: Freezing and Thawing Optimization of Induced Pluripotent Stem Cells.
- abm Inc. (n.d.). Cell Culture – Why are my cells not attaching or proliferating after thawing?.
- MDPI. (n.d.). The Formation and Control of Ice Crystal and Its Impact on the Quality of Frozen Aquatic Products: A Review.
- Various Authors. (n.d.). A study on ice crystal formation behavior at intracellular freezing of plant cells using a high-speed camera. ResearchGate.
- ACS Publications. (n.d.). Modulating Intracellular Ice Growth with Cell-Permeating Small-Molecule Ice Recrystallization Inhibitors.
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- Single Use Support. (2023, August 9). Thawing cells – process, difficulties & recommendations.
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- Corning. (n.d.). Why Aren't My Cells Surviving Cell Thawing?: Cryopreservation Best Practices for Cell Freezing and Thawing.
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- MP Biomedicals. (n.d.). PROTOCOL - Cell Cryopreservation Medium with 10% DMSO.
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- Various Authors. (2018, November 20). Why I got low cell viability after thawing!?. ResearchGate.
- PubMed. (n.d.). The viability of cryopreserved PBPC depends on the DMSO concentration and the concentration of nucleated cells in the graft.
- Azenta Life Sciences. (2023, April 4). Considerations for Protecting Cell Viability During Cryopreservation.
- CellBios. (n.d.). CellSol® Cryopreservation Solutions - DMSO-Dextran.
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Technical Support Center: Optimizing Dimethyl Sulfoxide (DMSO) for Stem Cell Cryopreservation
Welcome to the technical support resource for optimizing the use of Dimethyl Sulfoxide (DMSO) in stem cell cryopreservation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high post-thaw viability and functionality of your valuable stem cell populations. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for your cryopreservation workflows.
The Science of Cryopreservation: Why DMSO?
Cryopreservation is a delicate balance between preventing ice crystal formation and mitigating the toxic effects of cryoprotective agents (CPAs). Dimethyl sulfoxide is the most widely used CPA for stem cells due to its ability to readily penetrate the cell membrane.[1][2][3] Once inside the cell, DMSO forms hydrogen bonds with water molecules, effectively lowering the freezing point and preventing the formation of damaging intracellular ice crystals.[2][4] This process, combined with a controlled, slow cooling rate, dehydrates the cells, further reducing the risk of ice crystal-induced mechanical damage to cellular structures.[2]
While highly effective, DMSO is not without its challenges. It can exert cytotoxic effects, particularly at higher concentrations and warmer temperatures.[2][5] Therefore, optimizing its concentration and handling procedures is paramount to successful cryopreservation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the cryopreservation of stem cells using DMSO.
FAQ 1: What is the optimal concentration of DMSO for cryopreserving my stem cells?
The most common concentration range for DMSO in cryopreservation media is 5-10% (v/v).[3] However, the optimal concentration can be cell-type dependent. For many robust cell lines, 10% DMSO is the standard. For more sensitive primary cells or stem cells, starting with a lower concentration, such as 5% or 7.5%, may be beneficial.[6][7]
Recent studies have shown successful cryopreservation of mesenchymal stem cells (MSCs) with as low as 2.5% DMSO, especially when used in conjunction with other cryoprotectants like hydrogels or polyampholytes.[5][8][9] Reducing the DMSO concentration can help mitigate its potential toxicity and impact on stem cell differentiation.[8]
Troubleshooting Low Viability Related to DMSO Concentration:
-
Issue: High cell death immediately after thawing.
-
Possible Cause: The DMSO concentration may be too high, leading to chemical toxicity.
-
Solution: Titrate the DMSO concentration down. Perform a viability study comparing 10%, 7.5%, and 5% DMSO for your specific stem cell type.
-
-
Issue: Cells appear shrunken and have poor morphology post-thaw.
-
Possible Cause: The DMSO concentration may be too low, leading to insufficient protection from ice crystal formation.
-
Solution: If using a lower concentration, ensure the cooling rate is strictly controlled. Consider a modest increase in DMSO concentration.
-
FAQ 2: I'm seeing low cell viability post-thaw. What are the most critical factors to check?
Low post-thaw viability is a common problem with multiple potential causes.[10] It's essential to systematically evaluate each step of your process.[11]
Key Checkpoints for Improving Post-Thaw Viability:
-
Pre-Freeze Cell Health: The state of your cells before freezing is a critical determinant of their survival.[10][11]
-
Best Practice: Always use cells in the logarithmic growth phase. Ensure high viability (>95%) and avoid cultures that are over-confluent or have high passage numbers.[12]
-
-
Cryopreservation Medium Preparation:
-
Best Practice: Prepare the freezing medium fresh. When adding DMSO, which is an exothermic process, add it dropwise to a chilled mixture of base medium and serum to dissipate heat.[13]
-
-
Cooling Rate: A slow, controlled cooling rate of -1°C per minute is crucial for most mammalian cells.[1][3][10]
-
Thawing Procedure:
-
Post-Thaw Handling:
-
Best Practice: Dilute the cells immediately after thawing in pre-warmed culture medium to reduce the effective concentration of DMSO and minimize osmotic shock.[15] Centrifuge the cells to remove the DMSO-containing medium before resuspending in fresh culture medium.
-
Troubleshooting Workflow: Diagnosing Low Post-Thaw Viability
Use the following decision tree to systematically troubleshoot poor outcomes.
Caption: A visual representation of the standardized workflow for freezing and thawing stem cells.
References
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-
Hydrogel microcapsulation technology reduces the DMSO concentration required for stem cell cryopreservation - PMC - PubMed Central . (2025). PubMed Central. [Link]
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Low DMSO Cryopreservation of Stem Cells Enabled by Macromolecular Cryoprotectants - PMC - NIH . National Institutes of Health. [Link]
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Post-thaw viability of cryopreserved peripheral blood stem cells (PBSC) does not guarantee functional activity: important implications for quality assurance of stem cell transplant programmes - PubMed . (2016). PubMed. [Link]
- Effects of storage media, supplements and cryopreservation methods on quality of stem cells. World Journal of Stem Cells.
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Low DMSO Cryopreservation of Stem Cells Enabled by Macromolecular Cryoprotectants | ACS Applied Bio Materials . (2020). ACS Publications. [Link]
- Post-Thaw Viability Of Cryopreserved Peripheral Blood Stem Cells (PBSC) Does Not Guarantee Functional Activity - CORE. CORE.
- Effect of Dimethyl Sulfoxide (DMSO) on Cryopreservation of Porcine Mesenchymal Stem Cells (pMSCs) - ResearchGate.
-
I know this is a common issue, but do you have recommendations for improving cell viability post thaw. We have had varying success and I'm not sure why. - Cell Culture Dish . Cell Culture Dish. [Link]
- Dimethyl sulfoxide in cryopreservation: an overview. International Journal of Pharmacy and Pharmaceutical Sciences.
-
CellSol® Cryopreservation Solutions - DMSO-Dextran - CellBios . CellBios. [Link]
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Optimization of Cryopreservation Technique for Human Cord Blood Nucleated Cells Using Combination of Cryoprotectant DMSO and Antioxidant N-acetyl-L-cysteine | Problems of Cryobiology and Cryomedicine . (2016). Problems of Cryobiology and Cryomedicine. [Link]
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Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - Semantic Scholar . Semantic Scholar. [Link]
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Improving Cell Recovery: Freezing and Thawing Optimization of Induced Pluripotent Stem Cells - PMC - NIH . National Institutes of Health. [Link]
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Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC - NIH . National Institutes of Health. [Link]
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How To Overcome The Challenges In Cryopreservation? - Kosheeka . (2020). Kosheeka. [Link]
- PROCEDURE FOR MAKING FREEZE SOLUTION Cells require the correct amount of DMSO and nutrient for sustainability when cryopreserved.
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A First Insight into the Validity of Post-Thaw Cell Recovery, Viability, and Potency Over Time - Oxford Academic . (2022). Oxford Academic. [Link]
- (PDF) Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics - ResearchGate. (2022).
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Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics - Frontiers . Frontiers. [Link]
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Why Aren't My Cells Surviving Cell Thawing?: Cryopreservation Best Practices for Cell Freezing and Thawing - Corning . Corning. [Link]
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Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics - PMC - PubMed Central . PubMed Central. [Link]
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DMSO: Freezing Cells - Single Use Support . (2024). Single Use Support. [Link]
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Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC . National Institutes of Health. [Link]
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Profiling the metabolism of human cells by deep 13C labeling - PMC - PubMed Central - NIH . National Institutes of Health. [Link]
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Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed . (2009). PubMed. [Link]
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Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics | FDA . (2021). FDA. [Link]
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Validation & Comparative
A Guide to Validating Metabolic Flux Data: A Comparative Analysis of Dimethyl Sulfoxide-¹³C₂ and Established Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of using a novel isotopic tracer, Dimethyl sulfoxide-¹³C₂ (DMSO-¹³C₂), against well-established tracers for validating metabolic flux data. As Senior Application Scientists, we aim to provide not just a protocol, but a framework for critical thinking about tracer selection, experimental design, and data validation in ¹³C-Metabolic Flux Analysis (¹³C-MFA). We will explore the theoretical basis for using DMSO-¹³C₂, propose a rigorous validation workflow, and objectively compare its potential performance with that of gold-standard tracers.
The Bedrock of Quantitative Physiology: ¹³C-Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) stands as the gold standard for quantifying the rates (fluxes) of intracellular metabolic pathways.[1] This powerful technique involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As cells metabolize this tracer, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), and integrating this data with a stoichiometric model of cellular metabolism, we can precisely calculate the in vivo reaction rates.[2][3] The success of a ¹³C-MFA study is fundamentally dependent on a robust experimental design, meticulous analytical measurements, and rigorous computational and statistical validation.[1][4]
A critical element of the experimental design is the choice of the ¹³C-labeled tracer. The ideal tracer should enter central metabolism at a known point, and its labeled atoms should be distributed across multiple pathways of interest, leading to distinct and measurable labeling patterns in downstream metabolites. This allows for the precise and accurate resolution of metabolic fluxes.
Dimethyl Sulfoxide-¹³C₂: A Novel Probe into One-Carbon Metabolism?
While tracers like ¹³C-glucose and ¹³C-glutamine are the workhorses of ¹³C-MFA for probing central carbon metabolism, the exploration of novel tracers is essential for elucidating specific metabolic pathways. Dimethyl sulfoxide-¹³C₂ (DMSO-¹³C₂) presents an intriguing, albeit largely unexplored, candidate for tracing one-carbon metabolism.
DMSO is a widely used solvent in biological research, and it is known to be metabolized by cells.[5] The metabolic fate of its methyl groups is of particular interest. Studies have suggested that DMSO can be metabolized to formaldehyde.[5][6][7][8][9] Formaldehyde is a key one-carbon unit that can enter the one-carbon pool, which is crucial for the biosynthesis of nucleotides, amino acids, and for methylation reactions via S-adenosylmethionine (SAM).[10][11][12]
Hypothesized Metabolic Fate of DMSO-¹³C₂
We hypothesize that the ¹³C-labeled methyl groups of DMSO-¹³C₂ can be enzymatically cleaved and oxidized to ¹³C-formaldehyde. This ¹³C-formaldehyde can then enter the folate cycle, leading to the labeling of various downstream metabolites, including serine, glycine, and purines. This would provide a unique entry point to probe the dynamics of one-carbon metabolism.
Comparative Analysis: DMSO-¹³C₂ vs. Established Tracers
The choice of a tracer is paramount for the success of a ¹³C-MFA study. Below is a comparative table summarizing the key features of the hypothetical DMSO-¹³C₂ tracer against the well-established [U-¹³C]-Glucose and [U-¹³C]-Glutamine.
| Feature | Dimethyl Sulfoxide-¹³C₂ (Hypothetical) | [U-¹³C]-Glucose | [U-¹³C]-Glutamine |
| Primary Metabolic Target | One-Carbon Metabolism, Folate Cycle | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | TCA Cycle, Anaplerosis, Amino Acid Metabolism |
| Point of Entry into Metabolism | One-carbon pool via formaldehyde | Glycolysis | TCA Cycle via α-ketoglutarate |
| Potential Advantages | - Direct probe of one-carbon metabolism - Potentially less perturbation of central carbon metabolism compared to glucose | - Broad labeling of central carbon metabolism - Well-characterized metabolic fate | - Excellent for probing TCA cycle activity - Complements glucose tracing |
| Potential Challenges | - Metabolic pathway and rate of entry are not well-characterized - Potential for cellular toxicity at higher concentrations - DMSO is known to affect cellular processes | - Can lead to complex labeling patterns that are difficult to resolve - High rates of glycolysis can dilute the label | - May not efficiently label glycolytic intermediates |
| Established Methodology | No | Yes | Yes |
Experimental Protocols: A Framework for Validation
The introduction of any novel tracer requires a rigorous and systematic validation process. The following protocols outline a self-validating system for assessing the utility of DMSO-¹³C₂ as a metabolic tracer.
Protocol 1: Determining the Metabolic Fate and Entry Point of DMSO-¹³C₂
Objective: To confirm the metabolic conversion of DMSO-¹³C₂ to ¹³C-formaldehyde and its entry into the one-carbon pool.
Methodology:
-
Cell Culture: Culture cells of interest in a standard medium.
-
Tracer Introduction: Introduce a defined concentration of DMSO-¹³C₂ to the culture medium.
-
Time-Course Sampling: Collect cell extracts and culture supernatant at multiple time points (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction: Perform a rapid quenching and extraction of intracellular metabolites.
-
LC-MS/MS Analysis: Use a targeted LC-MS/MS method to quantify the isotopic enrichment in key metabolites of the one-carbon pathway, such as serine, glycine, and formate.
-
Data Analysis: Plot the ¹³C-labeling kinetics of these metabolites to determine the rate of incorporation and confirm the entry point.
Protocol 2: Steady-State ¹³C-MFA with DMSO-¹³C₂
Objective: To quantify metabolic fluxes through the one-carbon pathway using DMSO-¹³C₂.
Methodology:
-
Achieve Metabolic and Isotopic Steady State: Culture cells with DMSO-¹³C₂ for a duration sufficient to reach both metabolic and isotopic steady state. This should be empirically determined by analyzing labeling patterns at multiple time points until they no longer change.[13][14]
-
Sample Collection: Harvest cell pellets and culture supernatant.
-
Biomass Composition Analysis: Determine the macromolecular composition (protein, RNA, DNA, lipids) of the biomass.
-
Measurement of Extracellular Fluxes: Quantify the consumption rate of DMSO-¹³C₂ and the secretion rates of any relevant byproducts.
-
GC-MS/LC-MS Analysis of Intracellular Metabolites: Measure the mass isotopomer distributions of key intracellular metabolites and protein-bound amino acids.[3][15]
-
Computational Flux Analysis: Use a ¹³C-MFA software suite to integrate the experimental data into a stoichiometric model and estimate the intracellular fluxes.[16][17]
-
Statistical Validation: Perform a goodness-of-fit analysis (e.g., chi-squared test) to ensure the model is consistent with the experimental data and calculate confidence intervals for the estimated fluxes.[4][18][19][20]
Visualizing the Flow: Workflows and Pathways
To better understand the experimental and metabolic logic, the following diagrams have been generated using Graphviz.
Caption: A comprehensive workflow for the validation of DMSO-¹³C₂ as a metabolic tracer.
Caption: The hypothesized entry of ¹³C from DMSO-¹³C₂ into one-carbon metabolism.
Trustworthiness and Self-Validation: The Cornerstones of Reliable Flux Data
A critical aspect of any ¹³C-MFA study is the implementation of a self-validating system. This involves a multi-pronged approach to ensure the reliability and reproducibility of the results.
-
Isotopic Steady State Confirmation: As mentioned in the protocol, it is imperative to experimentally verify that isotopic steady state has been achieved before conducting steady-state MFA. This is done by demonstrating that the mass isotopomer distributions of key metabolites do not change over time.[13][14]
-
Redundancy in Measurements: A well-designed ¹³C-MFA experiment will have more independent measurements than the number of fluxes to be estimated. This redundancy is crucial for the statistical validation of the model and for increasing the precision of the flux estimates.[1]
-
Goodness-of-Fit Analysis: The chi-squared (χ²) test is a statistical tool used to assess how well the model-predicted labeling patterns fit the experimentally measured data. A statistically acceptable fit provides confidence that the metabolic model is a valid representation of the cellular system.[4][19]
-
Confidence Intervals: Reporting flux estimates without confidence intervals is incomplete. Confidence intervals provide a range in which the true flux value is likely to fall, and thus quantify the precision of the estimate.
Conclusion and Future Perspectives
The validation of metabolic flux data is a rigorous process that demands careful experimental design, precise analytical measurements, and robust computational and statistical analysis. While established tracers like ¹³C-glucose and ¹³C-glutamine provide a strong foundation for probing central carbon metabolism, the development and validation of novel tracers are essential for expanding our understanding of complex metabolic networks.
Dimethyl sulfoxide-¹³C₂ presents a potential new tool for specifically investigating one-carbon metabolism. However, its utility as a reliable tracer is currently hypothetical and requires extensive experimental validation. The workflows and comparative analyses presented in this guide provide a roadmap for researchers to systematically evaluate DMSO-¹³C₂ and other novel tracers. By adhering to the principles of scientific integrity, including the implementation of self-validating experimental systems and rigorous statistical analysis, the scientific community can ensure the generation of high-quality, reproducible metabolic flux data that will accelerate research and drug development.
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Direct N-methylation reaction using DMSO as one-carbon bridge: convenient access to heterocycle-containing β-amino ketones. PubMed. [Link]
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The Ascent of a ¹³C-Labeled Standard in Quantitative NMR: A Comparative Guide to Dimethyl Sulfoxide-¹³C₂
In the landscape of analytical chemistry, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary ratio method for determining the purity and concentration of chemical substances.[1][2] Its fundamental principle lies in the direct proportionality between the integrated signal area of a nucleus and its molar concentration.[1][2] The accuracy of qNMR, however, is critically dependent on the use of a meticulously chosen internal standard.[3][4] This guide provides an in-depth comparison of Dimethyl sulfoxide-¹³C₂ (DMSO-¹³C₂) as a qNMR internal standard against traditional proton-containing standards, supported by experimental considerations and data.
The Lynchpin of Accuracy: The Role of the Internal Standard
An internal standard in qNMR serves as a reference against which the analyte's signal is compared.[2] An ideal internal standard should exhibit several key characteristics:
-
High Purity: The standard must have a well-defined and high level of chemical and isotopic purity to ensure accurate quantification.[5]
-
Chemical Stability: It must be inert and not react with the analyte, solvent, or trace impurities under the experimental conditions.[1][6]
-
Signal Simplicity and Resolution: The standard should produce a simple, sharp signal (ideally a singlet) in a region of the spectrum free from analyte or impurity signals to prevent overlap.[4][5]
-
Solubility: It must be readily soluble in the deuterated solvent used for the analysis.[3][5]
-
Appropriate Relaxation Times: The spin-lattice relaxation time (T₁) of the standard's signal should be well-characterized and ideally similar to that of the analyte to allow for complete relaxation between pulses and ensure accurate integration.[7]
The internal reference method is widely regarded as the most accurate and reproducible approach for obtaining quantitative ¹H-NMR spectra, capable of achieving errors of less than 1%.[8][9][10]
Introducing a Paradigm Shift: Dimethyl Sulfoxide-¹³C₂
Traditionally, qNMR has relied heavily on ¹H NMR due to the high natural abundance and sensitivity of the proton nucleus.[1][11] However, spectral overlap in complex mixtures is a common challenge.[11] This is where ¹³C NMR offers a significant advantage due to its much larger chemical shift dispersion, providing better signal separation.[11][12] The primary drawback of ¹³C NMR has been its low sensitivity, stemming from the low natural abundance (1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio.[11]
The use of a ¹³C-labeled internal standard like DMSO-¹³C₂ directly addresses this limitation for the standard's signal while leveraging the superior resolution of ¹³C NMR for the analyte. By incorporating ¹³C at two positions, the signal intensity for the standard is dramatically increased, making it a viable and powerful tool for quantification.[13]
Head-to-Head Comparison: DMSO-¹³C₂ vs. Traditional Standards
To objectively assess the performance of DMSO-¹³C₂, let's compare its key properties with commonly used ¹H internal standards, such as Dimethyl Sulfone (DMSO₂) and Maleic Acid.
| Property | Dimethyl Sulfoxide-¹³C₂ (DMSO-¹³C₂) | Dimethyl Sulfone (DMSO₂) | Maleic Acid |
| Observed Nucleus | ¹³C | ¹H | ¹H |
| Signal Simplicity | Singlet | Singlet | Singlet |
| Typical Chemical Shift | ~39.5 ppm (in DMSO-d₆)[13][14][15] | ~3.1-3.2 ppm (solvent dependent)[16] | ~6.3 ppm (in D₂O) |
| Potential for Signal Overlap with Analyte | Very Low (due to broad ¹³C chemical shift range)[11][12] | Moderate to High (in the crowded aliphatic region of ¹H spectra) | Moderate (can overlap with olefinic protons) |
| Purity & Certification | Available with high isotopic and chemical purity. | Available as a certified reference material.[16] | High purity available, but can be hygroscopic.[3] |
| Solubility | Excellent in a wide range of common deuterated solvents. | Good solubility in many deuterated solvents.[16] | Primarily soluble in polar solvents like D₂O and DMSO-d₆.[17] |
| Key Advantage | Minimizes spectral overlap, enabling quantification in complex mixtures. | Well-characterized and widely used. | Simple spectrum and good water solubility. |
| Key Disadvantage | Requires ¹³C NMR capabilities; lower intrinsic sensitivity of the ¹³C nucleus. | Signal is in a commonly congested spectral region. | Hygroscopic nature can affect accurate weighing.[3] |
The Causality Behind Experimental Choices: A Validated Protocol
Achieving accurate and precise qNMR results is contingent on a meticulously designed experimental protocol. The following step-by-step methodology for using DMSO-¹³C₂ as an internal standard is designed to be a self-validating system, incorporating best practices to minimize sources of error.
Experimental Workflow Diagram
Caption: Workflow for qNMR using an internal standard.
Detailed Step-by-Step Methodology
-
Sample Preparation (The Foundation of Accuracy)
-
Weighing: Utilize a microbalance with at least 0.01 mg readability to accurately weigh the analyte and the DMSO-¹³C₂ internal standard.[18] The mass of the standard is a critical variable in the final calculation. Aim for a molar ratio between the analyte and standard that yields comparable signal intensities.[1][6]
-
Solvent Selection: Choose a deuterated solvent in which both the analyte and DMSO-¹³C₂ are fully soluble. DMSO-d₆ is often an excellent choice due to its high solubilizing power.
-
Dissolution: Add a precise volume of the deuterated solvent to the accurately weighed solids in the NMR tube. Ensure complete dissolution through gentle vortexing or sonication. Inhomogeneous samples lead to poor shimming, broad lines, and inaccurate integrals.[1]
-
-
Data Acquisition (Ensuring Quantitative Fidelity)
-
Instrumental Setup: Before acquisition, ensure the NMR probe is properly tuned and matched for the sample. Perform automated or manual shimming to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.[7]
-
Relaxation Delay (D1) - The Most Critical Parameter: The time between successive pulses, known as the relaxation delay (D1), is crucial for accurate quantification.[6] To ensure all nuclei have returned to thermal equilibrium before the next pulse, D1 must be sufficiently long. A conservative and widely accepted practice is to set the total relaxation delay (D1 + acquisition time) to be at least 7 times the longest spin-lattice relaxation time (T₁) of any signal being quantified (both analyte and standard).[1][6] The T₁ values should be experimentally determined for your specific sample using an inversion-recovery pulse sequence.[6][7] While ¹³C T₁ values can be long, particularly for quaternary carbons, the protonated carbons of DMSO-¹³C₂ are expected to have more manageable relaxation times.
-
Pulse Angle: A 90° excitation pulse is recommended to maximize the signal for each scan.[1][6]
-
Decoupling: For quantitative ¹³C NMR, it is essential to use inverse-gated proton decoupling. This technique applies broadband proton decoupling only during the acquisition of the FID, not during the relaxation delay. This approach provides a clean, singlet signal for each carbon while suppressing the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-quantitative signal enhancements.[19][20]
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N). An S/N of at least 250:1 is recommended for a precision of better than 1%.[1]
-
-
Data Processing (Extracting the True Value)
-
Fourier Transformation: Apply minimal line broadening (e.g., 0.1-1 Hz) to the Free Induction Decay (FID) to improve S/N without significantly distorting the peak shape.[1] Use zero-filling to enhance the digital resolution of the spectrum.
-
Phasing and Baseline Correction: Meticulous manual phasing and baseline correction are paramount.[1] Automated routines can introduce errors that distort integral values. A flat baseline across the entire spectrum is essential for accurate integration.
-
Integration: Integrate the well-resolved, non-overlapping signal of the DMSO-¹³C₂ standard and one or more clean signals from the analyte. The integration region should be wide enough to encompass the entire peak, including any satellite signals if consistency is maintained. A common guideline is to integrate over a frequency range of approximately 64 times the full width at half height (FWHH) of the peak.[1]
-
The Calculation of Purity
The purity of the analyte (Purityₐ) can be calculated using the following equation:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I: Integral value of the signal
-
N: Number of nuclei giving rise to the signal (for DMSO-¹³C₂, N=2)
-
M: Molar mass
-
m: Weighed mass
-
Purity: Purity of the standard
-
a: corresponds to the analyte
-
std: corresponds to the internal standard[1]
Conclusion: The Strategic Advantage of DMSO-¹³C₂
The selection of an internal standard is a critical decision that directly impacts the accuracy and reliability of qNMR results. While traditional ¹H standards are effective in many scenarios, they can be limited by spectral congestion.
Dimethyl sulfoxide-¹³C₂ emerges as a superior alternative for the analysis of complex mixtures where ¹H spectral overlap is problematic. Its key advantages are:
-
Elimination of Spectral Overlap: The ¹³C signal of DMSO-¹³C₂ resides in a spectral region far removed from most analyte signals, virtually eliminating the risk of overlap.
-
Simplified Spectra: The large chemical shift dispersion of ¹³C NMR simplifies complex spectra, allowing for cleaner integration of analyte signals.
-
High Versatility: DMSO is an excellent solvent for a wide array of organic compounds, making DMSO-¹³C₂ a versatile standard.
By adopting a ¹³C-labeled internal standard like DMSO-¹³C₂ and adhering to a rigorously validated experimental protocol, researchers, scientists, and drug development professionals can harness the full quantitative power of NMR spectroscopy, achieving highly accurate and defensible results even for the most challenging samples. This strategic choice transforms qNMR from a powerful technique into a gold-standard quantitative method.[4]
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Jaki, D. C., & Lankin, G. F. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products, 70(4), 589–595. [Link]
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Webster, G. K., & Pommerening, C. A. (2013). A comparison of quantitative nuclear magnetic resonance methods: internal, external, and electronic referencing. Magnetic Resonance in Chemistry, 51(11), 705–713. [Link]
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Giraudeau, P., et al. (2021). Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR). Analytical Chemistry, 93(4), 2539–2547. [Link]
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A-Comparative-Guide-to-Cross-Validating-Dimethyl-Sulfoxide-13C2-Tracer-Results-in-Metabolic-Flux-Analysis
Introduction: The Imperative of Cross-Validation in Isotope Tracing
Metabolic flux analysis (MFA), a cornerstone of systems biology, leverages stable isotope tracers to map the intricate flow of atoms through metabolic networks.[1][2] This powerful technique provides a dynamic snapshot of cellular physiology, far surpassing the static information offered by traditional metabolomics.[3][4] The choice of isotopic tracer is paramount, as it dictates which pathways can be resolved and the precision of the resulting flux estimations.[5][6][7]
Recently, Dimethyl sulfoxide-13C2 (DMSO-13C2) has emerged as a valuable tool, primarily for tracing one-carbon (1C) metabolism and methylation reactions.[8] DMSO can serve as a source of methyl groups for biosynthesis, offering a unique window into pathways crucial for nucleotide synthesis, epigenetics, and redox homeostasis.[8][9] However, as with any novel method, the data derived from DMSO-13C2 tracing must be rigorously validated to ensure scientific accuracy and robustness.
This guide provides a comprehensive framework for the cross-validation of DMSO-13C2 tracer results. We will explore established, orthogonal tracing methods, offering detailed protocols and a comparative analysis of the insights each technique provides. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design self-validating experiments, confidently interpret complex datasets, and ensure the integrity of their metabolic flux analyses.
Chapter 1: Principles of DMSO-13C2 as a Metabolic Tracer
Mechanism of Action: DMSO-13C2, where both methyl carbons are labeled with 13C, introduces these labeled methyl groups into the cellular environment. While DMSO is a common solvent, it can also be metabolized, albeit to a lesser extent than primary nutrients.[10] Under certain conditions, particularly those involving radical reactions, DMSO can donate a methyl group.[9] This labeled methyl unit can enter the S-adenosylmethionine (SAM) cycle, the central hub of cellular methylation. Once converted to 13C-labeled SAM, the labeled methyl group is transferred to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids.
Key Applications:
-
Tracing Methylation Cycles: Directly monitoring the flux of methyl groups through the SAM cycle.
-
Nucleotide Synthesis: Tracking the contribution of 1C units to the synthesis of purines and thymidylate.
-
Epigenetic Studies: Investigating the dynamics of DNA and histone methylation.[9]
-
Creatine Metabolism: Assessing the synthesis of phosphocreatine, a critical energy buffer.
Experimental Workflow Overview: The general workflow for a DMSO-13C2 tracing experiment involves cell culture, isotope labeling, metabolite extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: General workflow for a stable isotope tracing experiment.
Chapter 2: Cross-Validation with [U-13C]-Glucose
A fundamental principle of cross-validation is the use of an independent method to measure a related aspect of the same system.[11] While DMSO-13C2 traces the 1C unit, uniformly labeled glucose ([U-13C]-Glucose) traces the carbon backbone of central metabolism.[12] This provides an excellent orthogonal validation, especially for pathways where both precursors contribute, such as nucleotide synthesis.
Principle: [U-13C]-Glucose, where all six carbons are 13C, enters glycolysis and labels metabolites throughout central carbon metabolism, including the pentose phosphate pathway (PPP) and the TCA cycle.[13][14] For a metabolite like ATP, [U-13C]-Glucose will label the ribose sugar backbone (M+5), while DMSO-13C2 would theoretically label the methyl group on the adenine base (M+1, via SAM). Comparing the labeling patterns from parallel experiments provides a more complete and validated picture of nucleotide metabolism.
Detailed Experimental Protocol: [U-13C]-Glucose Tracing
This protocol is adapted for adherent mammalian cells in culture.
-
Cell Culture and Media Preparation:
-
Culture cells to approximately 80% confluency in standard growth medium. Ensure consistent cell density across all experimental replicates.
-
Prepare the labeling medium: Use glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and 10 mM [U-13C]-Glucose.
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed [U-13C]-Glucose labeling medium to the cells.
-
Incubate for a predetermined time (e.g., 4-24 hours) to approach isotopic steady state.[15] The exact duration should be optimized for the specific cell line and pathway of interest.
-
-
Metabolite Extraction:
-
Place the culture plates on dry ice to quench metabolism rapidly.
-
Aspirate the labeling medium.
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each plate.[16]
-
Use a cell scraper to detach the cells into the methanol solution.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile).
-
Analyze using an LC-MS system, often employing Hydrophilic Interaction Liquid Chromatography (HILIC) for separation of polar metabolites.[17]
-
The mass spectrometer will detect the mass isotopologue distributions (MIDs) for each metabolite (e.g., M+0, M+1, M+2, etc.).[18]
-
-
Data Analysis:
-
Process the raw LC-MS data to identify peaks and integrate their areas.
-
Correct for the natural abundance of 13C.
-
Analyze the MIDs to determine the fractional contribution of glucose to each metabolite's carbon backbone.[19]
-
Comparative Analysis
By running parallel experiments with DMSO-13C2 and [U-13C]-Glucose, we can create a validation matrix for key metabolites.
| Metabolite | Expected Labeling from DMSO-13C2 | Expected Labeling from [U-13C]-Glucose | Cross-Validation Insight |
| ATP | M+1 (on adenine base) | M+5 (on ribose moiety) | Confirms distinct contributions to different parts of the nucleotide. |
| Serine | M+1 (from 1C unit) | M+3 (from glycolysis) | Validates the flux through serine biosynthesis from different precursors. |
| Creatine | M+1 (from SAM) | No direct labeling | Confirms the specificity of DMSO-13C2 for methylation pathways. |
Chapter 3: Cross-Validation with [methyl-D3]-Methionine
For validating methylation fluxes, the most direct and rigorous comparison is with a deuterated methionine tracer, such as [methyl-D3]-L-methionine.[20] This provides a head-to-head comparison for the source of methyl groups in the SAM cycle.
Principle: [methyl-D3]-Methionine introduces a heavy-labeled methyl group (CD3) directly into the SAM cycle.[21] The subsequent transfer of this deuterated methyl group to acceptor molecules can be tracked by mass spectrometry.[22] By comparing the labeling enrichment from [methyl-D3]-Methionine (M+3) with that from DMSO-13C2 (M+1), researchers can validate the contribution of DMSO to the methyl donor pool.
Caption: Comparative entry points of DMSO-13C2 and [methyl-D3]-Methionine.
Detailed Experimental Protocol: [methyl-D3]-Methionine Tracing
The protocol is very similar to the one described for glucose, with the key difference being the labeling medium.
-
Cell Culture and Media Preparation:
-
Culture cells as previously described.
-
Prepare the labeling medium: Use methionine-free RPMI 1640 medium supplemented with 10% dialyzed FBS and the desired concentration of [methyl-D3]-L-methionine (e.g., 200 µM).
-
-
Isotope Labeling:
-
Wash cells with PBS and replace the standard medium with the pre-warmed labeling medium.
-
Incubate for a duration sufficient to achieve steady-state labeling in the SAM cycle and its downstream products (typically 6-24 hours).
-
-
Metabolite Extraction & LC-MS/MS Analysis:
-
Follow the same quenching and extraction procedures as outlined in Chapter 2.
-
LC-MS analysis will be targeted to detect the M+3 isotopologues of methylated compounds (e.g., SAM, creatine, methylated histones).
-
Comparative Data & Interpretation
A direct comparison of fractional enrichment provides a powerful validation.
| Metabolite | Labeling from DMSO-13C2 | Labeling from [methyl-D3]-Met | Interpretation of Discrepancies |
| S-adenosylmethionine (SAM) | M+1 | M+3 | The ratio of (M+1 from DMSO) / (M+3 from Met) indicates the relative contribution of exogenous DMSO to the SAM methyl pool. |
| Creatine | M+1 | M+3 | A lower M+1 enrichment compared to M+3 may suggest inefficient uptake or metabolism of DMSO compared to methionine. |
| 5-methylcytosine (in DNA) | M+1 | M+3 | Validates the flux of methyl groups towards epigenetic marks. |
Trustworthiness Check: If the fractional enrichment from [methyl-D3]-Methionine is significantly higher than from DMSO-13C2 for all methylated species, it confirms that methionine is the primary methyl donor and that DMSO is a minor contributor under the tested conditions. This result does not invalidate the DMSO tracer but rather quantifies its relative importance, which is a critical aspect of validation.
Chapter 4: Data Integration and a Self-Validating Framework
The true power of cross-validation lies in integrating the data from multiple, orthogonal tracer experiments.[6] This integrated approach minimizes the risk of misinterpretation arising from the unique artifacts or biases of a single tracer.
A Robust Cross-Validation Workflow:
Caption: Integrated workflow for robust cross-validation.
Potential Pitfalls and Considerations:
-
DMSO as a Solvent: When using other tracers for validation, if the compounds require DMSO for solubilization, it is crucial to use unlabeled DMSO and keep the concentration consistent and minimal (typically <0.1%) to avoid interfering with the labeling patterns.[23] High concentrations of DMSO can alter cellular metabolism and protein structure.[10][24]
-
Isotopic Purity: Always verify the isotopic purity of the tracers provided by the manufacturer.
-
Metabolic Perturbation: Introducing a high concentration of any tracer can potentially alter the metabolic network. Running dose-response curves can help identify a suitable tracer concentration that provides sufficient labeling without causing significant metabolic shifts.
Conclusion
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A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. (2018). Metabolism. [Link]
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- 17. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Tracers: Unraveling Cellular Metabolism with Dimethyl Sulfoxide-13C2 and Beyond
For researchers, scientists, and professionals in drug development, the elucidation of cellular metabolic pathways is paramount to understanding disease and discovering novel therapeutics. Stable isotope tracing, a powerful technique that follows the journey of labeled molecules through intricate biochemical networks, has become an indispensable tool in this quest.[1] Among the arsenal of available tracers, 13C-labeled compounds, particularly glucose and glutamine, have been the workhorses for mapping central carbon metabolism.[2][3] This guide provides an in-depth comparison of Dimethyl sulfoxide-13C2 (DMSO-13C2) with these conventional isotopic tracers, offering experimental insights and a forward-looking perspective on its potential applications and limitations.
The Foundation: Principles of Isotopic Tracing
Isotopic tracers are molecules in which one or more atoms have been replaced by a heavier, stable isotope, such as carbon-13 (¹³C).[4] When introduced into a biological system, these labeled compounds are metabolized alongside their unlabeled counterparts.[5] By using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, we can detect the incorporation of ¹³C into downstream metabolites, revealing the activity of specific metabolic pathways.[1][6] This approach, known as Metabolic Flux Analysis (MFA), allows for the quantification of the rates of metabolic reactions, providing a dynamic snapshot of cellular physiology.[7][8]
The Established Players: A Look at Conventional ¹³C Tracers
The selection of an isotopic tracer is a critical decision in experimental design, as it dictates the specific metabolic pathways that can be interrogated.[7][9] Glucose and glutamine are the primary carbon sources for many cultured cells, making their ¹³C-labeled versions the most widely used tracers.[2][9]
¹³C-Labeled Glucose Tracers
Glucose is a cornerstone of cellular energy metabolism, fueling glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[9] The specific labeling pattern on the glucose molecule determines its utility for studying different pathways.
-
[U-¹³C₆]Glucose: With all six carbon atoms labeled, this tracer provides a comprehensive view of glucose metabolism, allowing for the tracing of carbon throughout central metabolism.[2]
-
[1,2-¹³C₂]Glucose: This tracer is particularly effective for estimating the flux through the pentose phosphate pathway.[7]
¹³C-Labeled Glutamine Tracers
Glutamine is another crucial nutrient for proliferating cells, serving as a key anaplerotic substrate to replenish the TCA cycle.[10]
-
[U-¹³C₅]Glutamine: This is the preferred tracer for analyzing the TCA cycle, as it provides detailed information about both the oxidative and reductive carboxylation pathways.[7][10]
The following table summarizes the primary applications and key characteristics of these commonly used isotopic tracers.
| Tracer | Primary Application(s) | Strengths | Limitations |
| [U-¹³C₆]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | Provides a global view of glucose carbon fate. | Can be complex to interpret labeling patterns in the TCA cycle due to multiple entry points. |
| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway (PPP) | Offers precise estimation of PPP flux.[7] | Less informative for TCA cycle analysis compared to uniformly labeled glucose. |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Excellent for dissecting TCA cycle dynamics and glutamine metabolism.[7][10] | Does not directly inform on glycolytic flux. |
The Enigmatic Contender: Dimethyl Sulfoxide-13C2 (DMSO-¹³C₂)
Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in cell culture and drug discovery due to its ability to dissolve a wide range of polar and nonpolar compounds.[11][12] While its effects on cellular processes have been studied, its use as an isotopic tracer for metabolic flux analysis is not established. This section explores the potential of DMSO-¹³C₂ as a novel tracer, based on its known metabolic fate and chemical properties.
Metabolic Fate of DMSO
DMSO is not metabolically inert. In vivo studies have shown that it is metabolized in monkeys to dimethyl sulfone (DMSO₂) and dimethyl sulfide (DMS).[13] The metabolism of DMSO can also influence cellular processes, including gene expression and the activity of drug-metabolizing enzymes.[14][15] Furthermore, some microorganisms can utilize DMSO as a sulfur source.[16] A study has also demonstrated that plants can form methane from ¹³C-labeled DMSO, indicating that the carbon atoms of DMSO can be incorporated into other molecules.[17]
This metabolic activity, while limited compared to central carbon sources like glucose, suggests that the ¹³C label from DMSO-¹³C₂ could potentially be traced into a select pool of metabolites.
Hypothetical Tracing with DMSO-¹³C₂
If DMSO-¹³C₂ were to be used as a tracer, the ¹³C atoms would likely be incorporated into molecules involved in one-carbon metabolism or sulfur-containing compounds. The diagram below illustrates a hypothetical pathway for the metabolism of DMSO and the potential fate of its carbon atoms.
Figure 1: Hypothetical metabolic fate of Dimethyl Sulfoxide-13C2 (DMSO-¹³C₂).
Potential Advantages and Significant Hurdles
The use of DMSO-¹³C₂ as a metabolic tracer presents a unique set of potential benefits and substantial challenges.
Potential Advantages:
-
High Membrane Permeability: DMSO readily crosses cell membranes, which could facilitate rapid uptake and labeling.[11]
-
Probing a Niche Metabolic Space: It could offer a unique window into one-carbon and sulfur metabolism that is not readily accessible with conventional tracers.
Significant Hurdles:
-
Biological Activity: DMSO is not a passive solvent; it can induce cell differentiation, alter gene expression, and impact cell viability at certain concentrations.[14][18] These effects could confound the interpretation of metabolic flux data.
-
Limited Metabolic Incorporation: The carbon from DMSO is not expected to enter central carbon metabolism to the same extent as glucose or glutamine, limiting its utility for studying major energy-producing pathways.
-
Lack of Established Protocols: There are no standardized protocols for using DMSO-¹³C₂ as a metabolic tracer, and significant methods development would be required.
Experimental Design and Methodologies
A robust experimental design is crucial for any stable isotope tracing study. The general workflow for a ¹³C tracer experiment is outlined below.
Figure 2: General workflow for a ¹³C stable isotope tracing experiment.
Protocol: ¹³C Labeling in Mammalian Cells
This protocol provides a general framework for conducting a ¹³C tracer study in adherent mammalian cells.[5][19]
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Allow cells to reach the desired confluency (typically 50-70%).
-
-
Media Preparation:
-
Prepare labeling medium by supplementing base medium with the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose) and dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled substrates.
-
-
Isotopic Labeling:
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for a time course determined by the specific metabolic pathways of interest. Glycolysis reaches isotopic steady state within minutes, while the TCA cycle can take hours.[5]
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold saline.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80:20 methanol:water).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the metabolite extracts by LC-MS/MS or GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites.[2]
-
Data Interpretation: From Labeling Patterns to Biological Insight
The primary output of a ¹³C tracer experiment is the mass isotopomer distribution (MID) for various metabolites.[20] The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of ¹³C atoms). By analyzing the MIDs of metabolites in key pathways, we can infer the relative activity of those pathways.[20]
For example, in a [U-¹³C₆]glucose tracing experiment:
-
M+3 lactate indicates glycolytic flux.
-
M+2 citrate suggests entry of glucose-derived acetyl-CoA into the TCA cycle.
-
M+5 citrate can indicate pyruvate carboxylase activity.[20]
The diagram below illustrates the flow of ¹³C atoms from uniformly labeled glucose through glycolysis and into the TCA cycle.
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. ckisotopes.com [ckisotopes.com]
- 3. researchgate.net [researchgate.net]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. Isotopic tracing with carbon-13 in primary hepatocytes [protocols.io]
- 6. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. acs.org [acs.org]
- 13. The absorption, metabolism and excretion of dimethyl sulfoxide by rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of increased drug metabolism activity in dimethyl sulfoxide (DMSO)-treated Huh7 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of dimethyl sulfoxide on the function of cytochrome P450 2D6 in HepG2 cells upon the co-expression with NADPH-cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dimethyl sulfoxide (DMSO) as the sulfur source for the production of desulfurizing resting cells of Gordonia alkanivorans RIPI90A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Making plant methane formation visible—Insights from application of 13C‐labeled dimethyl sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Use of DMSO: A Comparative Perspective on Unlabeled and ¹³C₂-Labeled Dimethyl Sulfoxide
For decades, dimethyl sulfoxide (DMSO) has been an indispensable tool in the researcher's arsenal, prized for its remarkable ability to dissolve a wide array of poorly soluble compounds, enabling their study in biological systems. Its utility extends to cryopreservation, where it protects cells from the rigors of freezing. In recent years, the advent of stable isotope labeling has introduced variants like Dimethyl sulfoxide-¹³C₂ (¹³C₂-DMSO) for use in metabolomics and other tracer studies. This guide provides a comprehensive comparison of the in vitro toxicity of unlabeled DMSO and its ¹³C₂-labeled counterpart, offering experimental data and protocols to empower researchers in making informed decisions for their studies.
Understanding DMSO's In Vitro Toxicity: A Concentration-Dependent Phenomenon
The in vitro toxicity of DMSO is overwhelmingly dependent on its concentration and the specific cell type under investigation. While often considered to have low toxicity, it is crucial to recognize that even at low concentrations, DMSO can elicit biological effects.
Key Toxicological Endpoints:
-
Cytotoxicity and Cell Viability: High concentrations of DMSO can lead to a dose-dependent decrease in cell viability. This is often attributed to membrane destabilization and the induction of apoptosis or necrosis.
-
Cell Proliferation: DMSO can inhibit cell proliferation, even at concentrations that are not acutely cytotoxic.
-
Metabolic Alterations: DMSO has been shown to impact cellular metabolism.
-
Gene Expression and Epigenetics: Studies have indicated that DMSO can alter gene expression and epigenetic profiles.
-
Assay Interference: It is important to be aware that DMSO can interfere with certain in vitro assays, potentially leading to misleading results.
The following table summarizes the typical effects of unlabeled DMSO at various concentrations, based on a consensus from multiple studies. It is essential to determine the optimal, non-toxic concentration for each specific cell line and assay.
| Concentration Range | Typical In Vitro Effects | Recommendations for Use |
| < 0.1% (v/v) | Generally considered safe for most cell lines with minimal cytotoxic effects. | Ideal for most in vitro assays where DMSO is used as a solvent for test compounds. |
| 0.1% - 0.5% (v/v) | May cause subtle biological effects in sensitive cell lines. | Often a necessary compromise for dissolving less soluble compounds. A vehicle control is critical. |
| 0.5% - 1.0% (v/v) | Increased likelihood of observing effects on cell proliferation and metabolism. | Use with caution and thorough validation. May be acceptable for short-term exposure. |
| > 1.0% (v/v) | Significant cytotoxicity and inhibition of cell proliferation are commonly observed. | Generally avoided for in vitro assays, except for specific applications like cryopreservation. |
| 5% - 10% (v/v) | High cytotoxicity. | Primarily used for cryopreservation of cells. |
Experimental Protocols for Assessing DMSO Toxicity
To ensure the scientific rigor of your in vitro studies, it is imperative to experimentally determine the toxicity profile of both unlabeled and ¹³C₂-DMSO in your specific cellular model. Here are detailed protocols for key toxicity assays.
Experimental Workflow for Comparative Toxicity Assessment
Caption: Workflow for comparing the in vitro toxicity of unlabeled and ¹³C₂-DMSO.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Unlabeled DMSO and ¹³C₂-DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of both unlabeled and ¹³C₂-DMSO in complete culture medium. Remove the old medium from the cells and replace it with the DMSO-containing medium. Include a vehicle control (medium with the highest concentration of DMSO vehicle used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the no-treatment control.
Protocol 2: Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Unlabeled DMSO and ¹³C₂-DMSO
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure times.
-
Sample Collection: Carefully collect a supernatant sample from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Measurement: Read the absorbance at the wavelength specified in the kit's protocol.
-
Analysis: Calculate cytotoxicity as a percentage relative to a positive control (lysed cells).
Protocol 3: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Unlabeled DMSO and ¹³C₂-DMSO
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of unlabeled and ¹³C₂-DMSO for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Staining: Resuspend the cells in the binding buffer provided with the kit and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Expected Outcomes and Interpretation
Based on the extensive data available for unlabeled DMSO, it is anticipated that ¹³C₂-DMSO will exhibit a similar dose-dependent toxicity profile. Researchers should expect to see a decrease in cell viability and an increase in cytotoxicity and apoptosis with increasing concentrations of both forms of DMSO.
Data Presentation:
The quantitative data from these assays should be summarized in tables for easy comparison.
Table 1: Comparative IC₅₀ Values (µM) of Unlabeled and ¹³C₂-DMSO
| Cell Line | Assay | Unlabeled DMSO IC₅₀ | ¹³C₂-DMSO IC₅₀ |
| Example Cell Line A | MTT (48h) | Experimental Value | Experimental Value |
| Example Cell Line B | LDH (48h) | Experimental Value | Experimental Value |
Table 2: Percentage of Apoptotic Cells (Annexin V+) after 24h Exposure
| Concentration | Unlabeled DMSO | ¹³C₂-DMSO |
| Control | Experimental Value | Experimental Value |
| Low Conc. | Experimental Value | Experimental Value |
| High Conc. | Experimental Value | Experimental Value |
Conclusion and Best Practices
While ¹³C₂-DMSO is a valuable tool for metabolic research, it is not inert. The principles of chemical equivalence suggest its toxicity profile will closely mirror that of unlabeled DMSO. However, empirical validation is paramount.
-
Always perform a dose-response curve for both unlabeled and ¹³C₂-DMSO in your specific cell model and for your chosen experimental duration.
-
Use the lowest effective concentration of DMSO that maintains the solubility of your compound of interest.
-
Always include a vehicle control (cells treated with the same concentration of DMSO as your experimental samples) in all experiments.
-
Be mindful of the potential for DMSO to interfere with your assays and validate accordingly.
By adhering to these principles and employing the provided protocols, researchers can confidently utilize both unlabeled and ¹³C₂-DMSO in their in vitro studies, ensuring the integrity and reliability of their data.
References
- Nguyen, S. T., Nguyen, H. T.-L., & Truong, K. D. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3855–3859.
- Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal, 28(3), 1317–1329.
- de Abreu, F. V., de Oliveira, T. M., de Oliveira, A. P., de Castro-Hoshino, L. V., Sato, F., Baesso, M. L., & Hoshino, K. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(1), 1–9.
- Ferk, P., & Čemažar, M. (2018). The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4. Cellular and Molecular Biology, 64(11), 32-36.
- Key, B. (2020). Dimethyl sulfoxide: a central player since the dawn of cryobiology, is efficacy balanced by toxicity?.
- Qi, W., Li, Y., Cui, S., & Chen, Y. (2022). The cytotoxic effects of dimethyl sulfoxide in mouse preimplantation embryos: a mechanistic study. Theranostics, 12(1), 200–218.
- Teixeira, F. B., et al. (2015). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics, 41(8), 1279-1284.
- Nguyen, T., et al. (2025). Metabolic disruptions induced by low concentrations of DMSO in RTgill-W1 fish cells: The importance of solvent controls in in vitro studies.
- Rueda, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775.
- Sadowska-Bartosz, I., & Bartosz, G. (2018). The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4. Postepy higieny i medycyny doswiadczalnej, 72, 639-646.
- Yuan, C., et al. (2014). The cytotoxicity of dimethyl sulfoxide in different cell lines. Journal of Cellular and Molecular Medicine, 18(10), 2055-2063.
-
Greenfield Global. (2015). Safety Data Sheet: Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
- Carl ROTH. (n.d.). Safety
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl Sulfoxide-13C2
This guide provides essential, immediate safety and logistical information for the handling of Dimethyl sulfoxide-13C2 (DMSO-13C2). As researchers, scientists, and drug development professionals, our primary goal is to generate reliable data while ensuring the highest standards of safety. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to work with confidence and security. The isotopic labeling of DMSO with Carbon-13 does not alter its fundamental chemical properties; therefore, the safety precautions are identical to those for standard Dimethyl Sulfoxide.
The Core Hazard: Understanding DMSO's Transdermal Delivery
The single most critical property of Dimethyl Sulfoxide (DMSO) is its ability to be rapidly absorbed through the skin.[1][2] This characteristic is what makes it a useful solvent in some biological applications, but it also presents a significant and often underestimated risk in the laboratory. DMSO can act as a carrier, transporting any dissolved substances—including potentially toxic or uncharacterized compounds—directly into the bloodstream.[2][3] Therefore, the primary directive when handling DMSO-13C2 is the uncompromising prevention of all skin contact. All safety protocols are built upon this foundational principle.
Beyond its skin absorption properties, DMSO is also a combustible liquid with a flash point of 87 °C (189 °F), requiring careful management of ignition sources.[1][3] It may also cause skin and eye irritation.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is not merely a procedural formality but a critical, risk-based decision. The following table outlines the minimum required PPE for handling DMSO-13C2, with distinctions made for the type of contact anticipated.
| PPE Component | Specification for Incidental Contact (e.g., small aliquots) | Specification for Extended/Immersion Contact (e.g., bulk transfers, cleaning spills) | Rationale & Key Considerations |
| Hand Protection | Double-gloving with nitrile gloves (minimum 4 mil thickness).[4][5] | Thick (>15 mil) Butyl rubber or Neoprene gloves.[5][6] | Causality : Standard thin nitrile gloves offer good splash protection but are not suitable for prolonged contact as DMSO will eventually permeate them.[5][7] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. For immersion, a more robust material like Butyl rubber is essential.[6] Always consult the specific manufacturer's chemical resistance chart. |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. | Chemical splash goggles and a full-face shield.[8] | Causality : DMSO can cause serious eye irritation.[3] Goggles are required to protect against splashes from all angles.[1] A face shield provides an additional layer of protection for the entire face, which is critical when handling larger volumes where the risk of a significant splash is higher.[8] |
| Body Protection | Standard, long-sleeved laboratory coat. | Chemically resistant, impermeable gown with knit cuffs. | Causality : A standard lab coat prevents minor drips and contamination of personal clothing.[4] For tasks with a higher splash potential, an impermeable gown is necessary to prevent DMSO from soaking through the material and reaching the skin.[2][8] |
| Respiratory Protection | Not typically required when used within a certified chemical fume hood. | For large spills or work outside of a fume hood: an air-purifying respirator (APR) with organic vapor cartridges (e.g., NIOSH-approved Type A-P2).[9][10] | Causality : While DMSO has low volatility, vapors or aerosols can be generated, especially during heating or a large spill.[9][10] A chemical fume hood provides the primary engineering control.[4] A respirator is an essential secondary control for emergency situations or when primary controls are not available or sufficient.[1][2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol ensures that every stage of handling, from preparation to disposal, is conducted with the highest degree of safety.
Preparation and Donning PPE
-
Designate the Work Area : All work with DMSO-13C2 must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]
-
Clear the Space : Ensure the work area is free of clutter and that all necessary equipment (pipettes, tubes, waste containers) is within easy reach.
-
Remove Ignition Sources : Keep the area clear of open flames, hot plates, and spark-producing equipment.[1]
-
Don PPE : Put on your PPE in the following order: impermeable gown, chemical splash goggles, face shield (if required), and finally, two pairs of nitrile gloves, ensuring the outer glove cuff is pulled over the cuff of the gown.
Handling and Usage
-
Verify Labeling : Before use, confirm the identity of the chemical as Dimethyl sulfoxide-13C2.
-
Perform Manipulations : Conduct all transfers and dilutions of DMSO-13C2 inside the chemical fume hood to minimize inhalation exposure.
-
Immediate Cleanup : If a small drop or spill occurs on the work surface, immediately absorb it with an inert material (e.g., sorbent pads, vermiculite) and place it in the designated solid waste container.[4]
-
Managing Contamination : If the outer glove becomes contaminated, pause work, remove the outer glove by peeling it off away from your body, and place it in the solid waste container. Replace it with a new glove before resuming work.
Post-Handling and Doffing PPE
-
Secure Containers : Tightly close the primary DMSO-13C2 container and any vessels containing the solution.[1][9]
-
Decontaminate Work Area : Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Doff PPE : Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove gloves last.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water after all work is complete.[9]
Caption: A logical workflow for handling DMSO-13C2, emphasizing safety at each stage.
Emergency and Disposal Plans
Spill Response
-
Small Spill (<100 mL) inside a fume hood : Absorb the spill with an inert, non-combustible absorbent material.[4] Collect the contaminated material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Large Spill (>100 mL) or any spill outside a fume hood : Evacuate all personnel from the immediate area.[3][4] Remove all sources of ignition.[3] If safe to do so, increase ventilation. Alert your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and respiratory protection.
Personnel Exposure
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[1][4] Remove any contaminated clothing while continuing to flush. Seek immediate medical attention and report the exposure to your supervisor.
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
Disposal Plan
-
Liquid Waste : Unused or waste DMSO-13C2 and solutions containing it must be collected in a designated, sealed, and properly labeled hazardous waste container. Never pour DMSO down the drain .[2][4]
-
Solid Waste : All disposable items that have come into contact with DMSO-13C2 (e.g., gloves, pipette tips, absorbent pads) are considered hazardous waste.[4] They must be collected in a sealed, labeled container separate from regular trash.
By adhering to these scientifically grounded procedures, you build a framework of safety that protects you, your colleagues, and the integrity of your research.
References
-
Valudor Products. (n.d.). Safety Data Sheet: dimethyl sulfoxide. [Link]
-
Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DMSO. [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]
-
Safety-Gloves. (n.d.). Gloves Chemical Resistance Chart. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Dimethyl sulfoxide. [Link]
-
Centers for Disease Control and Prevention (NIOSH). (n.d.). Dimethyl sulfate - NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Centers for Disease Control and Prevention (NIOSH). (n.d.). Dimethyl sulfate - IDLH. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
